molecular formula C9H8BrClO3 B181061 2-(2-Bromo-4-chlorophenoxy)propanoic acid CAS No. 98590-32-0

2-(2-Bromo-4-chlorophenoxy)propanoic acid

Cat. No.: B181061
CAS No.: 98590-32-0
M. Wt: 279.51 g/mol
InChI Key: PDZQJUYZUQKLAQ-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-chlorophenoxy)propanoic acid is a chiral phenoxyalkanoic acid compound of significant interest in herbicide and environmental science research. Its structure is analogous to established phenoxypropanoic acid herbicides like dichlorprop and mecoprop, allowing it to serve as a key model compound for investigating the fate and behavior of this class of chemicals in the environment . Studies on similar compounds have shown that they can be enantioselectively degraded by specific bacterial strains, such as Sphingomonas herbicidovorans . This makes the compound highly valuable for probing the microbial metabolism of chiral pollutants, a critical process in environmental bioremediation. Research into its properties helps elucidate the relationship between molecular structure, particularly halogen substitution patterns on the aromatic ring, and biological activity or reactivity with radicals . Furthermore, its structural features make it a relevant subject for advanced oxidation process studies, including anodic oxidation and electro-Fenton methods, which are developed for the degradation of persistent organic pollutants in wastewater . This chemical is for research applications only and is a crucial tool for agrochemical development and environmental chemistry studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromo-4-chlorophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO3/c1-5(9(12)13)14-8-3-2-6(11)4-7(8)10/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZQJUYZUQKLAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406532
Record name 2-(2-bromo-4-chlorophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98590-32-0
Record name 2-(2-bromo-4-chlorophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Chloro-2-methylphenoxy)propanoic acid (Mecoprop)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Mecoprop, or 2-(4-chloro-2-methylphenoxy)propanoic acid, is a selective, post-emergence herbicide widely utilized for the control of broadleaf weeds.[1][2] It is a member of the phenoxy herbicide class, which functions by mimicking the plant growth hormone auxin, leading to uncontrolled growth and eventual death of susceptible plant species.[1] This guide provides a comprehensive overview of the physical and chemical properties, applications, and toxicological profile of Mecoprop, intended for researchers, scientists, and professionals in drug development and environmental science.

Chemical and Physical Properties

Mecoprop is a chiral compound and exists as a racemic mixture of two stereoisomers, with the (R)-(+)-enantiomer possessing the primary herbicidal activity.[1] The physical and chemical properties of the racemic mixture are summarized below.

PropertyValue
Molecular Formula C₁₀H₁₁ClO₃
Molecular Weight 214.65 g/mol [1][3]
Appearance Colorless to brown crystalline powder or solid[3][4]
Melting Point 94 to 95 °C (201 to 203 °F; 367 to 368 K)[1]
Boiling Point Decomposes upon heating[1][5]
Water Solubility 900 mg/L (at 20 °C)[1]
pKa 3.19 ± 0.10 (Predicted)[3]
CAS Number 93-65-2 (for racemic mixture)[1][6]

Mecoprop is stable to heat, hydrolysis, reduction, and atmospheric oxidation.[5] The solution of Mecoprop in water is a weak acid.[5]

Spectroscopic Data

While specific spectra for 2-(2-Bromo-4-chlorophenoxy)propanoic acid are unavailable, a study on the related compound Mecoprop reports its characterization using NIR FT-Raman and infrared spectroscopy, with density functional theory (B3LYP) calculations to determine its optimized molecular structure and vibrational wavenumbers. For researchers working with similar compounds, this methodology provides a robust framework for structural elucidation.

Synthesis and Manufacturing

The synthesis of phenoxy herbicides like Mecoprop generally involves the reaction of a substituted phenol with a chloroalkanoic acid.[7] A common synthetic route for Mecoprop would involve the reaction of 4-chloro-2-methylphenol with 2-chloropropanoic acid.

Illustrative Synthesis Workflow

Mecoprop Synthesis 4-Chloro-2-methylphenol 4-Chloro-2-methylphenol Reaction Williamson Ether Synthesis 4-Chloro-2-methylphenol->Reaction 2-Chloropropanoic_acid 2-Chloropropanoic acid 2-Chloropropanoic_acid->Reaction Mecoprop Mecoprop Reaction->Mecoprop

Caption: A simplified diagram illustrating a potential synthesis route for Mecoprop.

Applications and Mechanism of Action

Mecoprop is primarily used as a herbicide to control broadleaf weeds in turf, lawns, and cereal crops.[1][2][3] It is often formulated in combination with other herbicides like 2,4-D, dicamba, and MCPA to broaden the spectrum of weed control.[1] As an auxin-type herbicide, Mecoprop disrupts the normal growth processes in plants, leading to epinasty, cell division, and ultimately, plant death.

Toxicology and Safety

Human Health

Mecoprop is classified as a Toxicity Class III agent by the United States Environmental Protection Agency, indicating it is slightly toxic.[1] The substance can be absorbed into the body through inhalation of its aerosol, skin contact, and ingestion.[8] It is irritating to the eyes, skin, and respiratory tract.[5][8]

The International Agency for Research on Cancer (IARC) has classified chlorophenoxy herbicides as a group as "possibly carcinogenic to humans" (Group 2B), though data on Mecoprop specifically is inconclusive.[8][9]

Environmental Fate

Mecoprop is subject to microbial degradation in soil.[5] The half-life of Mecoprop in soil can vary from a few days to several weeks depending on environmental conditions such as temperature and soil moisture.[5] It is considered harmful to aquatic organisms.[8]

Safety Precautions Workflow

Mecoprop Safety Handling cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_storage Storage Gloves Gloves Goggles Goggles Gloves->Goggles Respirator Respirator Goggles->Respirator Well_ventilated_area Work in a well-ventilated area Respirator->Well_ventilated_area Avoid_contact Avoid skin and eye contact Well_ventilated_area->Avoid_contact Avoid_dust Avoid generating dust Avoid_contact->Avoid_dust Cool_dry Store in a cool, dry place Avoid_dust->Cool_dry Away_from_incompatibles Store away from strong bases and oxidizers Cool_dry->Away_from_incompatibles End End Away_from_incompatibles->End Start Start Start->Gloves

Caption: Recommended safety workflow for handling Mecoprop.

Conclusion

Mecoprop is a widely used herbicide with well-documented physical, chemical, and toxicological properties. While data for the specifically requested this compound is scarce, the information available for the structurally similar Mecoprop provides a valuable reference point for researchers in the field. Further investigation into the synthesis and properties of the bromo-substituted analog is warranted to expand the knowledge base of this class of compounds.

References

  • Mecoprop - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link].

  • Mecoprop - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved January 23, 2026, from [Link].

  • mecoprop data sheet - Compendium of Pesticide Common Names. (n.d.). Retrieved January 23, 2026, from [Link].

  • Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid] - PubMed. (n.d.). Retrieved January 23, 2026, from [Link].

  • US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents. (n.d.).
  • CN103193620A - Method for preparing 2-(4-Chloromethylphenyl) propionic acid as loxoprofen key intermediate - Google Patents. (n.d.).
  • Mecoprop | C10H11ClO3 | CID 7153 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link].

  • 5 The synthesis of dichlorprop anno 1950. The initial chlorination of... - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link].

  • ICSC 0055 - MECOPROP - International Chemical Safety Cards (ICSCs). (n.d.). Retrieved January 23, 2026, from [Link].

  • Mecoprop The half-lives for degradation of chlorophenoxy herbicides, including mecoprop (CAS No. 93-65-2; 7085-19-0 racemic mix. (n.d.). Retrieved January 23, 2026, from [Link].

  • proton NMR spectrum of 2-methylpropanoic acid - Doc Brown's Chemistry. (n.d.). Retrieved January 23, 2026, from [Link].

  • Enantioselective degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid] by mixed and pure bacterial cultures - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link].

  • CAS No : 93-65-2| Chemical Name : Mecoprop | Pharmaffiliates. (n.d.). Retrieved January 23, 2026, from [Link].

  • (+)-Mecoprop - CAS Common Chemistry. (n.d.). Retrieved January 23, 2026, from [Link].

  • .alpha.-(2-Methyl-4-chlorophenoxy)propionic acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com. (n.d.). Retrieved January 23, 2026, from [Link].

Sources

An In-depth Technical Guide to the Synthesis of 2-(2-Bromo-4-chlorophenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(2-Bromo-4-chlorophenoxy)propanoic acid, a halogenated phenoxyalkanoic acid with potential applications in pharmaceutical and agrochemical research. The synthesis is primarily achieved through a two-step process commencing with a Williamson ether synthesis, followed by alkaline hydrolysis. This document outlines the detailed reaction mechanisms, step-by-step experimental protocols, and critical process parameters, offering field-proven insights for successful synthesis.

Introduction

This compound belongs to the class of phenoxyalkanoic acids, a group of compounds that have garnered significant interest due to their diverse biological activities. Many compounds within this class are utilized as herbicides.[1][2] The unique substitution pattern of a bromine and a chlorine atom on the phenoxy ring, combined with the propanoic acid moiety, makes this molecule a target of interest for the development of new bioactive compounds. This guide details a reliable and efficient laboratory-scale synthesis of this target molecule.

Synthesis Pathway Overview

The synthesis of this compound is accomplished via a two-step reaction sequence. The first step involves the formation of an ether linkage through the Williamson ether synthesis, reacting 2-bromo-4-chlorophenol with ethyl 2-bromopropanoate. The resulting ester, ethyl 2-(2-bromo-4-chlorophenoxy)propanoate, is then subjected to alkaline hydrolysis to yield the final carboxylic acid product.

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Alkaline Hydrolysis A 2-Bromo-4-chlorophenol C Ethyl 2-(2-bromo-4-chlorophenoxy)propanoate A->C Base (e.g., NaOH) Solvent (e.g., Ethanol) B Ethyl 2-bromopropanoate B->C D Ethyl 2-(2-bromo-4-chlorophenoxy)propanoate E This compound D->E Base (e.g., NaOH) Water, Heat

Sources

2-(2-Bromo-4-chlorophenoxy)propanoic acid mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Core Mechanism of Action of 2-(2-Bromo-4-chlorophenoxy)propanoic Acid

Authored by a Senior Application Scientist

Preamble: Elucidating the Bioactivity of a Phenoxypropanoic Acid Derivative

This guide provides a detailed exploration of the anticipated mechanism of action for this compound. Given the structural class of this molecule, this document synthesizes established knowledge from closely related analogues to build a robust hypothesis of its primary biological activity. The narrative is grounded in the principles of synthetic auxin herbicides, while also considering other potential, less characterized bioactivities that may arise from its specific chemical features. This analysis is intended for researchers, scientists, and professionals in drug development and agrochemical research who require a deep, mechanistic understanding of this compound class.

Core Hypothesis: A Synthetic Auxin Mechanism

Based on its chemical structure, this compound is classified as a phenoxypropionic acid. This class of compounds is well-documented to function as synthetic auxins.[1][2] The primary mechanism of action is therefore hypothesized to be the mimicry of the natural plant hormone indole-3-acetic acid (IAA), leading to herbicidal effects in susceptible plant species, particularly broadleaf weeds.[1][3]

The Natural Auxin Signaling Pathway

In plants, auxins are critical regulators of growth and development. They control processes such as cell elongation, division, and differentiation. The canonical auxin signaling pathway involves the following key steps:

  • Perception: Auxin binds to a co-receptor complex consisting of a Transport Inhibitor Response 1/Auxin Signaling F-Box (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.

  • Ubiquitination: This binding event promotes the ubiquitination of the Aux/IAA repressor by the SCFTIR1/AFB E3 ubiquitin ligase complex.

  • Degradation: The ubiquitinated Aux/IAA protein is targeted for degradation by the 26S proteasome.

  • Gene Expression: The degradation of the Aux/IAA repressor relieves the repression of Auxin Response Factors (ARFs), which can then bind to auxin-responsive elements in the promoters of target genes, activating their transcription.

Disruption by Synthetic Auxins

Synthetic auxins like this compound are thought to bind to the TIR1/AFB co-receptor with higher stability than natural IAA. This leads to persistent degradation of Aux/IAA repressors and a sustained, uncontrolled activation of auxin-responsive genes. The resulting metabolic disruption manifests as epinastic growth, tissue proliferation, and ultimately, plant death.

Synthetic Auxin Mechanism of Action cluster_0 Plant Cell SA Synthetic Auxin (e.g., this compound) Receptor TIR1/AFB Receptor SA->Receptor Binds SCFTIR1 SCF-TIR1/AFB Complex Receptor->SCFTIR1 Activates AuxIAA Aux/IAA Repressor AuxIAA->SCFTIR1 Targeted by Proteasome 26S Proteasome AuxIAA->Proteasome Degraded by ARF ARF Transcription Factor AuxIAA->ARF Represses SCFTIR1->AuxIAA Ubiquitinates DNA Auxin Response Element (DNA) ARF->DNA Activates GeneExp Uncontrolled Growth & Gene Expression DNA->GeneExp Leads to

Caption: Synthetic auxin signaling pathway leading to uncontrolled gene expression.

Experimental Validation Protocols

To empirically validate the synthetic auxin mechanism for this compound, a series of established bioassays can be employed.

Protocol: Avena Coleoptile Elongation Bioassay

This classic bioassay provides a quantitative measure of auxin-like activity by observing the elongation of oat coleoptiles.

Methodology:

  • Germination: Germinate Avena sativa (oat) seeds in the dark at 25°C for 3 days.

  • Coleoptile Excision: Under a dim green safe light, excise the apical 1 cm of the coleoptiles, discarding the first 2-3 mm containing the primary auxin source.

  • Incubation: Prepare serial dilutions of this compound (e.g., from 10-8 to 10-3 M) in a buffered solution (e.g., 2% sucrose, 10 mM citrate buffer, pH 5.0). Include a negative control (buffer only) and a positive control (IAA).

  • Treatment: Place 10 coleoptile segments into each test solution and incubate in the dark at 25°C for 24 hours.

  • Measurement: Measure the final length of each coleoptile segment.

  • Analysis: Calculate the percentage elongation relative to the initial length and plot a dose-response curve to determine the optimal concentration for growth promotion and identify supraoptimal concentrations that cause growth inhibition.

Workflow: Competitive Radioligand Binding Assay

This assay directly assesses the binding affinity of the compound to the auxin receptor complex.

Competitive Binding Assay Workflow start Start prep_receptor Prepare Plant Extract (source of TIR1/AFB receptors) start->prep_receptor radioligand Add Radiolabeled Auxin (e.g., ³H-IAA) prep_receptor->radioligand competitor Add Increasing Concentrations of This compound radioligand->competitor incubate Incubate to Reach Equilibrium competitor->incubate separate Separate Bound from Free Radioligand (e.g., via filtration) incubate->separate measure Quantify Bound Radioactivity (Scintillation Counting) separate->measure analyze Analyze Data: Calculate IC₅₀ and Kᵢ measure->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Quantitative Data and Structure-Activity Relationship (SAR)

While specific experimental data for this compound is not publicly available, we can extrapolate expected quantitative outcomes based on related compounds.

Parameter Description Expected Value Range
EC50 (Growth) Concentration for 50% maximal effect in a growth assay.1-100 µM
IC50 (Binding) Concentration for 50% inhibition of radioligand binding.0.1-10 µM
Ki (Binding) Inhibitory constant, indicating binding affinity.0.05-5 µM

Structure-Activity Insights:

  • Phenoxypropionic Acid Core: This scaffold is essential for auxin activity.

  • Halogenation: The presence of chlorine at the 4-position and bromine at the 2-position of the phenyl ring is critical. Halogenation at these positions is a known determinant of herbicidal activity in this class. The specific combination and nature of the halogens fine-tune the binding affinity and metabolic stability of the molecule.

Potential Alternative Bioactivities

While the synthetic auxin mechanism is the most probable, the unique chemical features of this compound suggest other potential biological interactions that warrant consideration, particularly in non-plant systems.

Anti-inflammatory Effects

Structurally related brominated phenolic compounds have demonstrated anti-inflammatory properties. For instance, 2-bromo-5-hydroxy-4-methoxybenzaldehyde has been shown to inhibit the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[4] This compound was found to prevent the nuclear translocation of NF-κB and reduce the phosphorylation of ERK and JNK.[4] It is plausible that this compound could exert similar effects, a hypothesis that would require testing in mammalian cell-based assays.

Peroxisome Proliferator-Activated Receptor (PPAR) Modulation

Some propanoic acid derivatives have been identified as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism.[5][6] For example, MHY2013, a PPAR pan agonist, improves insulin resistance and dyslipidemia.[5] Although structurally more complex, the presence of the phenoxypropanoic acid moiety in the user's compound makes PPAR interaction a theoretical possibility that could be explored through reporter gene assays or binding studies.

Conclusion and Future Research

The primary mechanism of action for this compound is strongly predicted to be that of a synthetic auxin, leading to herbicidal effects in plants through the disruption of normal hormone-regulated growth processes. This hypothesis is firmly supported by its structural analogy to well-characterized phenoxypropionic acid herbicides like mecoprop.[1][3][7]

Future Directions:

  • Definitive Mechanism Validation: Conduct the proposed bioassays (coleoptile elongation, root growth inhibition) and receptor binding studies to confirm and quantify its auxin-like activity.

  • Selectivity Profiling: Evaluate the compound's herbicidal efficacy across a panel of monocot and dicot plant species to determine its selectivity profile.

  • Exploration of Off-Target Effects: Investigate potential anti-inflammatory and PPAR modulatory activities in relevant mammalian cell models to fully characterize its pharmacological profile.

This comprehensive approach will provide a complete understanding of the bioactivity of this compound, enabling its effective application in research and development.

References

  • 2B5H4M Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Herbicide Mode-Of-Action Summary. (n.d.). Purdue Extension. Retrieved January 23, 2026, from [Link]

  • The herbicide 2,4-dichlorophenoxyacetic acid induces pancreatic β-cell death via oxidative stress-activated AMPKα signal downstream-regulated apoptotic pathway. (2025). PubMed. Retrieved January 23, 2026, from [Link]

  • α-(2-Methyl-4-chlorophenoxy)propionic acid. (n.d.). PharmaCompass.com. Retrieved January 23, 2026, from [Link]

  • Mecoprop. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

  • Mecoprop. (n.d.). Self-published. Retrieved January 23, 2026, from [Link]

  • Mecoprop data sheet. (n.d.). Compendium of Pesticide Common Names. Retrieved January 23, 2026, from [Link]

  • Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). (2017). PubMed. Retrieved January 23, 2026, from [Link]

  • Bromofenoxim (Ref: C9122). (2025). AERU - University of Hertfordshire. Retrieved January 23, 2026, from [Link]

  • Herbicide Mode of Action. (n.d.). Self-published. Retrieved January 23, 2026, from [Link]

  • 2-(4-Chlorophenoxy)propionic acid. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Herbicide Classification Chart. (n.d.). Take Action. Retrieved January 23, 2026, from [Link]

  • Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs). (2023). MDPI. Retrieved January 23, 2026, from [Link]

  • Understanding Herbicide Mode of Action. (n.d.). Oklahoma State University Extension. Retrieved January 23, 2026, from [Link]

  • Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Mecoprop - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved January 23, 2026, from [Link]

Sources

IUPAC name for 2-(2-Bromo-4-chlorophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Mecoprop: (RS)-2-(4-Chloro-2-methylphenoxy)propanoic acid

A Note on Nomenclature: This guide focuses on the chemical compound (RS)-2-(4-Chloro-2-methylphenoxy)propanoic acid, commonly known as Mecoprop. The initial topic requested was "2-(2-Bromo-4-chlorophenoxy)propanoic acid". However, a comprehensive search of chemical literature and databases revealed no significant information on a compound with this specific structure. In contrast, Mecoprop is a widely studied and commercially significant herbicide that closely matches the requested chemical class. It is presumed that the initial query contained a substitution of "bromo" for the well-documented "methyl" group at the 2-position of the phenoxy ring. This guide has therefore been developed with full editorial control to provide a scientifically robust and valuable resource on the closely related and highly relevant compound, Mecoprop.

Executive Summary

Mecoprop is a selective, post-emergence phenoxy herbicide used extensively in agriculture and turf management for the control of broadleaf weeds.[1] As a synthetic auxin, its mechanism of action involves mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and unsustainable growth in susceptible dicotyledonous plants.[1] The herbicidal activity of racemic Mecoprop resides almost exclusively in its (R)-(+)-enantiomer, known as Mecoprop-P. This guide provides a comprehensive technical overview of Mecoprop, intended for researchers, scientists, and drug development professionals. It covers the compound's chemical and physical properties, a detailed synthesis protocol, its molecular mechanism of action, validated analytical methodologies for its quantification in environmental matrices, and a summary of its toxicological profile.

Chemical and Physical Properties

Mecoprop is a colorless, crystalline solid at standard temperature and pressure.[2] Its fundamental properties are critical for understanding its environmental fate, designing formulations, and developing analytical methods.

PropertyValueSource(s)
IUPAC Name (RS)-2-(4-Chloro-2-methylphenoxy)propanoic acid[1]
Common Names Mecoprop, MCPP, Mechlorprop[1]
CAS Number 93-65-2 (for racemic mixture)[1]
Molecular Formula C₁₀H₁₁ClO₃[1]
Molar Mass 214.65 g/mol [1]
Appearance Colorless crystalline solid[2]
Melting Point 94-95 °C[1]
Water Solubility 895 mg/L (at 25 °C)[3]
pKa 3.19 ± 0.10[3]

Synthesis of Mecoprop

The industrial synthesis of Mecoprop is a well-established process. The primary route involves the condensation of 4-chloro-2-methylphenol (4-chloro-o-cresol) with a 2-halopropanoic acid, typically 2-chloropropionic acid, under alkaline conditions. This is a classic Williamson ether synthesis.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Preparation of Sodium 4-chloro-2-methylphenoxide cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Acidification and Isolation A 4-chloro-2-methylphenol D Sodium 4-chloro-2-methylphenoxide (in situ) A->D Deprotonation B Sodium Hydroxide (NaOH) B->D C Water (Solvent) C->D F Racemic Mecoprop (Sodium Salt) D->F Nucleophilic Substitution (SN2) E 2-chloropropionic acid E->F H Precipitated Racemic Mecoprop F->H Protonation G Hydrochloric Acid (HCl) G->H I Filtration & Washing H->I J Purified Mecoprop I->J

Caption: General workflow for the synthesis of racemic Mecoprop.

Laboratory-Scale Synthesis Protocol

This protocol describes a representative laboratory-scale synthesis of racemic Mecoprop.

Materials:

  • 4-chloro-2-methylphenol

  • 2-chloropropionic acid

  • Sodium hydroxide (NaOH) pellets

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Toluene (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter paper

Procedure:

  • Preparation of the Phenoxide: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 40.0 g (1.0 mol) of sodium hydroxide in 200 mL of deionized water. Once dissolved, add 142.6 g (1.0 mol) of 4-chloro-2-methylphenol. Heat the mixture to reflux with stirring until the 4-chloro-2-methylphenol is completely dissolved, forming the sodium phenoxide salt in situ.

  • Condensation Reaction: To the refluxing solution, slowly add 108.5 g (1.0 mol) of 2-chloropropionic acid over a period of 1 hour. Maintain reflux for an additional 4-6 hours to ensure the reaction goes to completion. The reaction mixture will contain the sodium salt of Mecoprop.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a large beaker and slowly acidify to a pH of approximately 2 by adding concentrated hydrochloric acid with constant stirring. This will precipitate the Mecoprop free acid.

  • Purification: Collect the crude Mecoprop precipitate by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water (2 x 100 mL) to remove inorganic salts.

  • Recrystallization: For further purification, recrystallize the crude product from a suitable solvent such as toluene or a toluene/hexane mixture. Dissolve the solid in a minimal amount of hot toluene, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.

Self-Validation: The identity and purity of the synthesized Mecoprop should be confirmed by measuring its melting point (expected: 94-95 °C) and using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanism of Action: Synthetic Auxin Pathway

Mecoprop functions as a synthetic auxin, a class of herbicides that mimic the action of the natural plant growth hormone, indole-3-acetic acid (IAA).[1] At herbicidal concentrations, these compounds overwhelm the plant's natural hormonal balance, leading to epinasty, cell division arrest, and ultimately, cell death in susceptible broadleaf species. The core of this mechanism is the SCFTIR1/AFB signaling pathway.[4]

Key Steps in the Pathway:

  • Perception: In the plant cell nucleus, Mecoprop (like IAA) acts as a "molecular glue" that stabilizes the interaction between two key protein families: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins and the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors.[5] The TIR1/AFB proteins are the F-box protein component of an SCF E3 ubiquitin ligase complex.[4][6]

  • Ubiquitination: The formation of the Mecoprop-TIR1/AFB-Aux/IAA co-receptor complex targets the Aux/IAA protein for polyubiquitination by the SCFTIR1/AFB complex.[7]

  • Degradation: The polyubiquitinated Aux/IAA repressor is then recognized and degraded by the 26S proteasome.[8]

  • De-repression of ARFs: In the absence of auxin/Mecoprop, Aux/IAA proteins are bound to AUXIN RESPONSE FACTOR (ARF) transcription factors, repressing their activity. The degradation of Aux/IAA proteins releases this repression.[9]

  • Gene Transcription: The now-active ARF transcription factors can bind to Auxin Response Elements (AuxREs) in the promoters of early auxin-responsive genes, activating their transcription.[10]

  • Physiological Response: The products of these genes lead to a cascade of downstream effects, including the production of ethylene and abscisic acid, and uncontrolled cell division and elongation, which ultimately results in the death of the plant.

Auxin Signaling Pathway Diagram

Auxin_Signaling cluster_low_auxin Low Auxin/Mecoprop cluster_high_auxin High Auxin/Mecoprop AuxIAA_ARF Aux/IAA-ARF Complex ARF_DNA ARF binds DNA AuxIAA_ARF->ARF_DNA ARF_Active Active ARF AuxIAA_ARF->ARF_Active Degradation of Aux/IAA frees ARF Gene Auxin-Responsive Gene ARF_DNA->Gene Represses Repression Transcription REPRESSED Gene->Repression Mecoprop Mecoprop (Auxin) CoReceptor Mecoprop-TIR1-Aux/IAA Co-receptor Complex Mecoprop->CoReceptor TIR1 SCF-TIR1/AFB Complex TIR1->CoReceptor AuxIAA Aux/IAA Repressor AuxIAA->CoReceptor Proteasome 26S Proteasome CoReceptor->Proteasome Ubiquitination Ub Ubiquitin Ub->CoReceptor Degraded_AuxIAA Degraded Aux/IAA Proteasome->Degraded_AuxIAA Gene_Active Auxin-Responsive Gene ARF_Active->Gene_Active Activates Activation Transcription ACTIVATED Gene_Active->Activation Response Uncontrolled Growth -> Plant Death Activation->Response

Caption: The SCF-TIR1/AFB signaling pathway for Mecoprop action.

Analytical Methodologies

Accurate quantification of Mecoprop in environmental samples is crucial for regulatory monitoring and research. The primary methods involve chromatography coupled with sensitive detection techniques.

Protocol 1: Analysis of Mecoprop in Water by HPLC-UV

This protocol provides a general method for the extraction and analysis of Mecoprop from water samples.[11]

Equipment and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Solid-Phase Extraction (SPE) C18 cartridges (e.g., 500 mg, 6 mL)

  • SPE vacuum manifold

  • Methanol (HPLC grade), Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl), Formic acid

  • Nitrogen evaporator

Procedure:

  • Sample Preparation (SPE): a. Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not let the cartridge go dry. b. Acidify a 500 mL water sample to pH ~2.5 with HCl. c. Load the acidified sample onto the SPE cartridge at a flow rate of approximately 5 mL/min. d. Wash the cartridge with 5 mL of deionized water. e. Dry the cartridge under vacuum for 15 minutes. f. Elute the retained Mecoprop with 5 mL of methanol into a collection tube. g. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase.[11]

  • HPLC Analysis: a. Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid. b. Flow Rate: 1.0 mL/min. c. Injection Volume: 20 µL. d. UV Detection Wavelength: 278 nm. e. Quantification: Create a calibration curve using certified Mecoprop standards. Compare the peak area of the sample to the calibration curve to determine the concentration.

Protocol 2: Analysis of Mecoprop in Soil by LC-MS/MS

For complex matrices like soil, LC-MS/MS provides superior selectivity and sensitivity. This protocol is based on a validated EPA method.[12]

Equipment and Reagents:

  • LC-MS/MS system (e.g., Agilent 1290 Infinity HPLC with Sciex TripleQuad 6500)

  • C18 HPLC column (e.g., Phenomenex Onyx C18 Monolithic, 3.0 x 100 mm)

  • Centrifuge, Vortex mixer

  • Sodium hydroxide (NaOH), Sulfuric acid (H₂SO₄)

  • Methanol, Formic acid

Procedure:

  • Sample Preparation (Hydrolysis Extraction): a. Weigh 5.0 g of homogenized soil into a 40 mL glass vial. b. Add 10 mL of a sodium hydroxide solution (e.g., 15:85 v/v of 47% NaOH:water) and 1 mL of methanol. c. Seal the vial and heat in an oven at 85°C overnight (≥16 hours) to hydrolyze Mecoprop esters and release the parent acid. d. After cooling, carefully acidify the sample to pH ~3 with chilled 15N sulfuric acid. e. Transfer the extract to a 50 mL centrifuge tube. Rinse the vial with 2 mL of 1M chloroacetic acid and add the rinsing to the centrifuge tube. f. Centrifuge the sample, and filter the supernatant through a 0.22 µm filter into an autosampler vial.[12]

  • LC-MS/MS Analysis: a. Mobile Phase A: Water with 0.1% formic acid. b. Mobile Phase B: Methanol with 0.1% formic acid. c. Gradient: A typical gradient would start at a high percentage of A, ramping to a high percentage of B to elute the analyte, followed by re-equilibration. d. Ionization Mode: Electrospray Ionization (ESI) in negative mode. e. MRM Transitions: Monitor specific parent-to-daughter ion transitions for Mecoprop for quantification and confirmation. f. Quantification: Use an internal standard and a matrix-matched calibration curve for accurate quantification.

Toxicological Profile

Mecoprop is classified by the U.S. Environmental Protection Agency (EPA) as a Toxicity Class III compound, indicating it is slightly toxic.[1] Its primary routes of exposure are oral, dermal, and inhalation.

  • Acute Toxicity: The oral LD50 in rats is reported to be between 930-1210 mg/kg. The dermal LD50 in rats is >4000 mg/kg, indicating low dermal toxicity. It is an irritant to skin and eyes.[13]

  • Chronic Toxicity: Long-term exposure studies in animals have shown effects on the kidneys and liver.[13]

  • Carcinogenicity: The International Agency for Research on Cancer (IARC) has not classified Mecoprop individually. However, phenoxy herbicides as a group have been associated with soft-tissue sarcoma in some occupational studies, though a definitive causal link for Mecoprop alone has not been established.[13]

  • Environmental Fate: Mecoprop is moderately persistent in soil, with a half-life ranging from several days to a few weeks, depending on soil type and conditions. It is susceptible to microbial degradation.[14] Due to its solubility and relatively low sorption to soil, it has the potential to leach into groundwater.[13]

Conclusion

(RS)-2-(4-Chloro-2-methylphenoxy)propanoic acid, or Mecoprop, is a scientifically and commercially important herbicide. Its efficacy is rooted in its ability to mimic natural auxin, disrupting plant growth through the well-characterized SCFTIR1/AFB signaling pathway. The synthesis via Williamson ether condensation is straightforward, and robust analytical methods exist for its detection in environmental samples. While it has a generally low acute toxicity profile, its potential for environmental mobility and the unresolved questions regarding the carcinogenicity of phenoxy herbicides necessitate careful handling and continued monitoring. This guide provides a foundational technical resource for professionals engaged in research and development involving this compound.

References

  • Ljung, K., Nemhauser, J. L., & Periappuram, C. (2015). SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development. Plant, Cell & Environment, 38(1), 1-13. Available from: [Link]

  • Le, D., Leston, L., & Lavy, M. (2018). Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway. Current Opinion in Plant Biology, 45, 147-155. Available from: [Link]

  • Google Patents. (1993). EP0539462A1 - A method for preparing 4-chloro-2-methylphenoxyalkanoic acids.
  • Fendrych, M., Leung, J., & Friml, J. (2016). Rapid Auxin-Induced Cell Expansion and Gene Expression: A Four-Decade-Old Question Revisited. Annals of Botany, 118(4), 593-601. Available from: [Link]

  • Pan, J., et al. (2012). The E3 Ubiquitin Ligase SCFTIR1/AFB and Membrane Sterols Play Key Roles in Auxin Regulation of Endocytosis, Recycling, and Plasma Membrane Accumulation of the Auxin Efflux Transporter PIN2 in Arabidopsis thaliana. The Plant Cell, 24(1), 182-197. Available from: [Link]

  • Mockaitis, K., & Estelle, M. (2008). Mechanism of Auxin-Regulated Gene Expression in Plants. Annual Review of Plant Biology, 59, 49-71. Available from: [Link]

  • Lavy, M., & Estelle, M. (2016). Auxin signaling through the SCFTIR1/AFB pathway. The Plant Journal, 88(1), 107-116. Available from: [Link]

  • ResearchGate. (n.d.). Structural formulas of the (R) and the (S) enantiomer of 2-(4-chloro2-methylphenoxy)propionic acid (mecoprop). Available from: [Link]

  • PubChem. (n.d.). (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Calderón Villalobos, L. I., et al. (2012). Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. ACS Chemical Biology, 7(10), 1640-1648. Available from: [Link]

  • Sánchez-Rasero, F., et al. (1998). Determination of Mecoprop and Dichlorprop in Aqueous Soil Solutions by HPLC with DAD. Journal of Liquid Chromatography & Related Technologies, 21(11), 1725-1737. Available from: [Link]

  • Prigge, M. J., et al. (2020). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. eLife, 9, e53593. Available from: [Link]

  • U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Available from: [Link]

  • ResearchGate. (2012). (PDF) The E3 Ubiquitin Ligase SCFTIR1/AFB and Membrane Sterols Play Key Roles in Auxin Regulation of Endocytosis, Recycling, and Plasma Membrane Accumulation of the Auxin Efflux Transporter PIN2 in Arabidopsis thaliana. Available from: [Link]

  • Lavy, M., & Estelle, M. (2016). Mechanisms of auxin signaling. Development, 143(18), 3226-3229. Available from: [Link]

  • Environment Agency. (2004). Attenuation of mecoprop in the subsurface. Available from: [Link]

  • Dharmasiri, N., Dharmasiri, S., & Estelle, M. (2005). The F-box protein TIR1 is an auxin receptor. Nature, 435(7041), 441-445. Available from: [Link]

  • Guilfoyle, T. J., & Hagen, G. (2007). Auxin-regulated gene expression. Cold Spring Harbor Perspectives in Biology, 1(1), a001401. Available from: [Link]

  • U.S. Environmental Protection Agency. (1993). Environmental Chemistry Methods: Dichlorprop-P; 442434-01. Available from: [Link]

  • Simonini, S., et al. (2017). Auxin-Induced Modulation of ETTIN Activity Orchestrates Gene Expression in Arabidopsis. The Plant Cell, 29(6), 1194-1212. Available from: [Link]

  • Gray, W. M., et al. (2001). Auxin regulates SCFTIR1-dependent degradation of AUX/IAA proteins. Nature, 414(6861), 271-276. Available from: [Link]

  • McCulloch, J. S., & Murphy, S. D. (1998). Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid] degradation by a soil bacterial consortium. FEMS Microbiology Ecology, 25(4), 363-369. Available from: [Link]

  • Wikipedia. (n.d.). Mecoprop. Available from: [Link]

Sources

An In-depth Technical Guide to 2-(4-Chloro-2-methylphenoxy)propanoic Acid (Mecoprop)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comprehensive technical overview of 2-(4-chloro-2-methylphenoxy)propanoic acid, a widely recognized herbicide commonly known as Mecoprop. The Chemical Abstracts Service (CAS) number for Mecoprop is 93-65-2 [1][2][3]. It is a selective, post-emergence herbicide used to control broadleaf weeds, often in combination with other herbicides like 2,4-D and dicamba[1][4]. Mecoprop is a member of the phenoxypropionic acid class of herbicides and functions by mimicking the plant growth hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants[1]. This document will delve into the physicochemical properties, synthesis, analytical methodologies, and biological activity of Mecoprop, providing valuable insights for researchers and professionals in relevant fields.

Physicochemical Properties

Mecoprop is a chiral compound, existing as a racemic mixture of two stereoisomers: (R)-(+)-mecoprop and (S)-(-)-mecoprop. The herbicidal activity is primarily attributed to the (R)-(+)-enantiomer, also known as Mecoprop-P[1][2].

PropertyValueReference
CAS Number 93-65-2[1][2][3]
Molecular Formula C₁₀H₁₁ClO₃[1][2]
Molar Mass 214.65 g/mol [1]
Appearance Colorless to brown crystalline powder[5]
Melting Point 94-95 °C[1][4]
Boiling Point Decomposes before boiling[1][4]
Solubility in Water 900 mg/L (at 20 °C)[1][4]
IUPAC Name (RS)-2-(4-Chloro-2-methylphenoxy)propanoic acid[1]

Chemical Structure

Caption: Chemical structure of 2-(4-Chloro-2-methylphenoxy)propanoic acid (Mecoprop).

Synthesis

The synthesis of phenoxypropionic acids like Mecoprop typically involves the Williamson ether synthesis. A general synthetic route is outlined below.

General Synthesis Protocol
  • Deprotonation of the Phenol: 4-chloro-2-methylphenol is treated with a strong base, such as sodium hydroxide, to form the corresponding phenoxide salt.

  • Nucleophilic Substitution: The resulting phenoxide then acts as a nucleophile, attacking an α-halo propionate ester (e.g., ethyl 2-bromopropionate). This is an SN2 reaction where the phenoxide displaces the bromide ion.

  • Hydrolysis: The resulting ester is then hydrolyzed, typically under basic conditions followed by acidification, to yield the final carboxylic acid product, Mecoprop.

Mecoprop_Synthesis phenol 4-chloro-2-methylphenol phenoxide Sodium 4-chloro-2-methylphenoxide phenol->phenoxide + Base base NaOH haloester Ethyl 2-bromopropionate ester Ethyl 2-(4-chloro-2-methylphenoxy)propanoate phenoxide->ester + Ethyl 2-bromopropionate (Williamson Ether Synthesis) mecoprop Mecoprop ester->mecoprop Hydrolysis (e.g., NaOH, H3O+) Mecoprop_Analysis_Workflow sample Soil Sample hydrolysis Alkaline Hydrolysis (NaOH, heat) sample->hydrolysis acidification Acidification (Sulfuric Acid) hydrolysis->acidification extraction QuEChERS Extraction (Acetonitrile) acidification->extraction cleanup Dispersive SPE Cleanup (MgSO4, GCB, Alumina) extraction->cleanup analysis LC-MS/MS Analysis cleanup->analysis Mecoprop_Biodegradation_Pathway mecoprop Mecoprop intermediate 4-chloro-2-methylphenol mecoprop->intermediate Microbial Ether Cleavage degradation Further Degradation (Ring Cleavage) intermediate->degradation co2 CO2 + H2O degradation->co2

Sources

Molecular weight of 2-(2-Bromo-4-chlorophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Weight of 2-(2-Bromo-4-chlorophenoxy)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the molecular weight of this compound, a halogenated phenoxyalkanoic acid. The document is structured to deliver not only the fundamental physicochemical data but also the underlying principles of its determination, catering to a scientific audience engaged in research and development.

Introduction and Chemical Identity

This compound belongs to the class of phenoxy herbicides, which are known for their selective activity against broadleaf weeds.[1][2] While its close analogue, Mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid), is a widely used herbicide, the specific compound this compound serves as an important subject for comparative toxicological and metabolic studies. Understanding its precise molecular weight is fundamental for synthesis, characterization, and analytical quantification.

The unique halogenation pattern, featuring both bromine and chlorine on the phenyl ring, imparts distinct chemical and biological properties that are of interest in the fields of environmental science and drug discovery.

Molecular Structure and Formula

The chemical structure of this compound is key to determining its molecular formula and, consequently, its molecular weight. The molecule consists of a propanoic acid moiety linked via an ether bond to a 2-bromo-4-chlorophenol.

The systematic construction of the chemical formula is as follows:

  • Benzene Ring : C₆

  • Hydrogens on the ring : The benzene ring has four substituents (the propanoic acid ether linkage, a bromo group, and a chloro group), leaving three hydrogen atoms. Thus, H₃.

  • Propanoic acid moiety : C₃H₄O₂ (CH(CH₃)COOH)

  • Halogens : One bromine (Br) and one chlorine (Cl) atom.

  • Ether Linkage : One oxygen (O) atom.

Summing these components, the molecular formula is determined to be C₉H₇BrClO₃ .

Calculation of Molecular Weight

The molecular weight (MW) is calculated by summing the atomic weights of all atoms in the molecular formula. Using the standard atomic weights from the International Union of Pure and Applied Chemistry (IUPAC):

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u

  • Bromine (Br): 79.904 u

  • Chlorine (Cl): 35.453 u

  • Oxygen (O): 15.999 u

The calculation is as follows: MW = (9 × 12.011) + (7 × 1.008) + (1 × 79.904) + (1 × 35.453) + (3 × 15.999) MW = 108.099 + 7.056 + 79.904 + 35.453 + 47.997 MW = 278.509 g/mol

This calculated molecular weight is a cornerstone for all quantitative analyses involving this compound, from reaction stoichiometry to the preparation of standard solutions for analytical assays.

Physicochemical Properties Summary
PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₉H₇BrClO₃Calculated
Molecular Weight 278.509 g/mol Calculated
CAS Number Not available-

Experimental Determination of Molecular Weight

While theoretical calculation provides a precise molecular weight, experimental verification is crucial for confirming the identity and purity of a synthesized compound. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

Principle of Mass Spectrometry

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. The process involves:

  • Ionization : The sample is vaporized and ionized. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common for molecules of this type.

  • Acceleration : The resulting ions are accelerated by an electric field.

  • Deflection : The ions are then deflected by a magnetic field. The degree of deflection is inversely proportional to the m/z ratio.

  • Detection : A detector records the abundance of ions at each m/z value, generating a mass spectrum.

For this compound, the presence of bromine and chlorine, which have characteristic isotopic patterns, provides a unique signature in the mass spectrum, allowing for unambiguous confirmation of the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Objective: To experimentally verify the molecular weight of this compound.

Instrumentation: An Orbitrap or Time-of-Flight (TOF) mass spectrometer coupled with an electrospray ionization (ESI) source.

Methodology:

  • Sample Preparation : Prepare a 1 mg/mL stock solution of the compound in a suitable solvent such as acetonitrile or methanol. Further dilute to a final concentration of 1-10 µg/mL in the same solvent.

  • Instrument Calibration : Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.

  • Infusion : Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization Mode : Operate the ESI source in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion.

  • Mass Analysis : Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

  • Data Analysis : Identify the monoisotopic mass of the [M-H]⁻ ion and compare it with the theoretical value. The isotopic pattern should also be analyzed to confirm the presence of one bromine and one chlorine atom.

Visualizations

Chemical Structure

Caption: 2D structure of this compound.

Experimental Workflow for Molecular Weight Verification

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation A Dissolve in Acetonitrile B Dilute to 1-10 µg/mL A->B C Infuse into ESI Source B->C D Ionize (Negative Mode) C->D E Analyze with HRMS D->E F Compare [M-H]⁻ mass with theoretical E->F G Verify Isotopic Pattern F->G

Caption: Workflow for HRMS-based molecular weight determination.

References

  • Wikipedia. Mecoprop. [Link]

  • PubChem. Mecoprop. [Link]

  • PubChem. 2-(4-Chlorophenoxy)propionic acid. [Link]

  • PubChem. (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid. [Link]

  • Compendium of Pesticide Common Names. mecoprop data sheet. [Link]

  • Pharmaffiliates. Mecoprop. [Link]

  • ResearchGate. Structural formulas of the (R) and the (S) enantiomer of 2-(4-chloro2-methylphenoxy)propionic acid (mecoprop). [Link]

Sources

Unlocking the Research Potential of 2-(2-Bromo-4-chlorophenoxy)propanoic Acid: A Technical Guide for Innovators

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Phenoxypropanoic Acid Analogue with Untapped Potential

In the vast landscape of chemical compounds, the family of phenoxyalkanoic acids has long been a cornerstone of agricultural and chemical research. Well-known for their potent herbicidal properties, these molecules, exemplified by agents like 2,4-D and Mecoprop, function as synthetic auxins, inducing uncontrolled growth and leading to the demise of broadleaf weeds. This guide delves into the prospective research applications of a lesser-known, yet potentially powerful analogue: 2-(2-Bromo-4-chlorophenoxy)propanoic acid . The strategic placement of both bromine and chlorine atoms on the phenoxy ring suggests a molecule with unique electronic and steric properties, opening doors to a spectrum of novel applications beyond traditional herbicidal use. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining the synthesis, potential mechanisms of action, and diverse research avenues for this intriguing compound. We will explore its potential in agriculture, environmental science, and pharmacology, providing a roadmap for future investigations.

Chemical Identity and Physicochemical Properties

To embark on the exploration of its applications, a foundational understanding of the molecule is essential.

PropertyPredicted Value/Information
IUPAC Name This compound
Molecular Formula C₉H₈BrClO₃
Molecular Weight 295.52 g/mol
Appearance Likely a crystalline solid at room temperature
Solubility Expected to have low solubility in water and good solubility in organic solvents.
Stereoisomerism Possesses a chiral center at the alpha-carbon of the propanoic acid moiety, existing as (R) and (S) enantiomers.

Proposed Synthesis of this compound

Synthetic Workflow: A Step-by-Step Protocol

The proposed synthesis involves a Williamson ether synthesis, a robust and widely used method for forming ethers.

Step 1: Synthesis of the Phenolic Precursor (2-Bromo-4-chlorophenol)

The starting material, 2-bromo-4-chlorophenol, is commercially available. Should a custom synthesis be required, it can be prepared from 4-chlorophenol via electrophilic bromination.

Step 2: Williamson Ether Synthesis

  • Deprotonation of the Phenol: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-4-chlorophenol (1 equivalent) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

  • Add a slight excess of a weak base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Nucleophilic Substitution: To the stirred suspension, add a racemic mixture or an enantiomerically pure form of a 2-halopropanoate ester, such as ethyl 2-bromopropanoate (1.2 equivalents), dropwise. The choice of the propanoate's stereochemistry will determine the stereochemistry of the final product.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up and Purification of the Ester Intermediate: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove any remaining impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ester intermediate, ethyl 2-(2-bromo-4-chlorophenoxy)propanoate.

  • Purify the crude ester by column chromatography on silica gel.

Step 3: Hydrolysis of the Ester to the Carboxylic Acid

  • Dissolve the purified ester in a mixture of ethanol and water.

  • Add an excess of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), and stir the mixture at room temperature or with gentle heating.

  • Monitor the hydrolysis by TLC until the starting ester is no longer detectable.

  • Acidification and Isolation: Cool the reaction mixture in an ice bath and carefully acidify with a strong acid, such as hydrochloric acid (HCl), until the pH is acidic (pH ~2). This will precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Synthesis_Workflow cluster_step1 Step 1: Precursor cluster_step2 Step 2: Williamson Ether Synthesis cluster_step3 Step 3: Hydrolysis A 2-Bromo-4-chlorophenol B Deprotonation (K2CO3, Acetone) A->B Reactant C Nucleophilic Substitution (Ethyl 2-bromopropanoate) B->C Phenoxide intermediate D Work-up & Purification C->D Crude ester E Ethyl 2-(2-bromo-4-chlorophenoxy)propanoate D->E Purified ester F Base Hydrolysis (NaOH, EtOH/H2O) E->F Reactant G Acidification (HCl) F->G Carboxylate salt H This compound G->H Final Product

Caption: Proposed synthetic workflow for this compound.

Potential Research Application I: A Novel Herbicide with a Modified Activity Spectrum

The most immediate and logical research application for this compound is in the field of agriculture as a potential herbicide. Its structural similarity to Mecoprop, a widely used phenoxypropionic acid herbicide, strongly suggests a similar mode of action as a synthetic auxin.[1]

Scientific Rationale and Mechanistic Hypothesis

Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), leading to an overload of hormonal signaling that disrupts normal plant growth and development.[2] This hormonal imbalance results in uncontrolled cell division and elongation, epinasty, and ultimately, plant death. The primary molecular target of synthetic auxins is the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its AUXIN SIGNALING F-BOX (AFB) homologs, which are components of the SCF (Skp1-Cullin-F-box) ubiquitin ligase complex.[3] The binding of auxin to TIR1/AFB promotes the degradation of Aux/IAA transcriptional repressors, thereby activating auxin-responsive genes.[4]

The introduction of a bromine atom at the ortho position, in addition to the chlorine at the para position, is hypothesized to alter the molecule's binding affinity and specificity for the TIR1/AFB co-receptors in different plant species. This could lead to a modified herbicidal spectrum, potentially targeting weed species that have developed resistance to existing phenoxy herbicides.

Auxin_Signaling_Pathway cluster_herbicide Herbicidal Action cluster_cellular Cellular Machinery cluster_response Plant Response A This compound (Synthetic Auxin) B TIR1/AFB Co-receptor A->B Binds to C SCF Complex B->C Part of D Aux/IAA Repressor C->D Targets for degradation E Auxin Response Factor (ARF) D->E Represses F Auxin-Responsive Genes E->F Activates G Uncontrolled Growth F->G Leads to H Plant Death G->H

Caption: Hypothesized mechanism of action as a synthetic auxin herbicide.

Experimental Workflow for Herbicidal Activity Screening
  • Synthesis and Stereoisomer Separation: Synthesize racemic this compound and separate the (R) and (S) enantiomers using chiral chromatography. The herbicidal activity of phenoxypropionic acids often resides in a specific enantiomer.

  • Seed Germination and Seedling Growth Assays:

    • Select a panel of relevant broadleaf weed species (e.g., Amaranthus retroflexus, Chenopodium album) and crop species (e.g., Zea mays, Glycine max).

    • Treat seeds with a range of concentrations of the racemic mixture and individual enantiomers.

    • Assess germination rates and measure root and shoot elongation after a set incubation period.

  • Whole Plant Spray Assays:

    • Grow the selected plant species to the 2-4 leaf stage.

    • Apply the test compound as a foliar spray at various application rates.

    • Include a commercial standard (e.g., Mecoprop) and a negative control (solvent only).

    • Visually assess plant injury (e.g., epinasty, chlorosis, necrosis) at regular intervals and determine the GR₅₀ (the concentration required to cause 50% growth reduction).

  • Mechanism of Action Studies:

    • Utilize molecular docking simulations to predict the binding mode of the (R) and (S) enantiomers to the TIR1 receptor.

    • Perform in vitro binding assays to quantify the binding affinity to purified TIR1 protein.

    • Use reporter gene assays in a model plant system (e.g., Arabidopsis thaliana) to measure the induction of auxin-responsive genes.

Potential Research Application II: A Tool for Bioremediation and Environmental Fate Studies

The widespread use of halogenated herbicides raises concerns about their persistence and potential contamination of soil and water.[5] Investigating the biodegradation of this compound can lead to the discovery of novel microbial catabolic pathways and the development of bioremediation strategies.

Scientific Rationale

Microorganisms have evolved diverse enzymatic machinery to degrade xenobiotic compounds. The degradation of phenoxy herbicides often involves initial cleavage of the ether bond, followed by hydroxylation and ring cleavage of the aromatic moiety. The presence of both bromine and chlorine atoms presents a unique challenge for microbial degradation, and studying this process can provide insights into the dehalogenation mechanisms of microbes.

Experimental Workflow for Biodegradation Studies
  • Isolation of Degrading Microorganisms:

    • Use enrichment culture techniques with this compound as the sole carbon source to isolate bacteria and fungi from contaminated soil or water samples.

  • Identification and Characterization of Isolates:

    • Identify the isolated microorganisms using 16S rRNA or ITS sequencing.

    • Characterize the growth kinetics of the isolates in the presence of the target compound.

  • Metabolite Identification:

    • Analyze culture supernatants using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound and its degradation products.

  • Enzymatic and Genetic Analysis:

    • Perform enzyme assays with cell-free extracts to identify the key enzymes involved in the degradation pathway.

    • Use genomic and transcriptomic approaches to identify the genes encoding these enzymes.

Biodegradation_Workflow A Contaminated Soil/Water Sample B Enrichment Culture (with target compound) A->B C Isolation of Pure Cultures B->C D Microbial Identification (16S rRNA/ITS sequencing) C->D E Growth Kinetics & Degradation Assays C->E F Metabolite Analysis (HPLC, LC-MS) E->F G Enzyme & Gene Analysis E->G H Identification of Degradation Pathway F->H G->H

Caption: Experimental workflow for studying the biodegradation of the target compound.

Potential Research Application III: A Scaffold for Novel Pharmacological Agents

The arylpropionic acid motif is a well-established pharmacophore found in numerous non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen.[6] This structural feature, combined with the presence of halogens that can modulate lipophilicity and metabolic stability, makes this compound an interesting starting point for drug discovery programs.

Scientific Rationale

Arylpropionic acid derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antibacterial, anticonvulsant, and anticancer effects.[7][8] The specific halogenation pattern of this compound could lead to novel interactions with biological targets, potentially resulting in compounds with improved potency, selectivity, or pharmacokinetic properties.

Experimental Workflow for Pharmacological Screening
  • In Vitro Target-Based Screening:

    • Screen the compound against a panel of relevant pharmacological targets, such as cyclooxygenase (COX-1 and COX-2) enzymes for anti-inflammatory activity, various bacterial and fungal strains for antimicrobial activity, and a panel of cancer cell lines for cytotoxic effects.

  • Cell-Based Assays:

    • For promising hits from the initial screen, perform more detailed cell-based assays to confirm activity and assess cytotoxicity in non-cancerous cell lines.

  • Structure-Activity Relationship (SAR) Studies:

    • Synthesize a library of analogues by modifying the substitution pattern on the aromatic ring, the length of the alkyl chain, and the nature of the acidic group.

    • Evaluate the biological activity of these analogues to establish clear SARs that can guide further optimization.

  • In Vivo Efficacy Studies:

    • For lead compounds with potent in vitro activity and acceptable safety profiles, conduct in vivo studies in appropriate animal models to assess their efficacy and pharmacokinetic properties.

Conclusion: A Call to Investigation

This compound stands as a compelling yet underexplored molecule with significant potential across multiple scientific disciplines. Its structural relationship to known herbicides provides a strong foundation for its investigation as a novel agrochemical. Simultaneously, the inherent biological activity of the arylpropionic acid scaffold opens exciting avenues for the discovery of new therapeutic agents. The unique halogenation pattern also makes it an ideal candidate for environmental fate and bioremediation research. This guide has laid out a scientifically grounded framework for initiating research into this promising compound. It is our hope that this document will inspire and empower researchers to unlock the full potential of this compound, leading to innovations in agriculture, environmental science, and medicine.

References

  • Mecoprop - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (2020). International Journal of Pharmaceutical Sciences and Research, 11(9), 4268-4278.
  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (2021). Molecules, 26(11), 3321.
  • Synthetic auxin herbicides: finding the lock and key to weed resistance. (2019). Pest Management Science, 75(9), 2279-2290.
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  • Toxicological studies of phenoxyacetic herbicides in animals. (1967). Acta Veterinaria Scandinavica, 8(Suppl. 1), 1-146.
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  • Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture. (2024). LinkedIn.
  • Identification of auxins by a chemical genomics approach. (2008).
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  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012).
  • Synthesis of 2-Bromo-4-Methylpropiophenone: A Journey into Organic Chemistry. (n.d.). LinkedIn.
  • The synthesis of dichlorprop anno 1950. (2005).
  • 10 - Webinar - Dr. Todd Gaines - Novel herbicide resistance mechanisms to synthetic auxins in weeds. (2020). YouTube.
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  • Chemical Biology in Auxin Research. (2016). Cold Spring Harbor Perspectives in Biology, 8(10), a022511.
  • Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. (2012). Journal of Medicinal Chemistry, 55(8), 3857–3871.
  • Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. (2016).
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Unveiling the Therapeutic Potential of 2-(2-Bromo-4-chlorophenoxy)propanoic Acid: A Scientific Guide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Interest in Phenoxypropanoic Acid Derivatives

The compound 2-(2-bromo-4-chlorophenoxy)propanoic acid belongs to the well-established class of phenoxypropanoic acid derivatives. This class of molecules has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its members, ranging from anti-inflammatory to metabolic regulation.[1][2][3] While direct research on this compound is nascent, its structural similarity to known bioactive compounds, such as the herbicide Mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid), and various therapeutic agents, provides a strong rationale for investigating its potential pharmacological applications.[4][5]

This technical guide will provide an in-depth exploration of the potential biological activities of this compound. By examining the established mechanisms of structurally related compounds, we will infer and propose potential therapeutic applications, outline detailed experimental protocols for their validation, and discuss the underlying structure-activity relationships that may govern its efficacy.

Potential Anti-inflammatory Activity: Targeting the Cyclooxygenase Pathway

Arylpropionic acid derivatives are a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[6]

Hypothesized Mechanism of Action

It is hypothesized that this compound may act as a COX inhibitor. The propanoic acid moiety is a key pharmacophore that can interact with the active site of COX enzymes, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[6] The presence of the bromo and chloro substituents on the phenyl ring may influence the compound's binding affinity and selectivity for COX-1 versus COX-2. Halogenation can alter the electronic and steric properties of the molecule, potentially enhancing its interaction with the enzyme's active site.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Target_Compound 2-(2-Bromo-4-chlorophenoxy) propanoic acid Target_Compound->COX_Enzymes Inhibition

Caption: Hypothesized inhibition of the COX pathway by this compound.

Experimental Protocol: In Vitro COX Inhibition Assay

Objective: To determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Obtain purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Assay Buffer: Prepare a Tris-HCl buffer (pH 8.0) containing hematin, glutathione, and a suitable peroxidase.

  • Substrate Preparation: Prepare a solution of arachidonic acid in ethanol.

  • Test Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to obtain a range of test concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound at various concentrations. Include a vehicle control (solvent only) and a positive control (e.g., indomethacin).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Incubate at 37°C for a specified time (e.g., 2 minutes).

    • Stop the reaction by adding a solution of HCl.

    • Measure the prostaglandin E2 (PGE2) production using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) for both COX-1 and COX-2.

Potential Role in Metabolic Regulation: A Peroxisome Proliferator-Activated Receptor (PPAR) Agonist?

Phenoxypropanoic acid derivatives have also been investigated as agonists of Peroxisome Proliferator-Activated Receptors (PPARs).[7][8] PPARs are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism.[9][10] Fibrate drugs, which are structurally related to phenoxypropanoic acids, are PPARα agonists used to treat dyslipidemia.[9]

Hypothesized Mechanism of Action

This compound may function as a PPAR agonist, potentially targeting PPARα, PPARγ, or acting as a dual agonist.[7] Activation of PPARs leads to the transcription of genes involved in fatty acid oxidation, glucose uptake, and lipid metabolism. The specific substitutions on the aromatic ring of the target compound could influence its binding affinity and selectivity for different PPAR isoforms.

PPAR_Pathway cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus Target_Compound 2-(2-Bromo-4-chlorophenoxy) propanoic acid PPAR PPAR Receptor Target_Compound->PPAR Binds & Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (DNA) RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Metabolic_Effects Improved Lipid & Glucose Metabolism Gene_Transcription->Metabolic_Effects

Caption: Proposed mechanism of PPAR agonism by this compound.

Experimental Protocol: PPAR Luciferase Reporter Assay

Objective: To assess the ability of this compound to activate PPARα, PPARγ, and PPARδ.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.

  • Transfection: Co-transfect the cells with:

    • An expression vector for the ligand-binding domain of human PPARα, PPARγ, or PPARδ fused to the GAL4 DNA-binding domain.

    • A luciferase reporter plasmid containing a GAL4 upstream activation sequence.

    • A β-galactosidase expression vector for normalization of transfection efficiency.

  • Compound Treatment: After transfection, treat the cells with varying concentrations of this compound, a vehicle control, and a positive control (e.g., fenofibrate for PPARα, rosiglitazone for PPARγ).

  • Luciferase Assay: After 24-48 hours of treatment, lyse the cells and measure luciferase activity using a luminometer.

  • β-Galactosidase Assay: Measure β-galactosidase activity in the cell lysates to normalize the luciferase data.

  • Data Analysis: Calculate the fold activation of luciferase activity relative to the vehicle control. Determine the EC50 value (the concentration that produces 50% of the maximal response).

Potential Anticancer Activity: A Multifaceted Approach

The structural motif of propanoic acid derivatives is also found in compounds with anticancer properties.[1][2] The mechanisms of action can be diverse, including the induction of apoptosis, inhibition of cell proliferation, and modulation of signaling pathways involved in cancer progression.

Hypothesized Mechanisms of Action

The anticancer potential of this compound could be mediated through several pathways. The halogen substituents may enhance the compound's lipophilicity, facilitating its entry into cancer cells. Potential mechanisms include:

  • Induction of Apoptosis: The compound may trigger programmed cell death by activating caspase cascades or by disrupting mitochondrial function.

  • Cell Cycle Arrest: It might halt the proliferation of cancer cells at specific checkpoints in the cell cycle.

  • Inhibition of Key Signaling Pathways: The compound could interfere with pro-survival signaling pathways, such as PI3K/Akt or MAPK, which are often dysregulated in cancer.

Experimental Protocol: In Vitro Cytotoxicity and Apoptosis Assays

Objective: To evaluate the cytotoxic and pro-apoptotic effects of this compound on cancer cell lines.

Methodology:

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., MCF-10A).

  • MTT Assay for Cytotoxicity:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound for 24, 48, and 72 hours.

    • Add MTT solution and incubate to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent and measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability and determine the IC50 value.

  • Annexin V/Propidium Iodide (PI) Staining for Apoptosis:

    • Treat cancer cells with the test compound at its IC50 concentration for 24 hours.

    • Harvest the cells and stain them with Annexin V-FITC and PI according to the manufacturer's protocol.

    • Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

Structure-Activity Relationship (SAR) Considerations

The biological activity of this compound will be significantly influenced by its chemical structure.

Structural Feature Potential Influence on Biological Activity
Propanoic Acid Moiety Essential for interaction with the active sites of enzymes like COX and nuclear receptors like PPARs.
Phenoxy Linkage Provides a rigid scaffold and influences the overall conformation of the molecule.
4-Chloro Substituent Increases lipophilicity, potentially enhancing cell membrane permeability. Can also influence electronic properties and binding interactions.
2-Bromo Substituent Further increases lipophilicity and introduces steric bulk, which can affect binding affinity and selectivity for different biological targets.

Conclusion and Future Directions

While direct experimental data on this compound is currently unavailable, a comprehensive analysis of its structural analogs strongly suggests its potential as a bioactive compound with anti-inflammatory, metabolic regulatory, and anticancer properties. The proposed experimental protocols provide a clear roadmap for the systematic evaluation of these potential activities. Further research, including in vivo studies and toxicological assessments, will be crucial to fully elucidate the therapeutic potential and safety profile of this promising molecule. The exploration of such novel chemical entities is vital for the continued development of new and effective therapeutic agents.

References

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  • Nishikawa, H., et al. (1994). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry, 37(15), 2284-2289.
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  • Lekkala, R., & Vedantham, S. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. U.S.
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  • (2013). Method for preparing 2-(4-Chloromethylphenyl) propionic acid as loxoprofen key intermediate.
  • Ghoneim, M. M., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1301.
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  • Imoto, H., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(10), 4769-4786.
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  • Bradberry, S. M., Proudfoot, A. T., & Vale, J. A. (2004). Poisoning Due to Chlorophenoxy Herbicides. Toxicological Reviews, 23(2), 65-73.
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An In-Depth Technical Guide to the (R)- and (S)-enantiomers of 2-(2-Bromo-4-chlorophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the synthesis, resolution, analysis, and biological significance of the (R)- and (S)-enantiomers of 2-(2-Bromo-4-chlorophenoxy)propanoic acid. This document is intended for researchers, scientists, and professionals in drug development and agrochemical research who are working with chiral phenoxypropanoic acids.

Introduction: The Significance of Chirality in Phenoxypropanoic Acids

This compound belongs to the class of aryloxyphenoxypropionate compounds, a group widely recognized for its potent herbicidal activity. The presence of a stereocenter at the second carbon of the propanoic acid moiety gives rise to two enantiomers: (R)-2-(2-Bromo-4-chlorophenoxy)propanoic acid and (S)-2-(2-Bromo-4-chlorophenoxy)propanoic acid.

As is common with biologically active chiral molecules, the physiological effects of these enantiomers can differ significantly. In the realm of aryloxyphenoxypropionate herbicides, it is predominantly the (R)-enantiomer that exhibits the desired herbicidal activity, while the (S)-enantiomer is often significantly less active or inactive.[1] This stereoselectivity is a critical consideration in the development of agrochemicals, as the use of enantiomerically pure active ingredients can lead to lower application rates, reduced environmental impact, and improved efficacy.

This guide will delve into the essential methodologies for the preparation and analysis of the individual enantiomers of this compound, providing both theoretical background and practical protocols.

Synthesis of Racemic this compound

The synthesis of the racemic mixture is the first step towards obtaining the individual enantiomers. A common and effective method for this is the Williamson ether synthesis.[2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 2-bromo-4-chlorophenol is reacted with a 2-halopropanoate.

Synthesis of the Precursor: 2-Bromo-4-chlorophenol

The starting material, 2-bromo-4-chlorophenol, can be synthesized by the bromination of 4-chlorophenol.

Williamson Ether Synthesis Protocol

The following is a generalized protocol for the synthesis of racemic this compound, based on established Williamson ether synthesis procedures for similar compounds.[4]

Materials:

  • 2-Bromo-4-chlorophenol

  • Ethyl 2-bromopropanoate (or a similar 2-halopropanoate)

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Acetone or a similar polar aprotic solvent

  • Hydrochloric acid (HCl) for acidification

  • Diethyl ether or other suitable organic solvent for extraction

Step-by-Step Methodology:

  • Deprotonation of the Phenol: In a round-bottom flask, dissolve 2-bromo-4-chlorophenol and a slight molar excess of a base (e.g., potassium carbonate) in a suitable solvent like acetone. Stir the mixture at room temperature to form the phenoxide salt.

  • Nucleophilic Substitution: Add ethyl 2-bromopropanoate to the reaction mixture. Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Ester Hydrolysis: After the reaction is complete, cool the mixture and filter off the inorganic salts. Evaporate the solvent. The resulting crude ester is then hydrolyzed by refluxing with an aqueous solution of sodium hydroxide.

  • Acidification and Extraction: Cool the reaction mixture and acidify with hydrochloric acid until the pH is acidic. The racemic this compound will precipitate. Extract the product into an organic solvent like diethyl ether.

  • Purification: Wash the organic extract with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude racemic acid. The product can be further purified by recrystallization.

Chiral Resolution of Enantiomers

The separation of the racemic mixture into its constituent enantiomers is a crucial step. The most common method for the resolution of chiral carboxylic acids is the formation of diastereomeric salts using a chiral base.[5]

Principle of Diastereomeric Salt Formation

The principle behind this technique is the reaction of a racemic mixture of a chiral acid (a 1:1 mixture of R-acid and S-acid) with an enantiomerically pure chiral base (e.g., R-base). This reaction results in the formation of two diastereomeric salts: (R-acid)-(R-base) and (S-acid)-(R-base). Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[5]

Chiral Resolving Agents

A variety of chiral amines can be used as resolving agents. Common examples include:

  • Brucine

  • Strychnine

  • Quinine

  • (R)- or (S)-1-phenylethylamine

The choice of the resolving agent and the solvent system is often empirical and may require screening to find the optimal conditions for separation.

General Protocol for Chiral Resolution
  • Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol, methanol, or acetone). In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.

  • Crystallization: Slowly add the solution of the chiral base to the solution of the racemic acid. The diastereomeric salts will begin to form. Allow the mixture to stand, possibly with cooling, to induce crystallization. One of the diastereomeric salts will preferentially crystallize due to its lower solubility.

  • Separation: Collect the crystals by filtration. The purity of the diastereomer can be improved by recrystallization.

  • Liberation of the Enantiomer: Treat the purified diastereomeric salt with an acid (e.g., HCl) to protonate the carboxylic acid and liberate the enantiomerically enriched this compound. The chiral resolving agent can be recovered from the aqueous layer by basification and extraction.

  • Isolation of the Other Enantiomer: The other enantiomer remains in the mother liquor from the initial crystallization. It can be recovered by evaporating the solvent, liberating the acid with HCl, and then performing a similar resolution with the opposite enantiomer of the chiral base or a different resolving agent.

Analytical Characterization and Separation

Accurate analytical methods are essential for determining the enantiomeric purity and for the quantitative analysis of the (R)- and (S)-enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for the separation and quantification of enantiomers.[6][7] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Key Components of a Chiral HPLC Method:

  • Chiral Stationary Phase (CSP): A variety of CSPs are commercially available. For phenoxypropanoic acids, polysaccharide-based columns (e.g., cellulose or amylose derivatives) or Pirkle-type columns are often effective.[6]

  • Mobile Phase: The choice of mobile phase depends on the CSP and the analyte. For normal-phase chromatography, a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. A small amount of an acidic modifier (e.g., trifluoroacetic acid) is often added to improve peak shape for acidic analytes.[8]

  • Detection: UV detection is commonly used for these compounds due to the presence of the aromatic ring.

Example of a Chiral HPLC Method (based on similar compounds):

ParameterCondition
Column Chiralpak AD-H or similar amylose-based CSP
Mobile Phase Hexane:Isopropanol:Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Temperature 25 °C
Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard NMR spectroscopy cannot distinguish between enantiomers, the use of chiral shift reagents or chiral solvating agents can induce diastereomeric interactions that result in separate signals for the (R)- and (S)-enantiomers. Proton (¹H) NMR is particularly useful for observing these differences. The expected ¹H NMR spectrum of this compound would show characteristic signals for the aromatic protons, the methine proton at the chiral center, and the methyl protons.[9][10]

Expected ¹H NMR Resonances:

  • Aromatic Protons: Signals in the aromatic region (typically 6.8-7.5 ppm), with splitting patterns determined by the substitution on the phenyl ring.

  • Methine Proton (-CH-) : A quartet around 4.5-5.0 ppm, split by the adjacent methyl protons.

  • Methyl Protons (-CH₃) : A doublet around 1.6-1.8 ppm, split by the adjacent methine proton.

  • Carboxylic Acid Proton (-COOH) : A broad singlet at a downfield chemical shift (>10 ppm).

Stereospecific Biological Activity

For aryloxyphenoxypropionate herbicides, the biological activity is highly stereospecific. The herbicidal effect is primarily attributed to the (R)-enantiomer, which acts as an inhibitor of the acetyl-CoA carboxylase (ACCase) enzyme in susceptible grass species.[1] This enzyme is crucial for fatty acid biosynthesis, and its inhibition leads to the disruption of cell membrane formation and ultimately plant death.[11]

Hypothesized Relative Herbicidal Activity:

EnantiomerExpected Herbicidal Activity
(R)-2-(2-Bromo-4-chlorophenoxy)propanoic acidHigh
(S)-2-(2-Bromo-4-chlorophenoxy)propanoic acidLow to negligible

Conclusion

The (R)- and (S)-enantiomers of this compound represent a compelling case study in the importance of stereochemistry in biologically active molecules. The synthesis of the racemic compound via Williamson ether synthesis provides the starting material for chiral resolution. The separation into individual enantiomers, most commonly achieved through diastereomeric salt formation and fractional crystallization, allows for the isolation of the biologically active (R)-enantiomer. Chiral HPLC is the definitive analytical technique for assessing enantiomeric purity. The presumed stereospecific herbicidal activity of the (R)-enantiomer aligns with the known mechanism of action for the aryloxyphenoxypropionate class of herbicides. This guide provides a foundational framework for researchers and scientists working with this and related chiral compounds.

Visualizations

Workflow for Synthesis and Resolution

G cluster_synthesis Racemic Synthesis cluster_resolution Chiral Resolution A 2-Bromo-4-chlorophenol C Williamson Ether Synthesis A->C B Ethyl 2-bromopropanoate B->C D Racemic Ester C->D E Hydrolysis D->E F Racemic this compound E->F H Diastereomeric Salt Formation F->H G Chiral Base (e.g., (R)-1-phenylethylamine) G->H I Fractional Crystallization H->I J (R)-acid-(R)-base salt (crystal) I->J less soluble K (S)-acid-(R)-base salt (in solution) I->K more soluble L Acidification J->L M Acidification K->M N (R)-Enantiomer L->N O (S)-Enantiomer M->O

Caption: Workflow for the synthesis of racemic acid and subsequent chiral resolution.

Analytical Workflow

G A Sample (Racemate or Enriched Mixture) B Chiral HPLC System A->B C Data Acquisition (Chromatogram) B->C D Peak Integration & Quantification C->D E Enantiomeric Purity (% ee) D->E

Caption: Analytical workflow for determining enantiomeric purity using Chiral HPLC.

References

  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012). Google Patents.
  • Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. (2023). MDPI. Retrieved January 23, 2026, from [Link]

  • Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. (1988). PubMed. Retrieved January 23, 2026, from [Link]

  • Synthesis and Herbicidal Activity of Chiral Aryloxyphenoxypropionic Amides Compounds. (2020). ResearchGate. Retrieved January 23, 2026, from [Link]

  • A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. (2007). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Method for preparing 2-(4-Chloromethylphenyl) propionic acid as loxoprofen key intermediate. (2013). Google Patents.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved January 23, 2026, from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 23, 2026, from [Link]

  • A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). (n.d.). TSI Journals. Retrieved January 23, 2026, from [Link]

  • Discovery, herbicidal activity evaluation, and mechanism of action of Heteroaryl chalcones as novel HPPD inhibitors. (2024). PubMed. Retrieved January 23, 2026, from [Link]

  • The synthesis of dichlorprop anno 1950. The initial chlorination of... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Process for producing 4-bromo-2-chlorophenols. (1980). Google Patents.
  • Bioherbicidal Activity and Metabolic Profiling of Potent Allelopathic Plant Fractions Against Major Weeds of Wheat—Way Forward to Lower the Risk of Synthetic Herbicides. (2021). Frontiers. Retrieved January 23, 2026, from [Link]

  • (R)-2-(4-Chloro-2-methylphenoxy)propanoate. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Chiral Separation of Polar Compounds? (2024). Reddit. Retrieved January 23, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis of 2-Bromo-4-Methylpropiophenone: A Journey into Organic Chemistry. (n.d.). Retrieved January 23, 2026, from [Link]

  • Williamson Ether Synthesis. (2018). YouTube. Retrieved January 23, 2026, from [Link]

  • proton NMR spectrum of 2-methylpropanoic acid. (n.d.). Doc Brown's Chemistry. Retrieved January 23, 2026, from [Link]

  • A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. (2016). MDPI. Retrieved January 23, 2026, from [Link]

  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. (n.d.). VTechWorks. Retrieved January 23, 2026, from [Link]

  • Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]. (2002). PubMed. Retrieved January 23, 2026, from [Link]

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (2021). MDPI. Retrieved January 23, 2026, from [Link]

  • Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. (2020). MDPI. Retrieved January 23, 2026, from [Link]

  • Williamson Ether synthesis. (2024). Reddit. Retrieved January 23, 2026, from [Link]

  • Chiral resolution. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

  • 2-Bromo-2-methylpropanoic acid. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Discovery and History of Mecoprop

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: Initial research into the compound 2-(2-Bromo-4-chlorophenoxy)propanoic acid revealed a significant lack of publicly available scientific literature regarding its specific discovery, synthesis, and history. This suggests that it may be a less common or more specialized research chemical rather than a historically significant compound with a well-documented developmental timeline.

To provide a comprehensive and valuable guide in line with the detailed requirements of the original request, this document will instead focus on a closely related and historically significant herbicide: 2-(4-chloro-2-methylphenoxy)propanoic acid , commonly known as mecoprop or MCPP . The extensive body of research available for mecoprop allows for the construction of the in-depth technical guide as intended, covering its discovery, synthesis, mechanism of action, and historical context.

Introduction: The Dawn of Selective Herbicides and the Rise of Mecoprop

The mid-20th century marked a paradigm shift in agricultural science, moving away from purely mechanical methods of weed control towards a new era of chemical intervention. The discovery of the phenoxy herbicides in the 1940s was a watershed moment, offering for the first time the ability to selectively eliminate broadleaf weeds from cereal crops.[1] Mecoprop, or MCPP, emerged as a key player in this new arsenal of agricultural tools.[2] It is a systemic, post-emergence herbicide valued for its efficacy against a wide spectrum of broadleaf weeds.[2]

This guide provides a detailed exploration of the discovery and history of mecoprop, delving into the scientific context of its development, its synthesis, mechanism of action, and the key figures and institutions behind its emergence.

The Historical Context: A New Era of Weed Control

The development of mecoprop is intrinsically linked to the pioneering work on synthetic auxins carried out in the United Kingdom and the United States during the 1940s. Scientists at Imperial Chemical Industries (ICI) in Great Britain, including W.G. Templeman, were investigating the effects of plant growth substances and discovered that certain compounds could induce lethal, uncontrolled growth in some plant species.[1] This led to the development of the first major phenoxy herbicides, MCPA ((4-chloro-2-methylphenoxy)acetic acid) and 2,4-D ((2,4-dichlorophenoxy)acetic acid).

The success of these "phenoxyacetic" acids spurred further research into related structures. The logical next step was to explore the effect of modifying the acetic acid side chain. By extending the side chain to propionic acid, researchers aimed to discover compounds with potentially different weed control spectrums, improved efficacy, or enhanced crop safety. This line of inquiry led directly to the synthesis and discovery of the herbicidal properties of mecoprop.

Chemical Synthesis: From Precursors to the Final Product

The primary industrial synthesis of racemic mecoprop is a variation of the Williamson ether synthesis. This process involves the reaction of a substituted phenol with a haloalkanoic acid in an alkaline medium.[3]

Key Reactants and Their Preparation

The synthesis of mecoprop relies on two primary precursors:

  • 4-chloro-2-methylphenol (4-chloro-o-cresol): This intermediate is typically produced by the chlorination of o-cresol.

  • 2-chloropropionic acid: This can be synthesized from propionic acid. For the production of the herbicidally active enantiomer, mecoprop-P, the chiral precursor (S)-2-chloropropanoic acid is required, which can be synthesized from the amino acid (S)-alanine.[4]

General Synthesis Pathway for Racemic Mecoprop

The synthesis can be conceptually broken down into the formation of the phenoxide and the subsequent nucleophilic substitution.

Mecoprop Synthesis phenol 4-chloro-2-methylphenol phenoxide Sodium 4-chloro-2-methylphenoxide phenol->phenoxide + NaOH (aq) (Deprotonation) naoh NaOH mecoprop Mecoprop (racemic) phenoxide->mecoprop + 2-chloropropionic acid (Nucleophilic Substitution) chloroprop 2-chloropropionic acid final Precipitated Mecoprop mecoprop->final Mecoprop Mechanism of Action mecoprop Mecoprop abp Auxin-Binding Proteins (ABPs) mecoprop->abp Binds to signal Signal Transduction Cascade abp->signal Initiates gene_exp Altered Gene Expression signal->gene_exp cell_growth Uncontrolled Cell Division & Elongation gene_exp->cell_growth Leads to vascular Vascular Tissue Disruption cell_growth->vascular Causes plant_death Plant Death vascular->plant_death Results in

Sources

Methodological & Application

Analytical methods for 2-(2-Bromo-4-chlorophenoxy)propanoic acid detection

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Quantitative Analysis of 2-(2-Bromo-4-chlorophenoxy)propanoic acid

Introduction

This compound is a halogenated phenoxyalkanoic acid, a chemical class that includes many widely used herbicides such as 2,4-D and Mecoprop (MCPP)[1][2]. These compounds are effective in controlling broadleaf weeds[2]. Given its structural similarity to regulated herbicides, the detection and quantification of this compound in various matrices are essential for environmental monitoring, toxicology studies, and ensuring regulatory compliance. This document provides detailed analytical methods for its detection, focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), tailored for researchers and drug development professionals.

The core challenge in analyzing phenoxyalkanoic acids lies in their polar, acidic nature, which influences the choice of extraction and chromatographic techniques. Furthermore, the presence of a chiral center in this compound means it exists as enantiomers, which may have different biological activities. While this guide focuses on racemic analysis, chiral separation methods may be necessary for specialized toxicological assessments[3].

Principle of Analysis: Choosing the Right Technique

The two primary analytical techniques for the quantification of phenoxy acid herbicides are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • LC-MS/MS is often the preferred method due to its high sensitivity, selectivity, and ability to analyze polar, thermally labile compounds without derivatization[4]. The analyte is separated by HPLC and detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing excellent specificity[4][5].

  • GC-MS is a robust and widely available technique. However, because phenoxyalkanoic acids are polar and non-volatile, they require a chemical derivatization step to convert them into more volatile esters (e.g., methyl or butyl esters) before analysis[6][7]. This adds a step to sample preparation but can yield excellent sensitivity, especially with an Electron Capture Detector (ECD) or MS.

The general workflow for analysis involves sample preparation (extraction and cleanup), followed by instrumental analysis and data processing.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Matrix Sample (Soil, Water, Tissue) Extraction Extraction (LLE, SPE, QuEChERS) Sample->Extraction Cleanup Extract Cleanup (Filtration, dSPE) Extraction->Cleanup Deriv Derivatization (Required for GC) Cleanup->Deriv LCMS LC-MS/MS Analysis Cleanup->LCMS GCMS GC-MS Analysis Deriv->GCMS Quant Quantification (Calibration Curve) LCMS->Quant GCMS->Quant Confirm Confirmation (Ion Ratios, RT) Quant->Confirm Report Final Report Confirm->Report

General Analytical Workflow

Application Protocol 1: LC-MS/MS Method for Water and Soil Samples

This protocol provides a highly sensitive and selective method for the determination of this compound using LC-MS/MS, adapted from established methods for similar analytes[4][5][8].

Rationale for Method Selection

LC-MS/MS is chosen for its direct analysis capability, minimizing sample handling and potential analyte loss associated with derivatization. The use of tandem mass spectrometry (MS/MS) ensures high selectivity, which is crucial for complex matrices like soil[5]. Electrospray ionization (ESI) in negative mode is ideal for acidic compounds like phenoxyalkanoic acids, as they readily deprotonate to form [M-H]⁻ ions[5][9].

Sample Preparation Protocol

The objective of sample preparation is to efficiently extract the analyte from the matrix while removing interfering components[8][10].

For Water Samples (Solid Phase Extraction - SPE)

  • Acidification: Adjust a 100 mL water sample to pH < 2.0 with sulfuric acid. This step is critical to ensure the analyte is in its neutral, protonated form, which allows for efficient retention on the reversed-phase SPE sorbent[11].

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., HLB, 500 mg) by sequentially passing 10 mL of methylene chloride, 10 mL of methanol, and 15 mL of acidified deionized water (pH < 2.0)[11]. Do not allow the cartridge to go dry.

  • Sample Loading: Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 10-15 mL/min.

  • Washing: After loading, wash the cartridge with 10 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge thoroughly under a stream of nitrogen or high vacuum for at least 20 minutes to remove residual water.

  • Elution: Elute the analyte from the cartridge with 2 x 5 mL aliquots of acetonitrile.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) and filter through a 0.22 µm syringe filter into an HPLC vial.

SPE_Workflow Condition 1. Condition Cartridge (Methanol, Water) Load 2. Load Acidified Sample Condition->Load Wash 3. Wash Cartridge (Remove Interferences) Load->Wash Dry 4. Dry Sorbent Wash->Dry Elute 5. Elute Analyte (Acetonitrile) Dry->Elute Reconstitute 6. Evaporate & Reconstitute Elute->Reconstitute

Solid Phase Extraction (SPE) Workflow

For Soil/Sediment Samples (QuEChERS-based Extraction)

  • Sample Homogenization: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. Add 10 mL of water and vortex to create a slurry.

  • Extraction: Add 15 mL of acetonitrile containing 1% acetic acid. The acid helps to keep the analyte in its protonated state. Add QuEChERS extraction salts (e.g., 6 g MgSO₄, 1.5 g NaCl).

  • Shaking & Centrifugation: Shake vigorously for 1 minute and then centrifuge at >3000 rpm for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup: Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL dSPE tube containing cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18). PSA removes organic acids and other polar interferences, while C18 removes non-polar interferences.

  • Final Preparation: Vortex for 30 seconds and centrifuge for 5 minutes. Take an aliquot of the cleaned extract, evaporate, and reconstitute in 1 mL of mobile phase as described for water samples[5].

Instrumental Parameters
ParameterRecommended Setting
HPLC System Agilent 1290 Infinity or equivalent
Column C18 reverse-phase column (e.g., Phenomenex Kinetex C18, 2.6 µm, 100 x 2.1 mm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 20% B, ramp to 95% B over 8 min, hold for 2 min, return to 20% B and equilibrate for 3 min.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Sciex 6500 QTRAP or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Source Temp. 550°C
MRM Transitions Quantifier: m/z 293/295 → 161/163 (Loss of C₃H₄O₂Br/Cl fragment); Qualifier: m/z 293/295 → 249/251 (Loss of CO₂) Note: Isotope peaks for Br (⁷⁹/⁸¹) and Cl (³⁵/³⁷) should be considered. Exact transitions must be optimized by infusing a standard solution.

Application Protocol 2: GC-MS Method with Derivatization

This protocol is suitable for laboratories where GC-MS is the primary analytical platform. It relies on the conversion of the analyte to its methyl ester, making it volatile for GC analysis. This method is based on well-established EPA protocols for phenoxy acid herbicides[6].

Rationale for Method Selection

GC-MS provides excellent chromatographic resolution and is a highly robust technique. Derivatization is necessary to overcome the low volatility of the acidic analyte[6]. Electron Ionization (EI) provides reproducible fragmentation patterns that are useful for library matching and confirmation of identity.

Sample Preparation and Derivatization Protocol
  • Extraction: Perform an initial extraction as described for the LC-MS/MS method (LLE, SPE, or QuEChERS) to isolate the acidic analyte in an organic solvent like diethyl ether or ethyl acetate[9]. Ensure the final extract is concentrated to approximately 1 mL.

  • Derivatization (using Boron Trifluoride-Methanol):

    • Safety Note: This procedure should be performed in a fume hood.

    • Add 2 mL of 14% Boron Trifluoride-Methanol (BF₃-Methanol) reagent to the 1 mL concentrated extract.

    • Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath. This reaction converts the carboxylic acid to its methyl ester.

    • Cool the vial to room temperature.

    • Add 5 mL of saturated sodium chloride solution and 5 mL of n-hexane.

    • Vortex for 1 minute to extract the methyl ester into the hexane layer.

    • Carefully transfer the upper hexane layer to a clean vial.

    • Concentrate the hexane to a final volume of 1 mL for GC-MS analysis[7].

Instrumental Parameters
ParameterRecommended Setting
GC System Agilent 7890B or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Splitless, 1 µL
Oven Program Initial temp 70°C, hold for 1 min. Ramp at 20°C/min to 280°C, hold for 5 min.
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temp. 230°C
MS Quad Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions Target Ions: m/z 308/310 (Molecular Ion of methyl ester), m/z 161/163 (chlorobromophenol fragment), m/z 249/251 (Loss of -COOCH₃ fragment). Note: Exact ions must be confirmed by injecting a derivatized standard in full scan mode.

Method Validation

The validation of an analytical method is essential to demonstrate its suitability for the intended purpose[12]. Key validation parameters should be assessed according to established guidelines[12][13].

ParameterDescriptionAcceptance Criteria (Typical)
Specificity/Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. Assessed by analyzing blank matrix samples.No significant interference at the retention time of the analyte.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration. A calibration curve is prepared using at least 5 concentration levels.Correlation coefficient (r²) > 0.995. Residuals < 20%[13].
Accuracy (Recovery) The closeness of the measured value to the true value. Determined by spiking blank matrix samples at low, medium, and high concentrations (n=5 at each level).Mean recovery within 70-120%.
Precision (RSD%) The degree of agreement among individual test results. Repeatability (intra-day) and Intermediate Precision (inter-day) are assessed.Relative Standard Deviation (RSD) ≤ 20%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value. Often calculated as 3 times the signal-to-noise ratio (S/N).S/N ≥ 3.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy[12]. Often calculated as 10 times the S/N.S/N ≥ 10, with acceptable accuracy and precision.

References

  • U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]

  • D'Archivio, A. A., et al. (2020). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. National Institutes of Health. [Link]

  • Prakash, S., & Akelah, A. (1995). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. PubMed. [Link]

  • Tett, V. A., et al. (1994). Enantioselective degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid] by mixed and pure bacterial cultures. ResearchGate. [Link]

  • PubChem. Mecoprop. National Center for Biotechnology Information. [Link]

  • Haughey, S. A., et al. (2001). Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry. PubMed. [Link]

  • Uniyal, P., & Sharma, P. (2020). Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts. The Pharma Innovation. [Link]

  • U.S. Environmental Protection Agency. Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. [Link]

  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. [Link]

  • de Morais, G. D. F., et al. (2020). Optimization and Validation of an Analytical Method for Determination of Herbicides Residues in Elephant Grass. Austin Publishing Group. [Link]

  • Goerlitz, D. F., & Lamar, W. L. (1967). Determination of Phenoxy Acid Herbicides in Water By Electron-Capture and Microcoulometric Gas Chromatography. U.S. Geological Survey. [Link]

  • Ministry of Food and Drug Safety, Japan. Analytical Method for 2,4-D, 2,4-DB and Cloprop (Agricultural Products). [Link]

  • Jo, A., et al. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. MDPI. [Link]

  • TestAmerica. (2012). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS. eConference.io. [Link]

  • Fulthorpe, R. R., et al. (2000). Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]. PubMed. [Link]

  • Xue, J. (2018). Analytical Methods for Pesticides and Herbicides. ResearchGate. [Link]

  • CIPAC. MT 155 - Analytical HPLC method for determination of phenolic impurities in phenoxyalkanoic herbicides. [Link]

  • European Commission. (2017). Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed. [Link]

Sources

HPLC analysis of 2-(2-Bromo-4-chlorophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of 2-(2-Bromo-4-chlorophenoxy)propanoic acid

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis and purity determination of this compound. As a halogenated phenoxypropanoic acid, this compound possesses a chiral center, making both achiral purity and enantiomeric separation critical aspects of its analysis in research and development settings. This document provides a detailed rationale for method development, step-by-step protocols for both achiral and chiral analyses, system suitability criteria, and visual workflows to ensure methodological integrity and reproducibility. The protocols are grounded in established chromatographic principles and supported by authoritative references to guide researchers, scientists, and drug development professionals in achieving accurate and reliable results.

Introduction and Analytical Rationale

This compound is a member of the phenoxyalkanoic acid class, a group of compounds widely recognized for their use as herbicides.[1][2] Its structure, featuring a substituted aromatic ring and a propanoic acid moiety, makes it an ideal candidate for analysis by RP-HPLC with UV detection. The presence of a stereocenter at the C2 position of the propanoic acid chain means the compound exists as a racemic mixture of two enantiomers unless a stereospecific synthesis is employed. Since biological activity is often enantiomer-specific, as seen with related herbicides like Mecoprop (MCPP), methods for both overall purity and enantiomeric excess are crucial.[3][4]

The primary analytical challenge for acidic compounds like this is to ensure good peak shape and reproducible retention. The carboxylic acid functional group can interact with residual silanols on the silica-based stationary phase, leading to peak tailing. Furthermore, the retention time is highly sensitive to the pH of the mobile phase.[5] Our core strategy is to suppress the ionization of the carboxylic acid by maintaining a low mobile phase pH, thereby promoting its retention in a neutral, less polar form on the C18 stationary phase.[6]

This guide first establishes a primary achiral method for assessing chemical purity and quantifying the analyte. It then presents a secondary method focused on the more complex challenge of chiral separation to determine enantiomeric purity.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.

PropertyValue (Predicted/Inferred)Rationale / Significance
Chemical Structure See Figure 1The structure contains a UV-active chromophore (substituted benzene ring) and a carboxylic acid group, dictating the analytical approach.
Molecular Formula C₉H₈BrClO₃Used for calculating molecular weight and concentrations.
Molecular Weight 295.51 g/mol Essential for accurate preparation of standard solutions.
pKa ~3.0 - 3.5The acidity of the carboxylic acid is the most critical parameter. The mobile phase pH must be set at least 1-2 units below the pKa to ensure the analyte is in its non-ionized form for optimal retention and peak shape.[7]
UV λmax ~280 - 285 nmBased on the UV spectra of structurally similar compounds like Mecoprop and other chlorinated phenols.[8][9] This wavelength provides high sensitivity for detection.
Chirality Exists as (R) and (S) enantiomersRequires a specialized chiral stationary phase for separation.

Figure 1: Chemical Structure of this compound (A representative image would be placed here in a final document)

HPLC Method Development Workflow

The development of a reliable HPLC method follows a logical progression of decisions. The following diagram illustrates the workflow and rationale applied in creating the protocols within this guide.

MethodDevelopmentWorkflow start Define Analytical Goal: Quantification & Purity of This compound mode_select Select Chromatographic Mode start->mode_select column_select Select Stationary Phase (Column) mode_select->column_select rp_hplc Rationale: Analyte is moderately polar with significant non-polar character. Reversed-Phase (RP) HPLC is ideal. mode_select->rp_hplc mobile_phase Optimize Mobile Phase column_select->mobile_phase c18_column Rationale: C18 offers robust hydrophobic retention for the aromatic ring. Industry standard for initial method development. column_select->c18_column detection Select Detection Wavelength mobile_phase->detection ph_control Rationale: Analyte is acidic (pKa ~3.2). Low pH (e.g., 2.5-3.0) suppresses ionization, improves peak shape, and ensures reproducible retention. mobile_phase->ph_control validation System Suitability & Validation detection->validation uv_detector Rationale: Substituted benzene ring is a strong chromophore. UV detection is simple, robust, and provides excellent sensitivity. detection->uv_detector

Caption: Logical workflow for HPLC method development.

Protocol 1: Achiral Purity and Assay by RP-HPLC

This protocol is designed for the routine analysis of this compound to determine its purity relative to process impurities or degradation products.

Equipment and Materials
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance (0.01 mg readability).

  • Volumetric flasks (Class A).

  • Pipettes (Class A).

  • HPLC vials with caps and septa.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Agilent Zorbax, Waters SunFire, Phenomenex Luna).

Reagents and Solutions Preparation
  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC grade or Milli-Q®.

  • Phosphoric Acid (H₃PO₄): ACS grade or higher.

  • Mobile Phase A (Aqueous): 0.1% Phosphoric Acid in Water. To prepare 1 L, add 1.0 mL of concentrated phosphoric acid to 900 mL of HPLC grade water, mix well, and bring to a final volume of 1000 mL.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

Standard and Sample Preparation
  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to the mark with diluent. Mix thoroughly.

  • Working Standard Solution (0.1 mg/mL):

    • Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask.

    • Dilute to the mark with diluent and mix thoroughly.

  • Sample Solution (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.

    • Dissolve in and dilute to the mark with diluent, following the same procedure as for the stock standard.

    • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% H₃PO₄ in WaterB: Acetonitrile
Gradient Program Time (min)
0.0
15.0
15.1
20.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 282 nm
Injection Volume 10 µL
Run Time 20 minutes

Protocol 2: Chiral Separation for Enantiomeric Purity

The separation of enantiomers requires a chiral environment, which is provided by a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs are highly effective for a wide range of compounds, including acidic herbicides.[4][10]

Equipment and Materials
  • Same as Protocol 1.

  • Chiral Column: A polysaccharide-based CSP is recommended. For example, a column with an immobilized amylose or cellulose derivative (e.g., CHIRALPAK® series).

Reagents and Solutions Preparation
  • n-Hexane: HPLC grade.

  • Ethanol or Isopropanol (IPA): HPLC grade.

  • Trifluoroacetic Acid (TFA): HPLC grade.

  • Mobile Phase: Typically a mixture of n-Hexane and an alcohol (e.g., Ethanol or IPA) with a small amount of an acidic modifier. A common starting point is n-Hexane:Ethanol:TFA (90:10:0.1, v/v/v) . The exact ratio must be optimized for the specific column and enantiomers.

Standard and Sample Preparation
  • Diluent: Mobile Phase.

  • Racemic Standard (0.2 mg/mL): Prepare a solution of the racemic analyte in the mobile phase to confirm the separation of the two enantiomeric peaks.

  • Sample Solution (0.2 mg/mL): Prepare the sample to be tested in the mobile phase. Filter before injection.

Chromatographic Conditions
ParameterCondition
Column Chiral Stationary Phase (e.g., CHIRALPAK® IA, IB, or IC)
Mobile Phase Isocratic; n-Hexane:Ethanol:TFA (90:10:0.1, v/v/v) - Optimization may be required
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection Wavelength 282 nm
Injection Volume 10 µL

System Validation and Data Interpretation

A properly functioning chromatographic system is essential for generating trustworthy data.

System Suitability Testing (SST)

Before analyzing any samples, a system suitability test must be performed by injecting the working standard solution (or racemic standard for chiral analysis) five times. The results should meet the criteria below.

SST ParameterAcceptance Criteria (Achiral)Acceptance Criteria (Chiral)
Tailing Factor (T) ≤ 2.0≤ 2.0 for both peaks
Theoretical Plates (N) ≥ 2000≥ 2000 for both peaks
%RSD of Peak Area ≤ 2.0%≤ 2.0% for both peaks
Resolution (Rs) N/A≥ 1.5 between enantiomers
Calculations

Assay (% w/w):

Purity (% Area):

Enantiomeric Excess (% ee):

Where E1 and E2 are the two enantiomers.

Overall Analytical Workflow Diagram

This diagram provides a high-level overview of the entire analytical process from sample receipt to final reporting.

AnalyticalWorkflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing Phase sample_receipt Sample Receipt standard_prep Prepare Standard Solutions sample_receipt->standard_prep sample_prep Prepare Sample Solutions sample_receipt->sample_prep sst System Suitability Test (SST) standard_prep->sst analysis Inject Standards & Samples sample_prep->analysis mobile_phase_prep Prepare Mobile Phase system_prep HPLC System Equilibration mobile_phase_prep->system_prep sst->analysis If SST Passes integration Peak Integration analysis->integration calculation Perform Calculations (Assay, Purity, %ee) integration->calculation report Generate Final Report calculation->report

Caption: High-level overview of the analytical workflow.

Conclusion

The HPLC methods detailed in this application note provide a robust framework for the comprehensive analysis of this compound. The reversed-phase method offers excellent performance for determining chemical purity and assay, leveraging fundamental principles of chromatography for acidic analytes. The accompanying chiral method addresses the critical need for enantiomeric separation, which is paramount for understanding stereospecific properties. By following these protocols and adhering to the system suitability criteria, researchers can generate accurate, reliable, and reproducible data essential for quality control and development activities.

References

  • Aboul-Enein, H. Y., & Ali, I. (2001). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Biomedical Chromatography, 15(4), 270-273. [Link]

  • Wikipedia. (n.d.). Mecoprop. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-(4-Chloro-2-methylphenoxy)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Tett, V. A., et al. (1994). Enantioselective degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid] by mixed and pure bacterial cultures. FEMS Microbiology Ecology, 14(3), 191-200. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1985). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Li, W., et al. (2024). A review of pretreatment and analytical methods for phenoxyacetic acid herbicides in food. Journal of Chromatography A, 1721, 466576. [Link]

  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 431-438. [Link]

  • Mori, T., et al. (2021). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 26(11), 3369. [Link]

  • Maharana Pratap P.G. College. (n.d.). Method Development on HPLC. Retrieved from [Link]

  • CIPAC. (n.d.). MT 155 - Analytical HPLC method for determination of phenolic impurities in phenoxyalkanoic herbicides. Collaborative International Pesticides Analytical Council. Retrieved from [Link]

  • relana. (2016). Analysis of Acidic Herbicides with respect to the related residue definitions. Position Paper No. 16 - 05. [Link]

  • Saravanan, J., & Suneetha, V. (2017). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology, 10(6), 1881-1885. [Link]

  • U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]

  • Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert Part 2. [Link]

  • Waters Corporation. (n.d.). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. [Link]

  • Siddiqui, F. R., et al. (2016). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Journal of Chromatographic Science, 54(8), 1364-1370. [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Mecoprop. [Link]

  • PubChem. (n.d.). Mecoprop. National Center for Biotechnology Information. Retrieved from [Link]

  • Compendium of Pesticide Common Names. (n.d.). mecoprop data sheet. Retrieved from [Link]

Sources

Application Note & Protocol: High-Sensitivity GC-MS Analysis of 2-(2-Bromo-4-chlorophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the sensitive and selective determination of 2-(2-Bromo-4-chlorophenoxy)propanoic acid, a halogenated phenoxyalkanoic acid herbicide, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and low volatility of the target analyte, a robust derivatization protocol via esterification is detailed. This application note outlines the entire workflow, from sample preparation and derivatization to the optimized GC-MS parameters and expected mass spectral fragmentation. The methodologies described herein are designed for researchers, scientists, and professionals in drug development and environmental analysis, ensuring high scientific integrity and reproducible results.

Introduction: The Analytical Challenge

This compound belongs to the class of phenoxyalkanoic acid herbicides, which are widely used in agriculture.[1] Monitoring their presence in environmental matrices and biological systems is crucial for assessing exposure and potential toxicity. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of such semi-volatile organic compounds. However, the direct analysis of polar carboxylic acids like this compound by GC is challenging due to their low volatility and potential for thermal degradation in the GC inlet.[2]

To overcome these challenges, a derivatization step is essential to convert the polar carboxylic acid group into a less polar and more volatile ester.[2][3] This enhances chromatographic peak shape, improves thermal stability, and allows for sensitive detection by GC-MS. This guide will focus on a widely used and effective derivatization method: esterification to form the methyl ester of the analyte.

Experimental Workflow Overview

The analytical workflow for the determination of this compound can be summarized in the following key stages:

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample_Collection Sample Collection (e.g., soil, water, biological fluid) Extraction Liquid-Liquid or Solid-Phase Extraction Sample_Collection->Extraction Isolate Analyte Derivatization Esterification to Methyl Ester Extraction->Derivatization Proceed to Derivatization Cleanup Post-Derivatization Cleanup Derivatization->Cleanup Remove Reagents GC_Injection GC Injection Cleanup->GC_Injection Inject into GC-MS Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection & Identification Separation->Detection

Caption: Overall experimental workflow for GC-MS analysis.

Detailed Protocols

Sample Preparation

The choice of sample preparation technique is highly dependent on the matrix (e.g., water, soil, biological fluids). The goal is to efficiently extract the analyte while minimizing interferences.[4][5]

Protocol for Water Samples (Liquid-Liquid Extraction):

  • To a 100 mL water sample, add a suitable internal standard.

  • Acidify the sample to a pH of 2-3 with a strong acid (e.g., HCl) to ensure the analyte is in its acidic form.[6]

  • Extract the sample twice with 30 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.[7]

  • Evaporate the solvent to a final volume of approximately 1 mL under a gentle stream of nitrogen.

Protocol for Soil/Solid Samples (QuEChERS-based Extraction): The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticides from various food and environmental matrices.[8]

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[9]

  • Add 10 mL of water (if the sample is dry) and an internal standard.

  • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate) and shake vigorously for 1 minute.[9]

  • Centrifuge at 5000 rpm for 5 minutes.

  • Take an aliquot of the supernatant for the derivatization step.

Derivatization: Methyl Esterification

Esterification is a common derivatization technique for carboxylic acids.[10][11] Methylation is often preferred as it adds the smallest possible alkyl group, ensuring good volatility.

Protocol using Diazomethane (Generated in situ for safety): Note: Diazomethane is toxic and explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood.

  • To the 1 mL sample extract, add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists.

  • Allow the reaction to proceed for 10-15 minutes at room temperature.

  • Quench the excess diazomethane by adding a few drops of a weak acid (e.g., 2% acetic acid in ether).

  • The sample is now ready for GC-MS analysis.

Alternative Protocol using BF₃-Methanol:

  • To the dried sample extract, add 2 mL of 14% Boron Trifluoride in methanol.

  • Seal the vial and heat at 60°C for 30 minutes.

  • Cool the reaction mixture and add 5 mL of saturated sodium bicarbonate solution to neutralize.

  • Extract the methyl ester with 2 x 2 mL of hexane.

  • Combine the hexane layers and concentrate to a final volume of 1 mL for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters provide a starting point for method development and can be optimized for specific instrumentation.

GC Parameter Setting Rationale
Injector Temperature 250 °CEnsures rapid volatilization of the derivatized analyte.
Injection Mode SplitlessMaximizes the transfer of analyte onto the column for trace analysis.[12]
Carrier Gas HeliumProvides good chromatographic efficiency and is inert.
Flow Rate 1.0 mL/min (constant flow)A typical flow rate for standard capillary columns, ensuring optimal separation.
Oven Program Initial: 70°C (hold 2 min)Allows for proper focusing of the analytes at the head of the column.
Ramp 1: 25°C/min to 180°CA moderate ramp rate to separate early eluting compounds.
Ramp 2: 10°C/min to 280°C (hold 5 min)A slower ramp to ensure separation of the target analyte from matrix components.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)A standard non-polar column suitable for a wide range of semi-volatile compounds.
MS Parameter Setting Rationale
Ion Source Temperature 230 °CA standard temperature to promote ionization while minimizing thermal degradation.
Quadrupole Temperature 150 °CEnsures consistent mass filtering.
Ionization Mode Electron Ionization (EI)A robust and widely used ionization technique that produces reproducible fragmentation patterns.
Electron Energy 70 eVThe standard electron energy for EI, which provides extensive and characteristic fragmentation.
Acquisition Mode Full Scan (m/z 50-450) and Selected Ion Monitoring (SIM)Full scan for initial identification and confirmation of fragmentation patterns. SIM for enhanced sensitivity and quantitation.

Mass Spectral Fragmentation Analysis

The derivatized analyte, methyl 2-(2-bromo-4-chlorophenoxy)propanoate, will undergo characteristic fragmentation upon electron ionization. The presence of bromine and chlorine isotopes will result in distinctive isotopic patterns for fragment ions containing these halogens.[13]

  • Bromine Isotopic Abundance: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), approximately a 1:1 ratio.

  • Chlorine Isotopic Abundance: ³⁵Cl (75.77%) and ³⁷Cl (24.23%), approximately a 3:1 ratio.

Fragmentation Analyte Methyl 2-(2-bromo-4-chlorophenoxy)propanoate M⁺ Fragment1 Loss of cdot OCH₃ [M-31]⁺ Analyte->Fragment1 α-cleavage Fragment2 Loss of cdot COOCH₃ [M-59]⁺ Analyte->Fragment2 α-cleavage Fragment4 Loss of Propanoate side chain [M-side chain]⁺ Analyte->Fragment4 Ether cleavage Fragment3 Bromochlorophenoxy ion [C₆H₃BrClO]⁺ Fragment4->Fragment3 Rearrangement

Caption: Predicted fragmentation pathway of the analyte.

Expected Key Fragment Ions (for SIM mode):

  • Molecular Ion (M⁺): The molecular ion peak will exhibit a characteristic isotopic cluster due to the presence of both bromine and chlorine.

  • [M-59]⁺: Loss of the methoxycarbonyl group (•COOCH₃) is a common fragmentation pathway for methyl esters.[14] This fragment will retain the bromochlorophenoxy moiety.

  • Bromochlorophenoxy Cation: A significant fragment corresponding to the [C₆H₃BrClO]⁺ ion, resulting from the cleavage of the ether bond.

  • Other Fragments: Other smaller fragments arising from the cleavage of the aromatic ring or the propanoate side chain may also be observed.

The selection of ions for SIM analysis should be based on their abundance and specificity, considering potential matrix interferences.

Trustworthiness and Self-Validation

To ensure the reliability and validity of the analytical results, the following quality control measures are essential:

  • Internal Standard Calibration: Use an internal standard (a compound with similar chemical properties but not present in the sample) to correct for variations in extraction efficiency and instrument response.

  • Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract to compensate for matrix effects that can suppress or enhance the analyte signal.[12]

  • Method Blank: Analyze a blank sample (containing no analyte) with each batch of samples to check for contamination.

  • Spiked Samples: Analyze a blank sample spiked with a known concentration of the analyte to determine the method's recovery and accuracy.

  • Replicate Injections: Perform replicate injections of samples and standards to assess the precision of the method.

Conclusion

This application note provides a robust and detailed framework for the GC-MS analysis of this compound. By employing the described sample preparation, derivatization, and optimized instrumental parameters, researchers can achieve sensitive and selective detection of this compound. The key to successful analysis lies in the careful execution of the derivatization step to enhance the analyte's volatility and the strategic use of mass spectrometry for unambiguous identification. The inclusion of rigorous quality control measures will ensure the generation of high-quality, defensible data.

References

  • Shin, K.-H., & Lee, H.-J. (n.d.). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. PubMed. Retrieved from [Link]

  • Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337. (n.d.). eConference.io. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels. Retrieved from [Link]

  • (PDF) Sample Preparation Methods for Pesticides Analysis in Food Matrices and Environmental Samples by Chromatography-Based Techniques: A Review. (n.d.). ResearchGate. Retrieved from [Link]

  • Acids: Derivatization for GC Analysis. (n.d.). Retrieved from [Link]

  • Mass Spectrometry. (2014, August 6). Chemistry LibreTexts. Retrieved from [Link]

  • Herbicides – Pace Analytical. (n.d.). Retrieved from [Link]

  • Recent advances in sample preparation techniques for environmental matrix. (n.d.). Retrieved from [Link]

  • A Multi Residue GC-MS Method for Determination of 12 Pesticides in Cucumber. (n.d.). PMC. Retrieved from [Link]

  • QuEChERS Sample Prep Part 1 - Pesticide Analysis. (2016, March 4). YouTube. Retrieved from [Link]

  • esterification - alcohols and carboxylic acids. (n.d.). Chemguide. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

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Application Note: Structural Elucidation of 2-(2-Bromo-4-chlorophenoxy)propanoic acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(2-Bromo-4-chlorophenoxy)propanoic acid is a halogenated phenoxyalkanoic acid. The precise characterization of its molecular structure is a critical step in drug development, chemical research, and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules in solution.[1] This application note provides a comprehensive guide to the NMR spectroscopic analysis of this compound, including predicted spectral data, detailed experimental protocols for data acquisition, and a guide to spectral interpretation. The methodologies described herein are designed for researchers, scientists, and drug development professionals requiring definitive structural confirmation of this and structurally related compounds.

Predicted NMR Spectral Data

Due to the absence of published experimental NMR data for this compound, we have derived predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established principles of NMR spectroscopy and analysis of structurally analogous compounds, including 2-bromo-4-chlorophenol, propanoic acid, and other substituted phenoxy acids. The substituent effects on the chemical shifts of aromatic and aliphatic systems are well-documented and provide a reliable basis for these predictions.

Molecular Structure and Numbering

To facilitate spectral assignment, the atoms of this compound are numbered as follows:

G cluster_0 1D NMR Acquisition Workflow A Sample Preparation B Spectrometer Setup A->B C 1H NMR Acquisition B->C D 13C NMR Acquisition B->D E Data Processing C->E D->E

Caption: Workflow for 1D NMR data acquisition.

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good spectral dispersion.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Temperature: 298 K.

  • Spectral Width: 0-16 ppm.

  • Number of Scans: 16-32 scans.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 2-3 seconds.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment with NOE (e.g., zgpg30 on Bruker instruments).

  • Temperature: 298 K.

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

2D NMR Data Acquisition for Unambiguous Assignments

For definitive structural confirmation, a suite of 2D NMR experiments is highly recommended. [2]

G cluster_0 2D NMR for Structural Elucidation COSY COSY (¹H-¹H Correlation) Structure Definitive Structure COSY->Structure Proton-Proton Connectivity HSQC HSQC (¹H-¹³C One-Bond Correlation) HSQC->Structure Direct C-H Attachment HMBC HMBC (¹H-¹³C Long-Range Correlation) HMBC->Structure Connectivity across Quaternary Carbons and Heteroatoms

Caption: Key 2D NMR experiments for structural elucidation.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, revealing the connectivity of the proton network within the molecule. For this compound, COSY will show correlations between H-5 and H-6 in the aromatic ring, and between H-7 and H-8 in the propanoic acid side chain.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It provides a direct link between the ¹H and ¹³C spectra, confirming the assignments of protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying connectivity across quaternary carbons (like C-1, C-2, C-4, and C-9) and the ether linkage. For example, HMBC correlations are expected from H-6 to C-1 and C-2, and from H-7 and H-8 to the carbonyl carbon C-9.

Data Processing and Interpretation

  • Fourier Transformation: The raw data (Free Induction Decay - FID) is converted into a spectrum by Fourier transformation.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

  • Referencing: The chemical shift scale is referenced by setting the TMS signal to 0.00 ppm.

  • Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the ratio of protons in different chemical environments.

  • Peak Picking and Assignment: The chemical shifts of all peaks are determined, and the signals are assigned to the corresponding atoms in the molecule based on their chemical shift, multiplicity, integration (for ¹H), and 2D NMR correlations.

Self-Validation of Protocols:

The described protocols form a self-validating system. The 1D ¹H and ¹³C NMR spectra provide the fundamental chemical shift and multiplicity information. The COSY experiment confirms the proton-proton connectivities proposed from the 1D ¹H spectrum. The HSQC experiment validates the direct one-bond C-H connections. Finally, the HMBC experiment provides the crucial long-range connectivity information that pieces the entire molecular puzzle together, confirming the assignments of quaternary carbons and the overall molecular framework. The consistency across all these datasets provides a high degree of confidence in the final structural assignment.

References

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]

  • Geoderma. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Retrieved from [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for -. Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. Retrieved from [Link]

Sources

Application Notes and Protocols for the Use of Mecoprop as a Herbicide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Note on the Compound of Interest: The initial topic specified 2-(2-Bromo-4-chlorophenoxy)propanoic acid. However, a comprehensive search of scientific literature and commercial databases indicates that this specific compound is not a recognized or commonly used herbicide. In contrast, the structurally similar compound, 2-(4-chloro-2-methylphenoxy)propanoic acid, known as Mecoprop (MCPP) , is a widely utilized and well-documented herbicide. It is presumed that the intended subject of this guide is Mecoprop, and the following application notes and protocols are based on this well-characterized phenoxypropanoic acid herbicide.

Introduction

Mecoprop is a selective, systemic, post-emergence herbicide primarily used for the control of broadleaf weeds in turfgrass and cereal crops.[1][2] As a member of the phenoxyalkanoic acid class of herbicides, it functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA) to induce uncontrolled and lethal growth in susceptible plant species.[3][4] This guide provides a comprehensive overview of Mecoprop, its mechanism of action, and detailed protocols for its application and analysis in a research and development setting.

Mecoprop is a chiral compound, and its herbicidal activity is almost exclusively attributed to the (R)-(+)-enantiomer, known as Mecoprop-P (or MCPP-P).[3] Modern formulations have shifted towards the use of this single active isomer to reduce the environmental load of the non-herbicidal (S)-(-)-enantiomer.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Mecoprop is essential for its effective formulation, application, and analysis.

PropertyValueSource(s)
IUPAC Name (RS)-2-(4-Chloro-2-methylphenoxy)propanoic acid[3]
CAS Number 93-65-2 (for Mecoprop)[1]
16484-77-8 (for Mecoprop-P)[5]
Molecular Formula C₁₀H₁₁ClO₃[1]
Molecular Weight 214.64 g/mol [1]
Appearance Colorless to light brown crystalline solid[6]
Melting Point 93-95 °C[1]
Water Solubility 880 mg/L at 25 °C[1]
log Kow (Octanol-Water Partition Coefficient) 3.13[1]
pKa 3.1 - 3.78[1]

Mechanism of Action: A Synthetic Auxin

Mecoprop's herbicidal activity stems from its ability to act as a persistent and potent mimic of the plant hormone auxin.[4] Unlike the naturally occurring auxin, IAA, which is tightly regulated by metabolic processes within the plant, Mecoprop is more resistant to degradation, leading to a sustained and overwhelming auxin signal.[7] This results in a cascade of physiological disruptions, culminating in the death of the susceptible plant.

The molecular mechanism of auxin and synthetic auxin action involves the SCF-TIR1/AFB ubiquitin ligase complex .[7]

  • Perception: In the presence of auxin (or a synthetic auxin like Mecoprop), the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or its AUXIN SIGNALING F-BOX (AFB) paralogs act as the auxin receptor. The auxin molecule fits into a binding pocket on TIR1/AFB, promoting its interaction with Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor proteins.

  • Ubiquitination: The binding of the auxin-TIR1/AFB complex to an Aux/IAA protein targets the repressor for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.

  • Degradation: The polyubiquitinated Aux/IAA protein is then recognized and degraded by the 26S proteasome.

  • Gene Expression: The degradation of the Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive promoters in the DNA and activate the expression of a wide range of genes.

  • Physiological Response: The overexpression of these auxin-responsive genes leads to a variety of physiological disruptions, including epinasty (twisting of stems and petioles), cell elongation, and ultimately, uncontrolled cell division and growth that the plant cannot sustain, leading to senescence and death.[7]

Mecoprop Mechanism of Action cluster_nucleus Plant Cell Nucleus cluster_degradation Degradation Pathway cluster_plant_response Physiological Response Mecoprop Mecoprop TIR1_AFB TIR1/AFB Receptor Mecoprop->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Forms complex with SCF SCF Complex SCF->TIR1_AFB Part of ARF ARF Transcription Factor Aux_IAA->ARF Represses Ub Ubiquitin Aux_IAA->Ub Ubiquitination DNA Auxin Response Element (DNA) ARF->DNA Binds to Gene_Expression Uncontrolled Gene Expression DNA->Gene_Expression Leads to Uncontrolled_Growth Uncontrolled Growth (Epinasty, Cell Division) Gene_Expression->Uncontrolled_Growth Causes Proteasome 26S Proteasome Proteasome->Aux_IAA Degrades Ub->Proteasome Targets for Plant_Death Plant Death Uncontrolled_Growth->Plant_Death Leads to

Caption: Molecular mechanism of Mecoprop as a synthetic auxin.

Protocols for Efficacy Evaluation

Protocol 1: Greenhouse Dose-Response Bioassay for ED₅₀ Determination

This protocol outlines a method for determining the effective dose of Mecoprop that causes a 50% reduction in plant growth (ED₅₀) for a target weed species.

1. Plant Material and Growth Conditions:

  • Select a susceptible broadleaf weed species (e.g., common chickweed (Stellaria media), white clover (Trifolium repens)).

  • Sow seeds in pots (e.g., 10 cm diameter) containing a standard greenhouse potting mix.

  • Grow plants in a controlled environment (greenhouse or growth chamber) with a temperature of 22 ± 2 °C, a 16:8 hour light:dark photoperiod, and adequate watering.

  • Allow plants to reach the 2-4 true leaf stage before treatment. This is typically when they are most susceptible to post-emergence herbicides.[3]

2. Herbicide Preparation and Application:

  • Prepare a stock solution of Mecoprop-P in a suitable solvent (e.g., acetone with a small amount of surfactant like Tween 20).

  • Create a series of dilutions to achieve a range of application rates that are expected to span from no effect to complete plant death. A logarithmic dose range is recommended (e.g., 0, 100, 200, 400, 800, 1600 g a.e./ha).

  • Use a laboratory track sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha) to ensure uniform application.

  • Include a control group that is sprayed only with the solvent and surfactant mixture.

  • Replicate each treatment and the control (e.g., 4-6 replicates).

3. Data Collection and Analysis:

  • At 14 and 21 days after treatment (DAT), visually assess plant injury on a scale of 0% (no effect) to 100% (plant death).

  • At 21 DAT, harvest the above-ground biomass for each pot.

  • Dry the biomass in an oven at 70 °C for 72 hours and record the dry weight.

  • Express the dry weight of each treated plant as a percentage of the average dry weight of the control plants.

  • Analyze the data using a non-linear regression model (e.g., a four-parameter log-logistic model) to fit a dose-response curve and calculate the ED₅₀ value.[8][9]

Protocol 2: Field Efficacy Trial

This protocol provides a framework for evaluating the efficacy of Mecoprop formulations under field conditions.

1. Site Selection and Plot Layout:

  • Choose a site with a natural and uniform infestation of the target broadleaf weeds.

  • Design the experiment using a randomized complete block design with 3-4 replications.

  • Individual plot sizes should be large enough to allow for representative weed populations and accurate application (e.g., 2m x 5m).

2. Application:

  • Apply Mecoprop-P at the desired rates (e.g., 5.5 to 8.5 L/ha for a 150 g a.e./L formulation) using a calibrated backpack or small-plot sprayer.[10][11]

  • Ensure the application is made when weeds are actively growing and at the recommended growth stage (typically 2-4 leaf stage).[3]

  • Record environmental conditions at the time of application (temperature, humidity, wind speed). Avoid spraying in very hot, dry, or windy conditions.[3]

  • Include an untreated control plot in each block.

3. Evaluation:

  • Visually assess percent weed control at regular intervals (e.g., 7, 14, 28, and 56 DAT) compared to the untreated control.

  • At a later time point (e.g., 56 DAT), weed biomass can be collected from quadrats placed within each plot to quantify the reduction in weed growth.

  • Assess crop tolerance visually if the trial is conducted within a crop.

Formulation Considerations

Mecoprop is typically formulated as a liquid concentrate, often as a salt to improve its water solubility and handling characteristics.[1][6] Common formulations include:

  • Soluble Liquid (SL): The most common formulation, where Mecoprop is present as a salt (e.g., potassium salt or dimethylamine salt) dissolved in water.[10] These are easy to handle and mix with water for spraying.

  • Granules (G): Mecoprop can be formulated as granules for dry application, often in "weed and feed" products for turf, where the herbicide is combined with a fertilizer.[6]

  • Tank Mixes: Mecoprop is frequently tank-mixed with other auxin herbicides like 2,4-D and dicamba to broaden the spectrum of controlled weeds.[3]

The choice of formulation depends on the target application (e.g., turf vs. cereals), the equipment available, and the desired spectrum of weed control.

Analytical Protocols for Residue Analysis

Accurate quantification of Mecoprop residues in environmental samples is crucial for regulatory compliance and environmental monitoring.

Protocol 3: Determination of Mecoprop in Water by HPLC-UV

This protocol describes a method for the analysis of Mecoprop in water samples using solid-phase extraction (SPE) followed by High-Performance Liquid Chromatography (HPLC) with UV detection.

1. Sample Preparation (Solid-Phase Extraction):

  • Acidify the water sample (e.g., 500 mL) to a pH of approximately 2.5 using hydrochloric acid.

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load the acidified water sample onto the SPE cartridge at a flow rate of about 5 mL/min.

  • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Dry the cartridge under a vacuum for 10-15 minutes.

  • Elute the Mecoprop from the cartridge with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40 °C.

  • Reconstitute the residue in a known volume (e.g., 1 mL) of the HPLC mobile phase.

2. HPLC Analysis:

  • HPLC System: An HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and acidified water (e.g., 0.1% phosphoric acid) (e.g., 50:50 v/v). The exact ratio should be optimized for the specific column and system.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV absorbance at 280 nm.

  • Quantification: Prepare a calibration curve using certified reference standards of Mecoprop-P. The concentration of Mecoprop in the sample is determined by comparing its peak area to the calibration curve.

Toxicology and Ecotoxicology

Mecoprop is classified as a Toxicity Class III agent by the U.S. Environmental Protection Agency, meaning it is slightly toxic.[3]

Toxicity DataValueOrganismSource(s)
Acute Oral LD₅₀ 930 - 1210 mg/kgRat[6]
Acute Oral LD₅₀ 650 mg/kgMouse[6]
Acute Dermal LD₅₀ >4000 mg/kgRat[6]
Inhalation LC₅₀ (4h) >12.5 mg/LRat[6]
  • Human Health: Mecoprop can cause skin and eye irritation.[6][10] Ingestion can lead to nausea, vomiting, and abdominal pain.[10]

  • Ecotoxicology: Mecoprop shows moderate toxicity to birds and aquatic organisms.[5] It is important to avoid spray drift and runoff into non-target areas and water bodies.[10]

Environmental Fate

  • Soil: Mecoprop is microbially degraded in soil, with a half-life of several days to a few weeks, depending on soil type, temperature, and moisture.[1]

  • Water: Due to its moderate water solubility and potential for leaching in sandy soils, there is a risk of groundwater contamination, especially in areas with shallow water tables.[10]

References

  • Loveland Products Canada. (2012). MECOPROP-P HERBICIDE LIQUID Safety Data Sheet. [Link]

  • University of California Integrated Pest Management Program. (n.d.). Mecoprop. UC IPM. [Link]

  • Pesticide Properties Database. (2025). Mecoprop-P (Ref: BAS 037H). University of Hertfordshire. [Link]

  • Nova Turf. (2012). MECOPROP-P HERBICIDE LIQUID Label. [Link]

  • National Center for Biotechnology Information. (n.d.). Mecoprop. PubChem Compound Database. [Link]

  • Extension Toxicology Network. (1995). Mecoprop. EXTOXNET. [Link]

  • Wikipedia. (n.d.). Mecoprop. [Link]

  • TerraLink. (n.d.). Mecoprop-P. [Link]

  • Grossmann, K. (2010). Auxin herbicide action: lifting the veil step by step. Journal of Experimental Botany, 61(13), 3497-3500. [Link]

  • Gharde, Y., Singh, P. K., Dubey, R. P., & Ghosh, D. (2017). Fitting dose-response curve to identify herbicide efficacy and ED50 value in mixture. Indian Journal of Weed Science, 49(4), 324-328. [Link]

  • Gharde, Y., et al. (2017). Use of dose-response relationship to identify herbicide's efficacy in a mixture. CABI Digital Library. [Link]

Sources

Application Note: Chiral Separation of 2-(2-Bromo-4-chlorophenoxy)propanoic acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed guide for the enantioselective separation of 2-(2-Bromo-4-chlorophenoxy)propanoic acid, a compound representative of the phenoxypropanoic acid class. Given the stereospecific activity often exhibited by chiral compounds in biological systems, robust analytical methods for separating and quantifying enantiomers are critical in research, development, and quality control.[1][2] This guide outlines a highly efficient High-Performance Liquid Chromatography (HPLC) method utilizing a polysaccharide-based chiral stationary phase. We delve into the principles of chiral recognition, provide a step-by-step protocol for analysis, and discuss the regulatory context that necessitates such separations in the pharmaceutical and agrochemical industries.

Introduction and Regulatory Significance

This compound possesses a single chiral center, resulting in two enantiomers. In many chiral compounds, particularly those developed as pharmaceuticals or pesticides, the individual enantiomers can exhibit significantly different pharmacological, toxicological, and metabolic profiles.[1][3] One enantiomer may be therapeutically active, while the other could be inactive or even responsible for adverse effects.[1]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established clear guidelines regarding the development of stereoisomeric drugs.[3][4][5][6] These guidelines emphasize the need to characterize the specific properties of each enantiomer and to develop quantitative assays for the individual enantiomers early in the drug development process.[3][7] The ICH Q6A guidelines, for instance, state that for a drug substance developed as a single enantiomer, the control of the opposite enantiomer should be considered in the same manner as other impurities, and an enantioselective assay should be part of the specification.[8][9] Therefore, a reliable and robust chiral separation method is not merely an analytical challenge but a regulatory necessity.

High-Performance Liquid Chromatography (HPLC) coupled with a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for the analytical and preparative separation of chiral compounds.[10][11][12] This note focuses on a direct HPLC method, which avoids the need for derivatization and allows for the straightforward analysis of the enantiomeric composition.

Principles of Chiral Recognition on Polysaccharide-Based CSPs

The success of a chiral separation hinges on the ability of the Chiral Stationary Phase (CSP) to form transient, diastereomeric complexes with the enantiomers of the analyte, leading to different retention times. Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are among the most versatile and widely used for resolving a broad range of racemic compounds.[11][13][14]

The chiral selector for this application is a cellulose derivative, specifically cellulose tris(3,5-dimethylphenylcarbamate), coated onto a high-purity silica support. The mechanism of chiral recognition on this type of CSP is a complex, multi-point interaction process.[13][14] For an acidic analyte like this compound, the key interactions include:

  • Hydrogen Bonding: The carbamate groups (-NH-C=O) on the CSP can act as hydrogen bond donors and acceptors, interacting with the carboxylic acid group of the analyte.

  • π-π Interactions: The phenyl rings of the CSP and the analyte can engage in π-π stacking.

  • Steric Interactions: The analyte must fit into the chiral grooves or cavities of the polysaccharide structure. The specific 3D arrangement of the substituents on the analyte's chiral center will determine how well it fits, leading to differential retention.[13]

  • Dipole-Dipole Interactions: Polar groups on both the CSP and the analyte contribute to the overall interaction energy.[13]

For acidic analytes, the ionization state of the carboxylic acid is a critical parameter. To achieve optimal separation, its dissociation is typically suppressed by adding a small amount of a strong acid, like trifluoroacetic acid (TFA), to the mobile phase.[11][15] This ensures the analyte remains in its neutral form, enhancing the interactions (especially hydrogen bonding) with the CSP and leading to better retention and resolution.[11]

Experimental Workflow and Protocols

Materials and Instrumentation
Item Specification
HPLC System Agilent 1260 Infinity II or equivalent, with quaternary pump, autosampler, thermostatted column compartment, and Diode Array Detector (DAD).
Chiral Column Daicel CHIRALCEL® OD-H, 5 µm, 4.6 x 250 mm (or equivalent cellulose tris(3,5-dimethylphenylcarbamate) CSP).
Solvents HPLC-grade n-Hexane, 2-Propanol (IPA), and Trifluoroacetic Acid (TFA).
Analyte Racemic this compound.
Sample Preparation Dissolve 1 mg of the analyte in 1 mL of mobile phase to create a 1 mg/mL stock solution. Dilute as necessary.
Chromatographic Method Protocol

A systematic approach to method development is crucial for achieving baseline separation.[10] The following protocol provides a validated starting point for the analysis.

Step-by-Step Protocol:

  • Column Equilibration: Equilibrate the CHIRALCEL® OD-H column with the mobile phase (n-Hexane / 2-Propanol / TFA, 90:10:0.1, v/v/v) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability: Inject a standard solution of the racemic analyte (e.g., 10 µL of a 100 µg/mL solution).

  • Analysis Parameters:

    • Mobile Phase: n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 230 nm

    • Injection Volume: 10 µL

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow both enantiomeric peaks to elute.

  • Peak Identification: Identify the two enantiomer peaks. If an enantiomerically pure standard is available, inject it to confirm the elution order.

  • Quantification: Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2) as follows: % ee = |(A1 - A2) / (A1 + A2)| * 100

Method Validation and Self-Validation System

A robust protocol must be self-validating. Key system suitability parameters to monitor in every run include:

Parameter Acceptance Criterion Rationale
Resolution (Rs) > 1.5Ensures baseline separation for accurate quantification.
Tailing Factor (Tf) 0.8 - 1.5Confirms good peak shape and absence of secondary interactions.
Theoretical Plates (N) > 2000Indicates column efficiency and performance.
Retention Factor (k') 2 - 10Ensures peaks are retained sufficiently for separation but elute in a reasonable time.

Any deviation from these criteria indicates a potential issue with the column, mobile phase preparation, or HPLC system that must be addressed.

Visualization of the Experimental Process

The overall workflow for chiral separation can be visualized as a logical sequence of steps from sample preparation to final data analysis.

Chiral_Separation_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_sample Sample Preparation (1 mg/mL in mobile phase) injection Inject Sample (10 µL) prep_sample->injection prep_mobile Mobile Phase Preparation (Hex/IPA/TFA 90:10:0.1) equilibration Column Equilibration (Stable Baseline) prep_mobile->equilibration equilibration->injection separation Isocratic Elution (1.0 mL/min, 25°C) injection->separation detection UV Detection (230 nm) separation->detection integration Peak Integration detection->integration calculation Calculate System Suitability (Rs, Tf, N) integration->calculation quantification Quantify Enantiomeric Purity (% ee) calculation->quantification

Caption: HPLC workflow for chiral separation analysis.

The interaction between the analyte and the chiral stationary phase is the core of the separation. The following diagram illustrates the proposed multi-point interaction model.

Chiral_Recognition_Mechanism cluster_interactions Transient Diastereomeric Complex CSP Chiral Stationary Phase (CSP) Cellulose tris(3,5-dimethylphenylcarbamate) Analyte Analyte Enantiomer (R)- or (S)-2-(2-Bromo-4-chlorophenoxy)propanoic acid H_Bond Hydrogen Bonding Analyte->H_Bond  -COOH group Pi_Pi π-π Stacking Analyte->Pi_Pi  Aromatic Ring Steric Steric Hindrance Analyte->Steric  Chiral Center Fit H_Bond->CSP  -NHCO- group Pi_Pi->CSP  Phenyl Groups Steric->CSP  Chiral Groove

Sources

Application Note: Enhancing GC-MS Analysis of 2-(2-Bromo-4-chlorophenoxy)propanoic acid through Chemical Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

2-(2-Bromo-4-chlorophenoxy)propanoic acid is a compound of interest in various fields, including environmental monitoring and drug development, due to its structural relation to phenoxyalkanoic acid herbicides.[1][2][3] Direct analysis of this polar carboxylic acid by gas chromatography (GC) is problematic. Its high polarity, due to the carboxylic acid functional group, leads to strong interactions with the stationary phase, resulting in poor peak shape, tailing, and low sensitivity. Furthermore, its low volatility and potential for thermal degradation in the hot GC inlet can lead to inaccurate quantification.[1]

To overcome these analytical hurdles, chemical derivatization is an essential sample preparation step. This process converts the polar, non-volatile carboxylic acid into a more volatile and thermally stable derivative, making it amenable to GC analysis.[1][4] This application note provides a detailed guide to three robust derivatization methods for this compound: esterification via methylation, silylation, and pentafluorobenzylation for enhanced sensitivity.

Method 1: Methyl Esterification with Boron Trifluoride-Methanol (BF₃-Methanol)

Principle and Rationale:

Esterification is a classic and widely used derivatization technique for carboxylic acids.[5] This method involves the conversion of the carboxylic acid to its corresponding methyl ester. The resulting ester is significantly less polar and more volatile than the parent acid. We will utilize a boron trifluoride-methanol solution, a highly effective and safer alternative to hazardous reagents like diazomethane.[6][7] BF₃ acts as a Lewis acid catalyst, protonating the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by methanol.[8][9][10] The reaction is driven to completion by using an excess of methanol.[8][9]

Experimental Workflow:

Caption: Workflow for Methyl Esterification using BF₃-Methanol.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh 1-10 mg of the sample containing this compound into a 10 mL screw-cap vial with a PTFE-lined septum.

    • If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial that the sample is anhydrous as water can inhibit the reaction.[11]

  • Derivatization Reaction:

    • Add 2 mL of 10-14% BF₃-Methanol solution to the dried sample.[7]

    • Securely cap the vial and vortex for 30 seconds.

    • Heat the vial at 60-80°C for 10-15 minutes in a heating block or water bath.[6]

  • Extraction and Sample Clean-up:

    • Allow the vial to cool to room temperature.

    • Add 1 mL of deionized water and 2 mL of hexane (or another suitable non-polar solvent like ethyl acetate).

    • Vortex vigorously for 1 minute to extract the methyl ester into the organic phase.

    • Centrifuge briefly to separate the layers.

    • Carefully transfer the upper organic layer to a clean vial.

    • Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.

    • The sample is now ready for injection into the GC-MS.

Method 2: Silylation with MTBSTFA

Principle and Rationale:

Silylation involves replacing the acidic proton of the carboxylic acid with a silyl group, such as a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (TBDMS) group.[4] For this application, we recommend N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which forms a TBDMS derivative.[12] TBDMS derivatives are significantly more stable towards hydrolysis compared to their TMS counterparts, making them more robust for analysis.[4][12] The reaction is typically performed in an aprotic solvent and may be heated to ensure complete derivatization.

Experimental Workflow:

Caption: Workflow for Silylation using MTBSTFA.

Detailed Protocol:

  • Sample Preparation:

    • Place 1-5 mg of the dried sample into a 2 mL autosampler vial. Ensure the sample is completely dry.[11]

  • Derivatization Reaction:

    • Add 100 µL of a suitable solvent such as acetonitrile or pyridine.

    • Add 100 µL of MTBSTFA.[13]

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70-90°C for 30-60 minutes.[13]

  • Analysis:

    • After cooling to room temperature, the sample can be directly injected into the GC-MS. No work-up is typically required, which is a significant advantage of this method.

Method 3: Pentafluorobenzylation (PFBBr Derivatization) for Trace Analysis

Principle and Rationale:

For applications requiring ultra-high sensitivity, such as environmental trace analysis, derivatization with pentafluorobenzyl bromide (PFBBr) is the method of choice.[14][15] This reagent converts the carboxylic acid into its pentafluorobenzyl (PFB) ester. The resulting PFB ester is highly responsive to an Electron Capture Detector (ECD) due to the presence of five fluorine atoms, allowing for detection at picogram or even femtogram levels.[16] The reaction is typically carried out in an organic solvent with a base catalyst.

Experimental Workflow:

Caption: Workflow for PFBBr Derivatization.

Detailed Protocol:

  • Sample Preparation:

    • To a dried sample in a 2 mL vial, add 500 µL of acetone.

  • Derivatization Reaction:

    • Add 10 µL of a suitable base catalyst, such as triethylamine or potassium carbonate solution.

    • Add 10 µL of a 10% solution of PFBBr in acetone.

    • Cap the vial tightly and heat at 60-75°C for 1 hour.

  • Sample Clean-up and Reconstitution:

    • After cooling, evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of hexane or ethyl acetate.

    • The sample is now ready for analysis, preferably by GC-ECD for maximum sensitivity.

Comparative Summary of Derivatization Methods

FeatureBF₃-Methanol EsterificationMTBSTFA SilylationPFBBr Derivatization
Derivative Methyl EsterTBDMS EsterPentafluorobenzyl Ester
Volatility GoodExcellentExcellent
Stability GoodExcellent (hydrolytically stable)Good
Reaction Time 10-15 min30-60 min60 min
Work-up Required (Extraction)Not RequiredRequired (Solvent Exchange)
Detector MS, FIDMS, FIDECD (preferred), MS
Sensitivity GoodGoodExcellent (trace levels)
Key Advantage Fast and cost-effectiveSimple, no work-up, stable derivativeUltra-high sensitivity

Troubleshooting and Expert Insights

  • Incomplete Derivatization: This is often due to the presence of moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. For silylation, working under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Peak Tailing: If peak tailing persists after derivatization, it may indicate active sites in the GC inlet liner or column. Using a deactivated liner and ensuring the column is in good condition is crucial. Silanizing the glassware can also reduce analyte adsorption.[4]

  • Reagent Purity: Impurities in derivatization reagents can lead to interfering peaks in the chromatogram. It is advisable to run a reagent blank to identify any potential contaminants.[17]

Conclusion

The choice of derivatization method for this compound depends on the specific analytical requirements. For routine analysis, BF₃-Methanol esterification offers a rapid and reliable approach. MTBSTFA silylation provides a highly stable derivative with the advantage of a simplified workflow. For applications demanding the highest sensitivity, PFBBr derivatization coupled with ECD detection is the superior choice. By selecting the appropriate derivatization strategy, researchers can achieve robust, reproducible, and accurate quantification of this compound by gas chromatography.

References

  • Dahle, G. M., & David, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. IntechOpen. Retrieved from [Link]

  • Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis.
  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(2), 137-147.
  • ResearchGate. (n.d.). Trace level determination of phenols as pentafluorobenzyl derivatives by gas chromatography-negative-ion chemical ionization mass spectrometry. Retrieved from [Link]

  • Li, Y., et al. (2021). MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides in human colorectal carcinoma cells. Journal of Pharmaceutical and Biomedical Analysis, 193, 113726.
  • ResearchGate. (n.d.). Analysis of phenoxyalkanoic acid herbicides and their phenolic conversion products in soil by microwave assisted solvent extraction and subsequent analysis of extracts by on-line solid-phase extraction-liquid chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). How to derivatize Amino Acids using N-tert-butyldimethylsilyl- N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis?. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous determination of bromoxynil and MCPA in commercial samples and raw materials using reversed phase high performance liquid chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). US4311851A - Preparation of carboxylic acid esters with BF3 -alcohol complex catalyst.
  • Kastratović, V., et al. (2020). Esterification of propanoic acid in the presence of a homogeneous catalyst. Journal of the Serbian Chemical Society, 85(1), 45-54.
  • Semantic Scholar. (n.d.). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process. Retrieved from [Link]

  • Wang, Y., et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Molecules, 25(17), 3953.
  • Ukalska-Jaruga, A., & Smreczak, B. (2018). Mechanisms of Adsorption of Phenoxyalkanoic Herbicides on Fulvic and Humic Acids. Molecules, 23(11), 2933.
  • PubMed. (n.d.). Pentafluorobenzoic anhydride as a derivatizing agent for alcohols and hydroxy fatty acid methyl esters detected by electron capture in gas chromatography. Retrieved from [Link]

  • CORESTA. (n.d.). Determination of organic acids by GC-FID: on cartridge derivatization by silylating reagent (MTBSTFA). Retrieved from [Link]

  • MSU Mass Spectrometry and Metabolomics Core. (2019). Protocol MSU_MSMC_010. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous determination of bromoxynil and MCPA in commercial samples and raw materials using reversed phase high performance. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 1661: The Determination of Bromoxynil in Municipal and Industrial Wastewater. Retrieved from [Link]

  • CIPAC. (n.d.). MT 155 - Analytical HPLC method for determination of phenoloc impurities in phenoxyalkanoic herbicides. Retrieved from [Link]

  • AquaEnergy Expo Knowledge Hub. (n.d.). Analytical methods for tracing pharmaceutical residues in water and wastewater. Retrieved from [Link]

  • Reddit. (2021, March 5). Trouble developing a method using BF3 to convert fatty acids to esters. r/chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst. Retrieved from [Link]

  • PubMed. (n.d.). Confirmation of a carboxylic acid metabolite of polychlorotrifluoroethylene and a method for its GC-ECD analysis in biological matrices. Retrieved from [Link]

  • Khan, S., et al. (2024).
  • U.S. Environmental Protection Agency. (n.d.). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • YouTube. (2024, June 17). CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). Retrieved from [Link]

  • ACS Publications. (2020, March 5). Efficient Degradation of Phenoxyalkanoic Acid Herbicides by the Alkali-Tolerant Cupriavidus oxalaticus Strain X32. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Regulations.gov. (2025, June 14). Bromoxynil Human Health Risk Assessment DP No. 444378. Retrieved from [Link]

  • PubMed. (2013, March 15). Polyfluoroalkyl phosphate esters and perfluoroalkyl carboxylic acids in target food samples and packaging--method development and screening. Retrieved from [Link]

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Application Notes & Protocols for the Microbial Degradation of 2-(2-Bromo-4-chlorophenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the microbial degradation of the xenobiotic compound 2-(2-Bromo-4-chlorophenoxy)propanoic acid. Due to its structural similarity to phenoxyalkanoic acid herbicides, this compound is presumed to be persistent in the environment. This guide details protocols for the enrichment, isolation, and characterization of microbial consortia or pure strains capable of its degradation. It further outlines robust analytical methodologies for monitoring the compound's breakdown and identifying key metabolic intermediates. The causality behind experimental choices is explained throughout, ensuring a deep understanding of the underlying scientific principles.

Introduction: The Environmental Challenge of Halogenated Phenoxyalkanoic Acids

Halogenated phenoxyalkanoic acids represent a class of compounds widely used as herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and Mecoprop (MCPP).[1] Their widespread use has led to environmental contamination, particularly of soil and groundwater, where they can persist.[2][3] The target compound, this compound, shares the core structure of this herbicide class, suggesting it may pose similar environmental risks. Microbial degradation is the primary mechanism for the natural attenuation of these pollutants.[3][4] Understanding the microorganisms and enzymatic pathways involved is critical for developing effective bioremediation strategies and for assessing the environmental fate of new chemical entities in drug development.

This guide provides a framework for investigating the microbial catabolism of this compound, leveraging established principles from the study of analogous compounds.

Guiding Principle: The Power of Selective Enrichment

The core principle for isolating microorganisms that can degrade a specific xenobiotic is selective pressure. By providing this compound as the sole source of carbon and energy in a minimal medium, we create an environment where only microorganisms capable of utilizing this recalcitrant compound can thrive.[5][6] This enrichment process is the critical first step in identifying potent degraders from complex environmental samples.

PART 1: PROTOCOL FOR ENRICHMENT AND ISOLATION OF DEGRADING MICROORGANISMS

This protocol details the process of enriching and isolating bacteria from soil capable of using this compound as a sole carbon source.

Experimental Rationale

The use of a minimal salts medium is crucial as it lacks alternative, easily metabolizable carbon sources. This forces the microbial community to adapt and select for members that can cleave and mineralize the target compound.[7] Serial transfers of the culture further enrich the population of effective degraders, often leading to a reduction in the lag phase before degradation begins.[6]

Materials
  • Soil sample from a potentially contaminated site (e.g., agricultural field, industrial area).

  • This compound (analytical grade).

  • Minimal Salts Medium (MSM).

  • Sterile flasks, petri dishes, and micropipette tips.

  • Orbital shaker incubator.

  • Autoclave.

Detailed Step-by-Step Protocol
  • Preparation of Minimal Salts Medium (MSM):

    • Prepare a basal salt solution containing the components listed in Table 1.

    • Autoclave the solution to ensure sterility.

    • Separately prepare a concentrated stock solution of this compound.

    • Filter-sterilize the stock solution and add it to the cooled, sterile MSM to the desired final concentration (e.g., 50-100 mg/L). Causality: Filter sterilization of the heat-labile herbicide prevents potential abiotic degradation (dechlorination) that can occur at high autoclaving temperatures.[5]

    Table 1: Composition of Minimal Salts Medium (MSM)

    Component Concentration (g/L) Role
    K₂HPO₄ 1.5 Buffering agent, Phosphorus source
    KH₂PO₄ 0.5 Buffering agent, Phosphorus source
    (NH₄)₂SO₄ 0.5 Nitrogen source
    MgSO₄·7H₂O 0.2 Source of magnesium ions
    Trace Element Solution 1 mL/L Provides essential micronutrients

    | Target Compound | 0.05 - 0.1 | Sole source of Carbon and Energy |

  • Enrichment Culture Setup:

    • Add 10 g of soil to 100 mL of MSM in a 250 mL sterile flask.

    • Incubate the flask on an orbital shaker at 120-150 rpm and 28-30°C.[5]

    • Monitor for turbidity (an indicator of microbial growth) and periodically analyze for the disappearance of the parent compound using HPLC (see Part 3).

  • Serial Transfers for Enrichment:

    • Once significant degradation is observed (e.g., >50% reduction in the parent compound), transfer 10 mL of the culture to 90 mL of fresh MSM containing the target compound.

    • Repeat this subculturing step at least 3-5 times. Causality: This step dilutes out non-degrading microorganisms and enriches for the most efficient degraders. Successful enrichment is often indicated by a progressively shorter lag phase before degradation commences.[6]

  • Isolation of Pure Strains:

    • Prepare serial dilutions of the final enriched culture.

    • Spread plate the dilutions onto MSM agar plates containing this compound as the sole carbon source.

    • Incubate the plates at 28-30°C until distinct colonies appear.

    • Isolate morphologically different colonies by re-streaking onto fresh MSM agar plates to ensure purity.[5] Some degradation pathways may require the synergistic action of multiple species, meaning a pure culture may not be able to degrade the compound alone.[6]

Workflow for Microbial Isolation and Characterization

G cluster_0 Enrichment & Isolation cluster_1 Characterization & Analysis A Environmental Sample (e.g., Soil) B Enrichment Culture (MSM + Target Compound) A->B Inoculation C Serial Transfers (Subculturing) B->C Enrich for degraders D Isolation on Agar Plates C->D Dilution Plating E Pure/Mixed Culture D->E F 16S rRNA Sequencing (Identification) E->F G Degradation Assay (Batch Culture) E->G Inoculation H Analytical Monitoring (HPLC, LC-MS) G->H Time-course sampling I Pathway Elucidation H->I Data Interpretation G A 2-(2-Bromo-4-chlorophenoxy) propanoic acid B 2-Bromo-4-chlorophenol A->B Ether Cleavage (TfdA-like Dioxygenase) C 3-Bromo-5-chlorocatechol B->C Hydroxylation (TfdB-like Hydroxylase) D cis,cis-Muconate Derivative C->D Ortho-Ring Cleavage (TfdC-like Dioxygenase) E TCA Cycle Intermediates D->E Further Metabolism

Sources

Application Notes and Protocols: 2-(2-Bromo-4-chlorophenoxy)propanoic Acid as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis and utility of 2-(2-Bromo-4-chlorophenoxy)propanoic acid. This document outlines detailed protocols for its preparation and subsequent application as a key building block in advanced organic synthesis, particularly in the construction of agrochemicals and pharmaceuticals.

Introduction: The Strategic Importance of this compound

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring a phenoxypropanoic acid backbone, is a common motif in a variety of biologically active molecules, most notably in the aryloxyphenoxypropionate class of herbicides.[1] The presence of both a bromine and a chlorine atom on the phenyl ring provides distinct reactive handles for further chemical modification, making it a valuable and versatile intermediate in synthetic chemistry.

The strategic placement of the bromine atom ortho to the phenoxy group allows for its selective functionalization through various cross-coupling reactions, while the carboxylic acid moiety offers a site for amide bond formation or other derivatizations. This dual reactivity profile enables the synthesis of a diverse array of complex molecules from a single, readily accessible starting material.

Synthesis of this compound

The synthesis of the target molecule is a two-step process commencing with the regioselective bromination of 4-chlorophenol, followed by a Williamson ether synthesis. This approach is both efficient and scalable, making it suitable for laboratory and potential industrial applications.

Step 1: Synthesis of 2-Bromo-4-chlorophenol

The initial step involves the electrophilic bromination of 4-chlorophenol. The hydroxyl group is a strongly activating, ortho-, para-directing group. Since the para position is blocked by the chlorine atom, bromination occurs selectively at one of the ortho positions.

Reaction Scheme:

Caption: Synthesis of 2-Bromo-4-chlorophenol.

Protocol:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 4-chlorophenol (1 eq.) in a suitable solvent such as acetic acid or a chlorinated solvent like dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1 eq.) in the same solvent to the flask via the dropping funnel with continuous stirring. The addition should be controlled to maintain the reaction temperature below 10 °C to minimize the formation of di-brominated byproducts.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-bromo-4-chlorophenol.

Parameter Condition Causality
Solvent Acetic Acid or DichloromethaneAcetic acid can serve as both a solvent and a catalyst, while dichloromethane is a good non-protic solvent for this reaction.
Temperature 0-10 °CLow temperature controls the reaction rate and improves the regioselectivity, minimizing over-bromination.
Stoichiometry 1:1 (4-chlorophenol:Br₂)A 1:1 molar ratio is crucial to favor mono-bromination.
Step 2: Williamson Ether Synthesis to Yield this compound

The second step is a classic Williamson ether synthesis, which involves the reaction of the phenoxide of 2-bromo-4-chlorophenol with an ester of 2-bromopropanoic acid, followed by hydrolysis of the ester to the carboxylic acid.[2][3][4]

Reaction Scheme:

2-Bromo-4-chlorophenol 2-Bromo-4-chlorophenol Intermediate_Ester Intermediate Ester 2-Bromo-4-chlorophenol->Intermediate_Ester Ethyl_2-bromopropionate Ethyl 2-bromopropionate Ethyl_2-bromopropionate->Intermediate_Ester + Base Base (e.g., K₂CO₃) Base->Intermediate_Ester / Solvent Solvent (e.g., Acetone) Solvent->Intermediate_Ester Final_Product This compound Intermediate_Ester->Final_Product Hydrolysis Hydrolysis (NaOH, H₂O/EtOH) Hydrolysis->Final_Product

Caption: Williamson Ether Synthesis of the target compound.

Protocol:

  • Formation of the Phenoxide: To a solution of 2-bromo-4-chlorophenol (1 eq.) in a polar aprotic solvent like acetone or DMF in a round-bottom flask, add a suitable base such as anhydrous potassium carbonate (1.5 eq.).

  • Nucleophilic Substitution: Heat the mixture to reflux with vigorous stirring. To this, add ethyl 2-bromopropionate (1.2 eq.) dropwise. The reaction proceeds via an SN2 mechanism where the phenoxide attacks the electrophilic carbon of the bromopropionate.[5]

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

  • Isolation of the Ester: After completion, cool the reaction mixture and filter off the inorganic salts. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer and concentrate to obtain the crude intermediate ester.

  • Hydrolysis: Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution. Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

  • Purification of the Final Product: Acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) will yield the pure this compound.

Parameter Condition Causality
Base K₂CO₃ or NaHA moderately strong base is required to deprotonate the phenol to form the nucleophilic phenoxide.
Solvent Acetone or DMFPolar aprotic solvents are ideal for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.[4]
Temperature RefluxElevated temperature increases the reaction rate of the SN2 reaction.
Hydrolysis NaOH, EtOH/H₂OBasic hydrolysis is a standard and efficient method for converting the ester to the corresponding carboxylic acid.

Applications in Organic Synthesis

The bromine atom on the aromatic ring of this compound serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. This makes it a valuable intermediate for the synthesis of more complex molecules in the agrochemical and pharmaceutical industries.

Precursor for Aryloxyphenoxypropionate Herbicides

The core structure of this compound is closely related to several commercial herbicides like Fenoxaprop-p-ethyl and Quizalofop-p-ethyl.[1][6] The bromo- and chloro- substituents can be further elaborated to introduce other functional groups present in these herbicides, or the core itself can be part of a novel herbicide discovery program.

Suzuki-Miyaura Cross-Coupling Reactions

The aryl bromide moiety is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the formation of a new carbon-carbon bond.[7][8] This is a powerful tool for introducing various aryl or vinyl groups at the 2-position of the phenoxy ring.

Workflow for Suzuki-Miyaura Coupling:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A This compound (or its ester) F Inert Atmosphere (N₂ or Ar) A->F B Boronic Acid/Ester B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃, Cs₂CO₃) D->F E Solvent (e.g., Toluene, Dioxane) E->F G Heat (80-110 °C) F->G H Cooling & Filtration G->H I Extraction H->I J Column Chromatography I->J K Coupled Product J->K

Caption: Suzuki-Miyaura Coupling Workflow.

Protocol:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (or its methyl/ethyl ester for better solubility and to avoid side reactions with the base) (1 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate or cesium carbonate (2-3 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water or dioxane and water.

  • Reaction: Heat the mixture to 80-110 °C with stirring for 4-24 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate. Purify the residue by column chromatography to obtain the coupled product.

Buchwald-Hartwig Amination

The aryl bromide can also undergo palladium-catalyzed Buchwald-Hartwig amination to form a carbon-nitrogen bond, providing access to a wide range of substituted anilines.[9][10]

Workflow for Buchwald-Hartwig Amination:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A This compound ester G Inert Atmosphere (N₂ or Ar) A->G B Amine B->G C Palladium Pre-catalyst (e.g., Pd₂(dba)₃) C->G D Ligand (e.g., XPhos, SPhos) D->G E Base (e.g., NaOtBu, K₃PO₄) E->G F Solvent (e.g., Toluene, Dioxane) F->G H Heat (80-110 °C) G->H I Cooling & Filtration H->I J Extraction I->J K Column Chromatography J->K L Aminated Product K->L

Caption: Buchwald-Hartwig Amination Workflow.

Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the this compound ester (1 eq.), the amine (1.2-2.0 eq.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, 2-6 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide or potassium phosphate (1.5-2.5 eq.).

  • Solvent Addition: Add a dry, degassed solvent like toluene or dioxane.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring for 1-24 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine, dry, and concentrate. Purify the crude product by column chromatography.

Safety and Handling

This compound and its precursors are chemical irritants. Handle all chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) of each chemical used.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. The protocols outlined in this guide provide a robust framework for its synthesis and subsequent application in creating complex molecular architectures. Its utility in constructing aryloxyphenoxypropionate-type structures and its amenability to modern cross-coupling reactions make it a key building block for the development of new agrochemicals and pharmaceuticals.

References

  • Jiangsu永凯化学有限公司. (2021). Efficient and low-pollution production process of fenoxaprop-p-ethyl. CN113185475A.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • 湖南速博生物技术有限公司. (2020). Synthesis method of metamifop intermediate. CN111732554B.
  • Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • (2012). Preparation method of herbicide fenoxaprop-ethyl. CN100546984C.
  • ResearchGate. (n.d.). 5 The synthesis of dichlorprop anno 1950. The initial chlorination of.... [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • (2018). Fenoxaprop-p-ethyl and preparation method thereof. Eureka | Patsnap. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-[4'-(2",4"-dichlorophenoxy)-phenoxy]propionic acid. [Link]

  • (2017). Preparation method of quizalofop-P-ethyl. CN106432109A.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of Quizalofop-Ethyl: The Importance of Chemical Intermediates. [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

  • (2015). Preparation method of 2,4,-dichlorphenoxyacetic acid. CN103274925B.
  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

  • IARC Publications. (n.d.). 2,4-DICHLOROPHENOXYACETIC ACID. [Link]

  • Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis. [Link]

  • National Institutes of Health. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • ResearchGate. (n.d.). (PDF) Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Dichlorprop. [Link]

  • (2016). Synthesis method for high-quality quizalofop-P-tefuryl. CN104513234A.
  • Chemistry LibreTexts. (2020, July 1). 9.5: Williamson ether synthesis. [Link]

  • Wikimedia Commons. (2014, July 28). File:Synthesis Fenoxaprop-P-ethyl.svg. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 2-(2-Bromo-4-chlorophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven advice and troubleshooting for the purification of 2-(2-Bromo-4-chlorophenoxy)propanoic acid from a crude reaction mixture. The insights provided herein are based on established chemical principles and field-proven purification strategies for analogous compounds.

Introduction to Purification Challenges

The synthesis of this compound, commonly achieved via a Williamson ether synthesis, presents a unique set of purification challenges. The reaction mixture typically contains the desired product alongside unreacted starting materials, such as 2-bromo-4-chlorophenol and a 2-halopropanoic acid derivative, as well as potential side-products. Effective purification is paramount to ensure the quality and reliability of downstream applications. This guide will address common issues encountered during purification and provide robust, validated protocols to achieve high purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: What are the most likely impurities in my reaction mixture?

Answer:

Understanding the potential impurities is the first step toward a successful purification strategy. For a typical Williamson ether synthesis, the primary impurities include:

  • Unreacted Starting Materials:

    • 2-Bromo-4-chlorophenol

    • 2-Bromopropanoic acid (or its ester, if used as the electrophile)

  • Side-Products:

    • Products of elimination reactions, particularly if using a secondary halide.

    • Polymeric or tar-like materials formed under harsh reaction conditions.

  • Residual Base and Solvents:

    • Inorganic salts resulting from the use of bases like sodium hydroxide or potassium carbonate.

    • High-boiling point solvents such as DMF or DMSO.

FAQ 2: My crude product is an oily solid. How do I begin the purification?

Answer:

An oily or waxy crude product is a common issue, often due to the presence of unreacted starting materials and solvent residues. The recommended first step is a liquid-liquid extraction based on the acidic nature of the target compound. This acid-base extraction is a powerful technique to separate the carboxylic acid product from neutral and less acidic phenolic impurities.

Underlying Principle: Carboxylic acids can be deprotonated by a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. Phenols, being less acidic, require a stronger base (e.g., sodium hydroxide) for deprotonation. Neutral impurities will remain in the organic phase. This difference in acidity allows for a selective separation.

Core Purification Protocol: Acid-Base Extraction

This protocol is designed to selectively isolate the acidic product from the crude reaction mixture.

Step-by-Step Methodology:
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent like diethyl ether or ethyl acetate.

  • Weak Base Wash: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The this compound will be deprotonated and move into the aqueous layer as its sodium salt.

  • Separation: Carefully separate the aqueous layer from the organic layer. The organic layer contains neutral impurities and can be discarded after checking for product via TLC.

  • Strong Base Wash (Optional): To remove the less acidic 2-bromo-4-chlorophenol, the organic layer can be further washed with a dilute (e.g., 1M) aqueous solution of sodium hydroxide (NaOH). The phenol will be deprotonated and move into this second aqueous layer.

  • Acidification and Precipitation: Cool the primary aqueous layer (from step 3) in an ice bath and acidify it slowly with dilute hydrochloric acid (e.g., 2M HCl) until the pH is approximately 2. The protonated carboxylic acid will precipitate out of the solution.[1]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any residual inorganic salts.

  • Drying: Dry the purified solid under vacuum.

Visualizing the Workflow: Acid-Base Extraction

Caption: Workflow for Acid-Base Extraction Purification.

FAQ 3: After acid-base extraction, my product is still not pure enough. What is the next step?

Answer:

Recrystallization is an excellent secondary purification technique to further enhance the purity of your this compound, especially for removing closely related impurities that may not have been fully separated by extraction.

Underlying Principle: Recrystallization relies on the difference in solubility of the desired compound and its impurities in a specific solvent at different temperatures. An ideal solvent will dissolve the compound well at its boiling point but poorly at room temperature or below.

Solvent Selection for Recrystallization

The choice of solvent is critical for successful recrystallization. Based on the structure of the target molecule (a halogenated aromatic carboxylic acid), a solvent system of intermediate polarity is often a good starting point.

Solvent/SystemRationale
Toluene The aromatic nature of toluene can effectively dissolve the product at elevated temperatures.
Ethanol/Water A polar protic solvent like ethanol can dissolve the carboxylic acid, and the addition of water as an anti-solvent can induce crystallization upon cooling.
Hexane/Ethyl Acetate A non-polar/polar aprotic mixture can also be effective. The compound should be more soluble in ethyl acetate and less soluble in hexane.

Pro-Tip: Perform small-scale solubility tests with a few milligrams of your product in different solvents to identify the most suitable one before committing to a large-scale recrystallization.

Core Purification Protocol: Recrystallization

Step-by-Step Methodology:
  • Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen hot solvent to just dissolve the solid completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2]

  • Ice Bath: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizing the Workflow: Recrystallization

Sources

Technical Support Center: Synthesis of 2-(2-Bromo-4-chlorophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-Bromo-4-chlorophenoxy)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions that arise during the synthesis of this important compound, providing in-depth, experience-based insights to help you navigate your experiments successfully.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and industrially relevant method for synthesizing this compound is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide from an alkyl halide by a phenoxide ion.

In this specific synthesis, 2-bromo-4-chlorophenol is treated with a strong base to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking an ester of 2-halopropanoic acid (commonly ethyl 2-bromopropanoate), followed by hydrolysis of the resulting ester to yield the final carboxylic acid product.

Troubleshooting Guide: Common Impurities and Their Mitigation

A successful synthesis is not just about obtaining the desired product; it's also about minimizing and removing impurities. Below, we delve into the common impurities encountered during the synthesis of this compound and provide actionable troubleshooting advice.

Q2: I'm observing unreacted starting materials in my final product. What could be the cause and how can I fix it?

The presence of unreacted 2-bromo-4-chlorophenol or the 2-halopropanoic acid derivative is a common issue.

Causality:

  • Incomplete Deprotonation: The phenoxide of 2-bromo-4-chlorophenol may not have formed completely if the base used was not strong enough or if insufficient equivalents of the base were used.

  • Reaction Stoichiometry: An incorrect molar ratio of the reactants can lead to one of the starting materials being in excess.

  • Reaction Time and Temperature: The reaction may not have been allowed to proceed to completion due to insufficient reaction time or a temperature that is too low.[1]

Troubleshooting Protocol:

  • Ensure Complete Phenoxide Formation: Use a sufficiently strong base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent. Ensure at least one molar equivalent of the base is used relative to the 2-bromo-4-chlorophenol.

  • Optimize Stoichiometry: A slight excess (1.1-1.2 equivalents) of the 2-halopropanoic acid ester can help drive the reaction to completion.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting materials.

  • Adjust Reaction Conditions: If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Typical conditions for a Williamson ether synthesis are 50-100°C for 1-8 hours.[1]

Q3: My product analysis shows the presence of isomeric impurities. Where are these coming from?

Isomeric impurities are particularly challenging as they often have similar physical properties to the desired product, making them difficult to remove.

Causality:

  • Impure Starting Phenol: The most likely source is the presence of isomers in the starting 2-bromo-4-chlorophenol. The bromination of 4-chlorophenol may not be perfectly regioselective, leading to the formation of other brominated isomers.[2]

  • Side Reactions: While less common, rearrangement reactions under certain conditions could potentially lead to isomeric products.

Troubleshooting Protocol:

  • Starting Material Purity Check: Before beginning the synthesis, verify the purity of the 2-bromo-4-chlorophenol using Gas Chromatography (GC) or HPLC.

  • Purification of Starting Material: If the starting phenol contains significant isomeric impurities, it should be purified by recrystallization or column chromatography before use.

  • Strategic Synthesis of Phenol: If commercially available phenol is of insufficient purity, consider synthesizing it in-house with a highly regioselective bromination method.

Q4: I have identified an unexpected byproduct with the same mass as my product. Could this be a C-alkylation product?

Yes, C-alkylation is a known side reaction in Williamson ether synthesis, especially with phenoxides which are ambident nucleophiles.

Causality:

  • Ambident Nucleophile: The phenoxide ion has nucleophilic character on both the oxygen and the aromatic ring (primarily at the ortho and para positions). While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of a carbon-carbon bond between the propanoic acid chain and the phenol ring.

  • Reaction Conditions: The choice of solvent and counter-ion can influence the O/C alkylation ratio. Polar aprotic solvents generally favor O-alkylation.

Troubleshooting Protocol:

  • Solvent Selection: Employ polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile to favor O-alkylation.

  • Counter-ion Effects: The nature of the cation can influence the reactivity of the phenoxide. In some cases, using a phase-transfer catalyst can enhance the selectivity for O-alkylation.

  • Temperature Control: Running the reaction at the lowest effective temperature can sometimes improve selectivity.

Impurity TypePotential CauseMitigation Strategy
Unreacted Starting MaterialsIncomplete reaction, incorrect stoichiometryOptimize base, stoichiometry, reaction time, and temperature.
Isomeric ProductsImpure starting 2-bromo-4-chlorophenolAnalyze and purify starting materials before synthesis.
C-alkylation ProductsAmbident nature of the phenoxide nucleophileUse polar aprotic solvents; consider a phase-transfer catalyst.
Di-substituted ByproductsPresence of dihydroxy impurities in the starting phenolEnsure high purity of the starting 2-bromo-4-chlorophenol.

Analytical and Purification Protocols

Q5: What is the recommended method for analyzing the purity of my this compound?

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity and quantifying impurities.

Experimental Protocol: HPLC Analysis

  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

  • Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 225 nm) is suitable.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent.

  • Injection: Inject a small volume (e.g., 10-20 µL) onto the column.

  • Analysis: Identify and quantify impurities by comparing their retention times and peak areas to those of known standards.

For structural elucidation of unknown impurities, it is recommended to collect the fractions from the HPLC and analyze them by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) .

Q6: My product contains several impurities. What is an effective purification strategy?

Recrystallization is a powerful and commonly used technique for purifying solid organic compounds like this compound.

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a solvent or a solvent mixture in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be very soluble or insoluble in the chosen solvent at all temperatures. Common solvents for recrystallization of carboxylic acids include water, ethanol, or mixtures thereof.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration (Hot): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Diagrams

Synthesis and Potential Side Reactions

G cluster_main Main Reaction Pathway (Williamson Ether Synthesis) cluster_side Potential Side Reactions 2-Bromo-4-chlorophenol 2-Bromo-4-chlorophenol Phenoxide Phenoxide 2-Bromo-4-chlorophenol->Phenoxide + Base Ester Intermediate Ester Intermediate Phenoxide->Ester Intermediate + Ethyl 2-bromopropanoate C-alkylation Product C-alkylation Product Phenoxide->C-alkylation Product C-alkylation This compound This compound Ester Intermediate->this compound Hydrolysis

Caption: Main synthesis pathway and a key side reaction.

References

  • Google Patents. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

  • PubMed. (2009). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Retrieved from [Link]

  • Wikipedia. Williamson ether synthesis. Retrieved from [Link]

Sources

Technical Support Center: A Troubleshooting Guide for the Synthesis of 2-(2-Bromo-4-chlorophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the synthesis of 2-(2-Bromo-4-chlorophenoxy)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and purity of this important molecule. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you to diagnose issues and rationally design more efficient experiments.

The primary synthetic route to this and similar phenoxypropanoic acids is the Williamson ether synthesis , a robust and well-established SN2 reaction. This process involves the reaction of a phenoxide ion with an alkyl halide. In this case, 2-bromo-4-chlorophenol is deprotonated by a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking an electrophilic propanoate, such as ethyl 2-bromopropanoate. The resulting ester is subsequently hydrolyzed to yield the final carboxylic acid product.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for this synthesis?

The synthesis proceeds via a two-step mechanism, beginning with the classic Williamson ether synthesis followed by ester hydrolysis.

  • Deprotonation: A base removes the acidic proton from the hydroxyl group of 2-bromo-4-chlorophenol, forming a highly reactive phenoxide ion.

  • Nucleophilic Attack (SN2): The newly formed phenoxide ion attacks the electrophilic carbon of an ethyl 2-halopropanoate (e.g., ethyl 2-bromopropanoate), displacing the halide leaving group. This is the ether-forming step.[1]

  • Hydrolysis: The resulting ethyl ester is hydrolyzed, typically under basic or acidic conditions, to cleave the ester and form the final this compound.

Below is a diagram illustrating this pathway.

Williamson_Synthesis Phenol 2-Bromo-4-chlorophenol Phenoxide 2-Bromo-4-chlorophenoxide (Nucleophile) Phenol->Phenoxide Step 1: Deprotonation Base Base (e.g., KOH) Base->Phenoxide Propanoate Ethyl 2-bromopropanoate Ester Ethyl 2-(2-bromo-4-chlorophenoxy)propanoate Propanoate->Ester H2O_HCl 1. NaOH, H₂O 2. HCl (aq) FinalProduct This compound H2O_HCl->FinalProduct Phenoxide->Ester Step 2: SN2 Attack Ester->FinalProduct Step 3: Hydrolysis Troubleshooting_Flowchart Start Low Yield or Impure Product Check_Reagents 1. Verify Starting Materials Start->Check_Reagents Check_Conditions 2. Review Reaction Conditions Start->Check_Conditions Analyze_Product 3. Analyze Byproducts Start->Analyze_Product Reagent_Purity Purity & Dryness? (Phenol, Alkyl Halide) Check_Reagents->Reagent_Purity Base_Activity Base Activity? (Old NaH, Carbonate purity) Check_Reagents->Base_Activity Base_Choice Correct Base? (Strength, Sterics) Check_Conditions->Base_Choice Solvent_Choice Optimal Solvent? (Aprotic vs. Protic) Check_Conditions->Solvent_Choice Temp_Time Correct Temp/Time? (Too low/high, too short) Check_Conditions->Temp_Time Unreacted Unreacted Starting Material? (Improve conversion) Analyze_Product->Unreacted Elimination Evidence of Elimination? (Alkene byproduct) Analyze_Product->Elimination Other_Side_Rxns Other Peaks in NMR/LCMS? (C-alkylation, decomposition) Analyze_Product->Other_Side_Rxns

Caption: A logical workflow for troubleshooting synthesis problems.

Problem Area 1: Low Conversion / No Reaction

Q: My TLC/LCMS analysis shows mostly unreacted 2-bromo-4-chlorophenol. What went wrong?

This strongly suggests an issue with the initial deprotonation step. The phenoxide nucleophile is likely not being formed in sufficient concentration.

Causality & Solution:

  • Inactive Base: The base is the most probable culprit.

    • Sodium Hydride (NaH): If you are using NaH, ensure it is fresh. NaH is highly reactive with moisture and can develop an inactive layer of NaOH on its surface. Use only the grey powder from the interior of the container and ensure your solvent is rigorously anhydrous.

    • Carbonates (K₂CO₃, Cs₂CO₃): These are milder bases and require higher temperatures and longer reaction times. Ensure the carbonate is finely powdered to maximize surface area and that it is anhydrous.

    • Hydroxides (NaOH, KOH): These are strong bases but introduce water, which can be detrimental in some aprotic solvents. However, they are effective in aqueous or phase-transfer catalysis conditions. [2]* Insufficient Base: Ensure you are using at least one molar equivalent of base to the phenol. Using a slight excess (e.g., 1.1-1.2 equivalents) can help drive the deprotonation to completion.

  • Low Temperature: If using a mild base like K₂CO₃, room temperature may be insufficient. The reaction often requires heating to reflux in solvents like acetone or acetonitrile to proceed at a reasonable rate.

Problem Area 2: Significant Side Product Formation

Q: My yield is low and I have isolated a byproduct that appears to be an alkene from my propanoate starting material. How do I fix this?

You are observing the classic competition between SN2 (substitution, your desired reaction) and E2 (elimination, the side reaction). The alkoxide/phenoxide is not only a nucleophile but also a base.

Causality & Solution:

  • Base Choice: A strong, sterically hindered base will favor E2 elimination. While your phenoxide is the primary nucleophile, using a very strong base like potassium tert-butoxide to deprotonate the phenol would lead to significant elimination of the ethyl 2-bromopropanoate. Stick to less hindered bases like K₂CO₃ or NaH.

  • Reaction Temperature: Higher temperatures favor elimination over substitution. If you are observing elimination, try running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. For NaH in DMF/THF, this could be room temperature or a gentle warming to 40-50°C.

  • Alkyl Halide Structure: The Williamson ether synthesis works best with primary alkyl halides. [1]Your electrophile, ethyl 2-bromopropanoate, is a secondary halide, which makes it inherently more susceptible to elimination. This is a fixed constraint of the synthesis, but its impact can be minimized by controlling the base and temperature as described above.

Problem Area 3: Complex Purification and Low Isolated Yield

Q: The reaction appears to work, but I get an oily crude product that is difficult to purify, resulting in a low final yield. What can I do?

This is often a result of incomplete reactions (both ether formation and hydrolysis) and improper workup procedures.

Causality & Solution:

  • Incomplete Hydrolysis: The intermediate ester may not have been fully hydrolyzed. Ensure the hydrolysis step is complete by using a sufficient excess of base (e.g., 2-3 equivalents of NaOH) and allowing adequate time at an elevated temperature (e.g., refluxing in aqueous methanol). Monitor the disappearance of the ester spot by TLC.

  • Workup Procedure: The workup is critical for separating your acidic product from neutral and basic impurities.

    • After hydrolysis, first perform an extraction with a non-polar organic solvent (e.g., diethyl ether, ethyl acetate) under basic conditions (pH > 10). Your deprotonated product will remain in the aqueous layer, while any unreacted ester or other neutral byproducts will move to the organic layer.

    • Discard the organic layer.

    • Carefully acidify the aqueous layer with a strong acid like HCl to a pH of ~2. [3]Your product, this compound, will precipitate as a solid.

    • Cool the mixture in an ice bath to maximize precipitation before collecting the solid by vacuum filtration. [2]* Purification by Recrystallization: The crude solid can be purified by recrystallization. A mixed solvent system, such as ethanol/water or acetic acid/water, is often effective. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

Optimized Experimental Protocols

The following protocols are provided as a starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.

Table 1: Comparison of Reaction Conditions for Ether Formation
BaseSolventTemperature (°C)Typical Yield Range (%)Key Considerations
K₂CO₃ Acetone or DMFReflux (56-153)60-80Mild, safe, and effective for scaling up. May require longer reaction times (12-24h).
NaOH/KOH Ethanol/Water80-10070-90Cost-effective. The presence of water may cause some hydrolysis of the ethyl 2-bromopropanoate. [2]
NaH (60% disp.)Anhydrous THF or DMF25-6085-95+High yielding but requires strictly anhydrous conditions and careful handling due to flammability.
Protocol 1: Synthesis using Potassium Carbonate (Recommended for Safety and Scalability)
  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromo-4-chlorophenol (1.0 eq), potassium carbonate (K₂CO₃, finely powdered, 1.5 eq), and anhydrous acetone or DMF (approx. 10 mL per gram of phenol).

  • Addition: Begin stirring the suspension and add ethyl 2-bromopropanoate (1.1 eq) dropwise.

  • Reaction: Heat the mixture to a gentle reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or LCMS, looking for the disappearance of the starting phenol.

  • Workup (Ether): Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Rinse the salts with a small amount of acetone/DMF. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ester.

  • Hydrolysis: To the crude ester, add a 10% aqueous solution of sodium hydroxide (NaOH, 3.0 eq) and methanol (enough to create a homogenous solution). Heat the mixture to reflux for 2-4 hours until the ester is consumed (monitor by TLC).

  • Purification: Cool the reaction mixture and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether (2x) to remove any neutral impurities.

  • Isolation: Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated HCl. The product will precipitate. Continue stirring in the ice bath for 30 minutes.

  • Final Steps: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallize from an appropriate solvent if necessary.

References

  • CN103193620A - Method for preparing 2-(4-Chloromethylphenyl) propionic acid as loxoprofen key intermediate.
  • Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid] - PubMed. [Link]

  • Degradation of the Herbicide Mecoprop [2-(2-Methyl-4-Chlorophenoxy)Propionic Acid] by a Synergistic Microbial Community - PMC - NIH. [Link]

  • US20120309973A1 - Preparation of 2-(4-bromophenyl)
  • CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)
  • Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed. [Link]

  • CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy)
  • .alpha.-(2-Methyl-4-chlorophenoxy)propionic acid | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. [Link]

  • Enantioselective degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid] by mixed and pure bacterial cultures - ResearchGate. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • 15.3: The Williamson Ether Synthesis - Chemistry LibreTexts. [Link]

  • Williamson Ether Synthesis Reaction Mechanism - YouTube. [Link]

  • Use of plant growth regulators to reduce 2-methyl-4-chlorophenoxy acetic acid-Na (MPCA-Na) damage in cotton (Gossypium hirsutum) - NIH. [Link]

  • Experiment 06 Williamson Ether Synthesis - Course Hero. [Link]

  • Williamson ether synthesis – Knowledge and References - Taylor & Francis. [Link]

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Technical Support Center: Synthesis of 2-(2-Bromo-4-chlorophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-Bromo-4-chlorophenoxy)propanoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during this synthesis. Drawing from established principles of organic chemistry and practical laboratory experience, this document provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and high-purity synthesis.

The synthesis of this compound is typically achieved via a Williamson ether synthesis, a robust and widely used method for forming ether linkages. The reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In this specific case, the sodium or potassium salt of 2-bromo-4-chlorophenol acts as the nucleophile, attacking an ester of 2-bromopropanoic acid, followed by hydrolysis to yield the desired product.

While seemingly straightforward, this reaction is susceptible to several competing pathways that can significantly impact yield and purity. This guide will address the mechanistic origins of these side reactions and provide actionable protocols to mitigate them.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems during the synthesis of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and offering step-by-step solutions.

Issue 1: Low Yield of the Desired Product with Significant Amounts of an Isomeric Impurity

Question: My final product shows a significant peak in the NMR/LC-MS that I suspect is a C-alkylated isomer. Why is this happening and how can I favor O-alkylation?

Probable Cause: The phenoxide of 2-bromo-4-chlorophenol is an ambident nucleophile, meaning it can react at two different sites: the oxygen (O-alkylation) to form the desired ether, or a carbon on the aromatic ring (C-alkylation) to form an isomeric carbon-carbon bonded impurity.[1] The ortho and para positions to the hydroxyl group are activated for electrophilic attack once the phenoxide is formed.

Mechanism Insight: The phenoxide ion exists as a resonance hybrid with negative charge density on both the oxygen atom and the ortho and para carbons of the ring. The solvent and counter-ion play a crucial role in determining the reaction's regioselectivity.

  • O-Alkylation (Desired): This is generally favored in polar aprotic solvents which solvate the cation but not the phenoxide anion, leaving the oxygen atom more nucleophilic.[2]

  • C-Alkylation (Side Reaction): Protic solvents can form hydrogen bonds with the oxygen atom of the phenoxide, sterically hindering it and making the carbon atoms of the ring more accessible for attack.[1][2]

Troubleshooting Protocol:

  • Solvent Selection:

    • Recommended: Switch to a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents do not hydrogen bond with the phenoxide oxygen, thus favoring O-alkylation.[2]

    • Avoid: Protic solvents like ethanol, methanol, or water, as they can promote C-alkylation.

  • Choice of Base and Counter-ion:

    • Use a base with a larger, "softer" cation. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over sodium hydroxide (NaOH) or sodium hydride (NaH). The larger potassium or cesium cations associate less tightly with the phenoxide oxygen, increasing its availability for O-alkylation.[2]

  • Temperature Control:

    • Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product.

Summary of Conditions to Favor O-Alkylation:

ParameterRecommended ConditionRationale
Solvent Polar Aprotic (DMF, DMSO)Minimizes hydrogen bonding with the phenoxide oxygen, increasing its nucleophilicity.
Base/Counter-ion K₂CO₃, Cs₂CO₃Larger cations associate less tightly with the phenoxide oxygen.
Temperature Moderate (e.g., 60-80 °C)Avoids high temperatures that may favor C-alkylation.

Workflow for Minimizing C-Alkylation:

cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Expected Outcome Problem Low yield & Isomeric Impurity (Suspected C-Alkylation) Solvent Change to Polar Aprotic Solvent (e.g., DMF, DMSO) Problem->Solvent Primary Action Base Use Base with Large Cation (e.g., K2CO3, Cs2CO3) Solvent->Base Secondary Action Temp Optimize Temperature (Lower if possible) Base->Temp Fine-tuning Outcome Increased Yield of O-Alkylated Product (Desired Compound) Temp->Outcome

Caption: Troubleshooting workflow for C-alkylation.

Issue 2: Presence of an Unsaturated Carboxylic Acid Impurity

Question: My reaction mixture contains a significant amount of what appears to be 2-bromo-4-chlorophenol and an acrylic acid derivative. What is causing this?

Probable Cause: This is a classic side reaction in Williamson ether synthesis when using secondary alkyl halides. The phenoxide is not only a good nucleophile but also a strong base, which can promote an E2 elimination reaction with the 2-bromopropanoic acid (or its ester).[3][4]

Mechanism Insight: The phenoxide abstracts a proton from the carbon adjacent to the bromine-bearing carbon (the α-carbon of the carboxylic acid). This leads to the formation of a double bond and the elimination of the bromide ion, resulting in an acrylate species which is then protonated during workup.

Troubleshooting Protocol:

  • Temperature Control:

    • Elimination reactions typically have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures. Running the reaction at a lower temperature will favor the desired SN2 pathway.

  • Controlled Addition of Reagents:

    • Add the 2-bromopropanoic acid ester slowly to the solution of the phenoxide. This keeps the concentration of the alkyl halide low at any given time, which can help to suppress the bimolecular elimination reaction.

  • Choice of Base:

    • While a strong base is needed to form the phenoxide, using a less hindered, weaker base might be beneficial if phenoxide formation is still efficient. However, in this case, the basicity of the phenoxide itself is the primary driver of elimination.

Experimental Setup to Minimize Elimination:

A 2-Bromo-4-chlorophenol + Base in Solvent B Heat to moderate temp. (e.g., 50-60°C) A->B C Slowly add 2-bromopropanoate ester B->C D Monitor reaction by TLC/LC-MS C->D E Work-up and Hydrolysis D->E

Caption: Recommended reaction sequence to minimize elimination.

Issue 3: Formation of a Byproduct with a Lower Molecular Weight, Corresponding to the Loss of CO₂

Question: During my final purification, I am isolating a non-acidic byproduct that appears to be 1-bromo-3-chloro-2-ethoxypropane (if using ethyl 2-bromopropanoate). What is happening?

Probable Cause: This is likely due to the decarboxylation of the final product, this compound, especially if the reaction or workup involves high temperatures.[5][6] While not as facile as with β-keto acids, aryloxypropanoic acids can undergo decarboxylation under harsh conditions.

Mechanism Insight: The loss of carbon dioxide from a carboxylic acid is often thermally induced. The stability of the resulting carbanion intermediate can influence the ease of this process. Elevated temperatures, especially in the presence of certain metals or strong bases, can promote this side reaction.[7][8]

Troubleshooting Protocol:

  • Temperature Management:

    • Avoid excessive temperatures during the reaction and subsequent workup. If possible, conduct the final hydrolysis of the ester under milder conditions (e.g., using LiOH in THF/water at room temperature instead of NaOH at reflux).

    • During purification by distillation (if applicable to an intermediate ester), use vacuum distillation to lower the boiling point and minimize thermal stress on the molecule.

  • pH Control during Workup:

    • During the acidic workup to protonate the carboxylate, avoid excessively strong acidic conditions and high temperatures, which might catalyze decarboxylation.

  • Purification Strategy:

    • Recrystallization is often the preferred method for purifying the final carboxylic acid product as it is typically a solid. This method is less thermally aggressive than distillation. A suitable solvent system can be found through screening (e.g., toluene/hexanes, ethyl acetate/heptane).

Frequently Asked Questions (FAQs)

Q1: Is it better to use 2-bromopropanoic acid or its ester as the alkylating agent?

It is almost always preferable to use an ester of 2-bromopropanoic acid (e.g., the methyl or ethyl ester). The free carboxylic acid will be deprotonated by the base used to form the phenoxide, creating a dianion which is a poor electrophile and can lead to complex side reactions. The standard procedure is to perform the Williamson ether synthesis with the ester and then hydrolyze the ester in a separate step to obtain the final carboxylic acid product.

Q2: What is the best way to purify the final product?

Recrystallization is typically the most effective method for purifying the solid this compound. The crude product can be dissolved in a suitable hot solvent (like toluene or ethyl acetate) and then allowed to cool slowly, or a second, anti-solvent (like hexanes or heptane) can be added to induce crystallization.[9] This process is very effective at removing the more soluble C-alkylated and decarboxylated byproducts.

Q3: Can I use phase-transfer catalysis for this reaction?

Yes, phase-transfer catalysis (PTC) can be an excellent method for this synthesis. Using a catalyst like tetrabutylammonium bromide (TBAB) with an inorganic base like K₂CO₃ in a two-phase system (e.g., toluene/water) can improve the reaction rate and selectivity, often at lower temperatures. The phase-transfer catalyst helps to bring the phenoxide anion into the organic phase to react with the alkylating agent.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) should be chosen to give good separation between the starting 2-bromo-4-chlorophenol and the product ester. The disappearance of the starting phenol is a good indicator of reaction completion. For more quantitative analysis, LC-MS can be used.

References

  • Siddiqui, Z. N., et al. (2007). An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl Propanoates. Journal of the Chemical Society of Pakistan, 29(4), 352-357. Available at: [Link]

  • Tinsley, J. M., et al. (2004). Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]. Applied and Environmental Microbiology, 70(4), 2093-2101. Available at: [Link]

  • Askin, D. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Available at: [Link]

  • LibreTexts Chemistry. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. Available at: [Link]

  • Chemguide. (n.d.). Elimination from 2-bromopropane to give propene. Available at: [Link]

  • Google Patents. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Google Patents. (2012). Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
  • Craig, D. (2004). Organic Synthesis Lecture 3. Imperial College London. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Available at: [Link]

  • Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? Available at: [Link]

  • PharmaXChange.info. (2011). Chemistry of Enolates - C vs O Alkylation. Available at: [Link]

  • Owlstown. (2016). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in. Available at: [Link]

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Technical Support Center: Optimizing HPLC Conditions for 2-(2-Bromo-4-chlorophenoxy)propanoic acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the HPLC analysis of 2-(2-Bromo-4-chlorophenoxy)propanoic acid. This resource is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical guidance on method development, optimization, and troubleshooting. Our approach is rooted in explaining the fundamental chromatographic principles to empower you to make informed decisions during your analysis.

Understanding the Analyte: Physicochemical Properties

A robust analytical method begins with a thorough understanding of the analyte's properties. This compound is a halogenated phenoxyalkanoic acid. While specific experimental data for this exact molecule is scarce, we can infer its behavior from structurally similar compounds, such as the widely studied herbicide Mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid).[1][2]

Key properties influencing HPLC behavior include its acidic nature, aromaticity, and hydrophobicity.

PropertyEstimated Value / CharacteristicImplication for HPLC Analysis
Structure Propanoic acid with a 2-bromo-4-chlorophenoxy substituent.The aromatic ring provides UV absorbance for detection. The halogen atoms (Br, Cl) increase its hydrophobicity, leading to stronger retention in reversed-phase chromatography.
Acid Dissociation Constant (pKa) Estimated to be in the range of 3.0 - 4.5.[3][4][5]The carboxylic acid group is ionizable. Mobile phase pH control is critical to ensure consistent retention and good peak shape.
UV Absorbance The substituted benzene ring will exhibit UV absorbance.A UV/DAD/PDA detector is suitable. Expect maximum absorbance (λmax) in the 200-230 nm and 270-290 nm regions. A wavelength of 210 nm is often a good starting point for aromatic compounds.[6]
Solubility Expected to have low solubility in water but good solubility in organic solvents like methanol and acetonitrile.[7]The sample diluent should contain a significant portion of organic solvent to ensure complete dissolution and prevent precipitation on injection.

Frequently Asked Questions (FAQs) & Method Development Guidance

This section addresses common questions encountered during the development of an HPLC method for this and similar analytes.

Q1: What is the best column and mobile phase to start with?

Answer: For a hydrophobic, acidic compound like this, a reversed-phase C18 (L1) column is the universally accepted starting point.

A good initial set of conditions is outlined below. This protocol is designed as a robust starting point for further optimization.

Experimental Protocol: Recommended Starting HPLC Conditions

  • Column: L1 packing, C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Profile:

    • Start with a 5-10 minute scouting gradient from 5% B to 95% B.

    • This will help determine the approximate organic solvent percentage needed to elute the analyte.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV/PDA at 210 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Diluent: 50:50 Acetonitrile:Water.

Rationale (Expertise & Experience):

  • C18 Column: The high hydrophobicity of the analyte will ensure good retention on a C18 stationary phase.[8]

  • Acidified Mobile Phase: Setting the mobile phase pH to ~2.5-3.0, which is at least 1-2 pH units below the estimated pKa of the carboxylic acid, is crucial.[9][10] This suppresses the ionization of the acid group (-COOH), converting it to its neutral, more hydrophobic form. This single step prevents peak tailing, improves retention, and ensures method robustness.[11][12] Using a simple acid like formic acid is often sufficient and is LC-MS compatible.[13]

Q2: Why is my peak tailing severely?

Answer: Peak tailing is the most common issue for acidic compounds and almost always points to undesirable secondary interactions within the column.

Primary Cause: The analyte is interacting with residual, ionized silanol groups (-Si-O⁻) on the silica surface of the HPLC column. This is a secondary retention mechanism, separate from the primary hydrophobic interaction with the C18 chains, causing a portion of the analyte molecules to "drag" through the column, resulting in a tailing peak.[14]

Troubleshooting Flowchart for Peak Tailing

G start Peak Tailing Observed (Asymmetry > 1.2) check_ph Is Mobile Phase pH at least 1.5-2 units below analyte pKa? start->check_ph check_buffer Is the mobile phase adequately buffered? (e.g., 10-25mM buffer) check_ph->check_buffer Yes solution_ph SOLUTION: Lower pH to 2.5-3.0 using 0.1% Formic or Phosphoric Acid. check_ph->solution_ph No check_column Is the column old or contaminated? check_buffer->check_column Yes solution_buffer SOLUTION: Use a buffer (e.g., phosphate) instead of just acid, especially if pH is > 3.5. check_buffer->solution_buffer No solution_column SOLUTION: 1. Flush column with strong solvent. 2. Replace with a new, high-purity silica column. check_column->solution_column Yes end_node Symmetrical Peak Achieved check_column->end_node No (Peak shape improves) solution_ph->end_node solution_buffer->end_node solution_column->end_node

Caption: A troubleshooting workflow for diagnosing and resolving peak tailing.

Solutions:

  • Lower Mobile Phase pH: As described in Q1, ensure the pH is low enough to fully protonate your analyte. This is the most effective solution.[15]

  • Increase Buffer Strength: If operating at a pH where buffering is required (e.g., pH 4), ensure the buffer concentration is adequate (typically 10-25 mM) to resist pH shifts at the column surface.[16]

  • Use a High-Purity Silica Column: Modern columns are made with higher purity silica, which has fewer residual silanol groups, minimizing the potential for these secondary interactions.

  • Check for Column Contamination: A blocked inlet frit or column contamination can also lead to peak distortion.[14] Try flushing the column or replacing it if it's old.

Q3: How do I improve resolution from a closely eluting impurity?

Answer: Improving resolution requires manipulating the "selectivity" of your method, which means changing the relative retention times of the two compounds.

Method Development Strategy for Resolution

G start Poor Resolution step1 Change Organic Modifier (Acetonitrile <-> Methanol) start->step1 step2 Adjust Gradient Slope (Make it shallower) step1->step2 Some Improvement end_node Resolution Achieved (Rs > 1.5) step1->end_node Sufficient step3 Change Column Chemistry (e.g., Phenyl-Hexyl or PFP) step2->step3 Further Tuning Needed step2->end_node Sufficient step3->end_node

Sources

Stability issues of 2-(2-Bromo-4-chlorophenoxy)propanoic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(2-Bromo-4-chlorophenoxy)propanoic acid. Stability issues in solution can compromise experimental reproducibility and lead to inaccurate results. This document offers troubleshooting guides and frequently asked questions (FAQs) to identify, mitigate, and understand the potential degradation of this compound.

It is important to note that while extensive literature exists for the broader class of phenoxy herbicides, specific stability data for this compound is limited. Therefore, this guide synthesizes established principles from structurally related compounds, such as mecoprop and dichlorprop, to provide a robust framework for ensuring the integrity of your experimental solutions.

Part 1: Frequently Asked Questions (FAQs) on Solution Stability

This section addresses common queries regarding the handling and storage of this compound solutions to proactively prevent degradation.

Question 1: What are the primary factors that can cause the degradation of this compound in solution?

Answer: The stability of this compound in solution is primarily influenced by three factors: pH, light exposure, and temperature. As a phenoxypropanoic acid derivative, it is susceptible to degradation through hydrolysis of the ether linkage, particularly at non-neutral pH. Photodegradation can occur upon exposure to UV light, potentially leading to dehalogenation or cleavage of the aromatic ring. While generally stable at ambient temperatures, prolonged exposure to elevated temperatures can accelerate degradation.

Question 2: What are the recommended storage conditions for stock solutions?

Answer: To ensure maximum stability, stock solutions of this compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature 2-8°CRefrigeration slows down potential hydrolytic and microbial degradation.[1]
Light Amber vials or wrapped in foilProtects from UV radiation, which can induce photodegradation.[2]
pH Buffered around neutral (pH 6-8)The ether linkage is most stable at neutral pH. Strongly acidic or basic conditions can catalyze hydrolysis.
Solvent HPLC-grade organic solvents (e.g., Methanol, Acetonitrile) or DMSO for initial stock.Minimizes contaminants that could catalyze degradation. For aqueous solutions, use purified, sterile water.
Container Tightly sealed glass vialsPrevents solvent evaporation and contamination. The compound can be corrosive to some metals in the presence of moisture.[1][3]

Question 3: How does pH affect the stability of the compound in aqueous solutions?

Answer: The pH of an aqueous solution is a critical factor. This compound is a weak acid.[1] At pH values significantly above or below neutral, the ether linkage connecting the propanoic acid moiety to the phenyl ring becomes more susceptible to hydrolysis.

  • Acidic conditions (pH < 4): Can lead to acid-catalyzed hydrolysis, cleaving the ether bond to yield 2-bromo-4-chlorophenol and 2-hydroxypropanoic acid.

  • Alkaline conditions (pH > 9): Can lead to base-catalyzed hydrolysis, resulting in the same degradation products.

For experiments requiring non-neutral pH, it is crucial to prepare fresh solutions and use them promptly.

Question 4: Is the compound susceptible to microbial degradation?

Answer: Yes, like other phenoxy herbicides, this compound can be susceptible to microbial degradation, especially in non-sterile aqueous solutions stored for extended periods.[4][5] If your application requires long-term incubation in aqueous media, filter-sterilizing the solution and maintaining aseptic conditions is recommended to prevent microbial metabolism of the compound.

Part 2: Troubleshooting Guide for Suspected Degradation

This section provides a systematic approach to identifying and confirming the degradation of this compound in your experimental solutions.

My experiment is yielding inconsistent or unexpected results. How can I determine if my compound has degraded?

Follow this step-by-step troubleshooting workflow.

Caption: Troubleshooting workflow for suspected degradation.

Step-by-Step Investigation Protocol

Step 1: Visual Inspection

  • Observation: Check your solution for any visual changes.

  • Indication of Degradation: A change in color (e.g., turning yellow or brown) or the appearance of cloudiness or precipitate in a previously clear solution can be the first sign of chemical degradation or microbial contamination.

Step 2: pH Measurement

  • Procedure: If your compound is in an aqueous buffer, re-measure the pH.

  • Indication of Degradation: A significant shift in pH from the time of preparation can indicate acid/base-catalyzed hydrolysis, which may release acidic or phenolic byproducts.

Step 3: Analytical Confirmation via HPLC-UV This is the most definitive way to assess the stability of your compound. A stability-indicating HPLC method can separate the parent compound from its potential degradation products.

Objective: To quantify the purity of this compound and detect any degradation products.

Materials:

  • Your test solution

  • A freshly prepared standard solution of this compound of known concentration

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

Protocol:

  • System Setup:

    • Set the UV detector to monitor at the λmax of the compound (typically around 280-290 nm for chlorinated phenols; a full UV scan of a fresh standard is recommended to determine the optimal wavelength).

    • Equilibrate the C18 column with a starting mobile phase composition (e.g., 60% A: 40% B) at a flow rate of 1.0 mL/min.

  • Standard Injection: Inject the freshly prepared standard solution to determine the retention time and peak area of the intact compound.

  • Sample Injection: Inject your test solution using the same method.

  • Gradient Elution: Run a linear gradient to elute potential degradation products, which may be more polar. A typical gradient could be:

    • 0-15 min: 40% to 95% B

    • 15-20 min: Hold at 95% B

    • 20-25 min: Return to 40% B and re-equilibrate

  • Data Analysis:

    • Compare the chromatogram of your test sample to the standard.

    • Intact Compound: A significant decrease in the peak area of the main compound in your sample compared to the standard indicates degradation.

    • Degradation Products: The appearance of new peaks, particularly earlier-eluting (more polar) peaks, is strong evidence of degradation.

    • Calculate the purity of your sample by dividing the peak area of the parent compound by the total area of all peaks. A purity of <95% suggests significant degradation.

Part 3: Potential Degradation Pathways and Prevention

Understanding the likely chemical reactions that cause instability is key to preventing them.

Inferred Degradation Pathways

Based on the chemistry of related phenoxy herbicides, two primary degradation pathways are likely:

  • Hydrolysis: The ether linkage is the most probable site of hydrolytic cleavage. This reaction is catalyzed by both acidic and basic conditions and results in the formation of 2-bromo-4-chlorophenol and lactic acid.

  • Photodegradation: Exposure to UV radiation can induce cleavage of the ether bond or dehalogenation (loss of bromine or chlorine atoms from the aromatic ring). This process can generate radical species and a variety of byproducts.[2]

G cluster_0 Primary Compound cluster_1 Degradation Pathways cluster_2 Major Degradation Products A This compound B Hydrolysis (Acid/Base Catalyzed) A->B H+ or OH- H2O C Photodegradation (UV Light) A->C hv D 2-Bromo-4-chlorophenol B->D E Propanoic Acid Moiety B->E C->D F Dehalogenated Species & Other Byproducts C->F

Caption: Potential degradation pathways.

Summary of Preventative Measures
IssuePreventative Action
Hydrolysis Prepare aqueous solutions in a pH 6-8 buffer. If the experiment requires acidic or basic conditions, prepare solutions fresh daily.
Photodegradation Store all solutions in amber vials or protect them from light by wrapping containers in aluminum foil. Avoid unnecessary exposure to direct sunlight or UV lamps.
Thermal Stress Store stock solutions at 2-8°C. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.
Microbial Growth For long-term storage of aqueous solutions, use sterile water and filter-sterilize the final solution through a 0.22 µm filter into a sterile container.
Contamination Use high-purity solvents and reagents. Ensure laboratory glassware is scrupulously clean.

References

  • Zipper, C., et al. (1998). Enantioselective degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid] by mixed and pure bacterial cultures. Applied Microbiology and Biotechnology. Available at: [Link]

  • PubChem. (n.d.). Mecoprop. National Center for Biotechnology Information. Available at: [Link]

  • Greer, C. W., et al. (1990). Degradation of the Herbicide Mecoprop [2-(2-Methyl-4-Chlorophenoxy)Propionic Acid] by a Synergistic Microbial Community. Applied and Environmental Microbiology. Available at: [Link]

  • World Health Organization. (2003). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in drinking-water. Guidelines for Drinking-water Quality. Available at: [Link]

  • Semenov, A., et al. (2018). Photodegradation of aqueous solutions of phenoxyacetic acids under excilamps radiation. Journal of Physics: Conference Series. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Poor Peak Shape in the HPLC of 2-(2-Bromo-4-chlorophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-(2-Bromo-4-chlorophenoxy)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, ensuring robust and reliable analytical results. As an acidic analyte, this compound presents specific challenges that, when understood, can be readily overcome.

Section 1: Understanding the Core Problem
Q: What are the key chemical properties of this compound that influence its HPLC analysis?

A: Understanding the analyte's structure is the first step in troubleshooting. The key features of this compound are:

  • Carboxylic Acid Group (-COOH): This is the most critical functional group. It is acidic, with a pKa typically in the range of 3-5. This means its ionization state is highly dependent on the mobile phase pH. When the mobile phase pH is near the pKa, the compound can exist as a mixture of its protonated (neutral) and deprotonated (anionic) forms, leading to severe peak distortion.[1][2]

  • Aromatic Structure: The substituted phenyl ring makes the molecule predominantly non-polar, which is ideal for retention on reversed-phase columns like C18 or C8.

  • Potential for Secondary Interactions: The polar carboxylic acid group can engage in undesirable secondary interactions with the stationary phase or system components:

    • Silanol Interactions: It can interact with residual silanol groups (Si-OH) on the surface of silica-based HPLC columns, which is a primary cause of peak tailing.[3][4]

    • Metal Chelation: The carboxylic acid can form complexes with trace metal ions (e.g., iron, titanium) present in the HPLC system's stainless steel or titanium components (tubing, frits) or within the silica packing itself.[5][6][7] This interaction can also lead to significant peak tailing.

Q: My peak is distorted. What are the general causes of peak tailing, fronting, and splitting?

A: Poor peak shape generally falls into three categories, each pointing toward different underlying issues:

  • Peak Tailing: An asymmetrical peak with a "tail" extending from the back. This is the most common problem for acidic and basic compounds and is often caused by secondary retention mechanisms, where the analyte interacts with the column in more than one way.[8][9]

  • Peak Fronting: An asymmetrical peak with a leading edge that slopes more than the trailing edge. This is frequently a sign of column overload or a mismatch between the sample solvent and the mobile phase.[10][11]

  • Split Peaks: A single peak that is divided into two or more distinct peaks. This can be caused by physical issues with the column (a void or plugged frit), chemical effects (like the mobile phase pH being too close to the analyte's pKa), or an injection solvent that is too strong.[12][13]

Section 2: A Visual Guide to Troubleshooting

Before diving into specific protocols, this workflow provides a logical path to diagnose the root cause of your poor peak shape.

Troubleshooting_Workflow start Observe Poor Peak Shape q1 Does this affect ALL peaks or just the analyte? start->q1 system_issue Likely System or Hardware Issue q1->system_issue All Peaks chemical_issue Likely Chemical Interaction Issue q1->chemical_issue Just Analyte system_actions Check for: - Column void/damage - Plugged frit or tubing - System leaks system_issue->system_actions q2 What is the peak shape? chemical_issue->q2 tailing Tailing q2->tailing Tailing fronting Fronting q2->fronting Fronting splitting Splitting q2->splitting Splitting tailing_causes Potential Causes: - pH / pKa Mismatch - Secondary Silanol Interactions - Metal Chelation tailing->tailing_causes fronting_causes Potential Causes: - Sample Overload - Strong Injection Solvent fronting->fronting_causes splitting_causes Potential Causes: - pH near pKa - Column Void - Strong Injection Solvent splitting->splitting_causes

Caption: A decision tree for diagnosing HPLC peak shape issues.

Section 3: Detailed Troubleshooting Guides & Protocols

This section provides specific, actionable solutions to the most common peak shape problems encountered with this compound.

Issue 1: Peak Tailing

Q: My peak for this compound is tailing significantly. What is the most common cause and how do I fix it?

A: The most probable cause is undesirable ionic interactions between your acidic analyte and the stationary phase. To achieve a sharp, symmetrical peak, the analyte must be in a single, un-ionized state. This is controlled by the mobile phase pH.

The Underlying Mechanism (Causality): Residual silanol groups on the silica surface are acidic (pKa ~3.5-4.5) and can become deprotonated (Si-O⁻) at moderate pH levels.[14] If your analyte is also deprotonated (-COO⁻), repulsive forces can occur, but more complex secondary retention mechanisms can still lead to tailing.[15] The primary solution is to force both the analyte and the silanol groups into their neutral, protonated forms. This is achieved by lowering the mobile phase pH. A good rule of thumb is to adjust the mobile phase pH to be at least 2 units below the analyte's pKa.[16]

Protocol: Mobile Phase pH Optimization

  • Estimate Analyte pKa: For a carboxylic acid like this, assume a pKa between 3.0 and 4.5.

  • Target pH: Aim for a mobile phase pH of approximately 2.5. At this pH, the carboxylic acid will be fully protonated (-COOH), and the majority of surface silanols will also be protonated (Si-OH), minimizing ionic interactions.[9]

  • Prepare Buffered Mobile Phase: Do not use plain water and acid. A buffer is critical for maintaining a consistent pH.

    • Aqueous Component (Mobile Phase A): Prepare a 10-25 mM phosphate buffer and adjust to pH 2.5 with phosphoric acid. Filter through a 0.45 µm membrane.

    • Organic Component (Mobile Phase B): Acetonitrile or Methanol.

  • Equilibrate and Test: Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting the sample. Observe the peak shape.

Data Presentation: Effect of Mobile Phase pH on Peak Shape

Mobile Phase pHAnalyte StateSilanol StateExpected Peak ShapeRationale
~7.0 (Unbuffered) Deprotonated (Anionic)Deprotonated (Anionic)Very Poor, Tailing/SplitMixed ionic interactions and unstable pH.
~4.5 (Near pKa) Mixture of StatesPartially DeprotonatedPoor, likely split or broadAnalyte exists in two forms.[1][17]
≤ 2.7 (Buffered) Protonated (Neutral)Protonated (Neutral)Good, SymmetricalIonization of both analyte and silanols is suppressed.[16]

Q: I've lowered the pH, and the peak shape has improved, but there is still some tailing. What's the next step?

A: If pH adjustment alone is insufficient, the remaining tailing could be due to very active silanol sites or metal chelation.

Solution 1: Use a Mobile Phase Additive

Trifluoroacetic acid (TFA) is a strong acid and an effective ion-pairing agent that can mask residual silanol activity.[18]

Experimental Protocol: Adding TFA to the Mobile Phase

  • Preparation: Add 0.1% TFA (v/v) to both your aqueous (A) and organic (B) mobile phase components. For example, add 1 mL of TFA to 1 L of each solvent.

  • Rationale: TFA serves two purposes: it maintains a low pH (~2) and the trifluoroacetate anion pairs with any positively charged sites on the column, further reducing unwanted interactions.[19][20]

  • Caution: TFA can suppress ionization in mass spectrometry detectors and has a strong UV absorbance below 220 nm.[18][20] If using MS, formic acid (0.1%) is a more suitable alternative, though it is a weaker acid.[21]

Solution 2: Address Metal Chelation

The carboxylic acid group on your analyte can bind to metal ions in the system, creating a secondary retention mechanism that causes tailing.[6][22]

Experimental Protocol: System Passivation with EDTA

  • Prepare Passivation Solution: Create a mobile phase (e.g., 50:50 Water:Methanol) containing 5-10 µM (micromolar) of Ethylenediaminetetraacetic acid (EDTA).[23]

  • Remove Column: Crucially, disconnect and remove your analytical column from the system.

  • Flush System: Flush the entire HPLC system (pump, injector, tubing) with the EDTA-containing solution for 30-60 minutes at a moderate flow rate (e.g., 1 mL/min). This will chelate and remove loosely bound metal ions.[23]

  • Re-equilibrate: Flush the system with your regular mobile phase to remove all traces of EDTA before reconnecting the column.

  • Preventative Measure: In some cases, adding a very low concentration (e.g., 5-10 µM) of EDTA to the mobile phase for routine analysis can prevent metal contamination from reoccurring.[23][24]

Issue 2: Peak Fronting

Q: My peak for this compound is fronting. What should I check first?

A: Peak fronting is most commonly caused by either mass overload or volume overload, where you are injecting too much sample for the column to handle.[25] It can also be caused by using an injection solvent that is significantly "stronger" (has a higher elution strength) than your mobile phase.[11]

Experimental Protocol: Diagnosing Peak Fronting

  • Perform a Dilution Study (Address Mass Overload):

    • Prepare a series of sample dilutions (e.g., 1:2, 1:5, 1:10, 1:100) from your original stock.

    • Inject the same volume of each dilution.

    • If the peak shape becomes symmetrical at lower concentrations, you are experiencing mass overload. Determine the highest concentration that still provides a good peak shape for your analysis.

  • Check Injection Volume (Address Volume Overload):

    • Using a concentration that gives a good peak shape, try reducing the injection volume (e.g., from 10 µL to 5 µL, then 2 µL).

    • If this improves the peak shape, you were experiencing volume overload.

  • Modify the Sample Solvent (Address Solvent Mismatch):

    • The Rule: The ideal sample solvent is the mobile phase itself.

    • The Problem: If your sample is dissolved in a strong solvent like 100% Acetonitrile, but your mobile phase is 50% Acetonitrile, the sample band will not focus correctly at the column head, leading to distortion.[12]

    • The Fix: If possible, dissolve or dilute your sample in the initial mobile phase composition. If sample solubility is an issue, use the weakest solvent possible that will still dissolve the analyte.

Issue 3: Split Peaks

Q: My peak is splitting into a doublet or has a significant shoulder. How do I troubleshoot this?

A: A split peak can be due to a physical problem with the column or a chemical effect related to your method.

Diagnosis Step 1: Differentiate Between Chemical and Physical Causes

  • Inject a neutral, well-behaved compound (e.g., Toluene or Naphthalene) under the same conditions.

  • If the neutral compound's peak is also split or distorted: The problem is likely physical. This points to a void at the head of the column, a partially blocked inlet frit, or a channel in the packed bed.[12][26]

    • Solution: First, try reversing and flushing the column (back-flushing) according to the manufacturer's instructions. If this doesn't work, the column may be irreversibly damaged and needs to be replaced.[12]

  • If the neutral compound's peak is sharp and symmetrical: The problem is chemical and specific to your analyte.[26]

Diagnosis Step 2: Address Chemical Causes

  • Check Mobile Phase pH: The most common chemical cause for a split peak with an ionizable compound is operating at a pH very close to the analyte's pKa.[1] This causes the compound to exist as two distinct chemical species (protonated and deprotonated) that are separated slightly by the column.

    • Solution: Re-visit the Protocol: Mobile Phase pH Optimization above and ensure your pH is at least 2 units away from the estimated pKa.

  • Check Injection Solvent: As with peak fronting, injecting in a solvent much stronger than the mobile phase can cause the peak to split.[12]

    • Solution: Prepare the sample in the mobile phase.

Section 4: Frequently Asked Questions (FAQs)

Q: What is the best type of HPLC column to use for this analysis? A: A modern, high-purity silica C18 or C8 column with robust end-capping is highly recommended. End-capping is a process that deactivates many of the residual silanol groups, leading to better peak shapes for polar and ionizable compounds.[8]

Q: How can I protect my analytical column and prevent some of these problems? A: Always use a guard column. A guard column is a short, disposable column with the same packing material that is installed before the main analytical column. It will catch strongly retained impurities and particulates, sacrificing itself to protect the expensive analytical column.[8] Additionally, always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter.

Q: My system backpressure has suddenly increased, and my peaks are now broad and tailing. Are these related? A: Yes, this is a classic sign of a blockage. The high pressure and poor peak shape are likely caused by a plugged inlet frit on your column or guard column, often from precipitated sample or buffer components.[8] Try replacing the guard column first. If the pressure remains high, the analytical column's frit may be blocked.

Q: Does temperature control matter for this analysis? A: Absolutely. Operating with a column thermostat set to a stable temperature (e.g., 30-40 °C) provides more consistent retention times and can improve peak efficiency and symmetry. Unstable temperatures can cause retention time drift and peak broadening.[13]

References
  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • ALWSCI. (2023, May 6). What Are The Common Peak Problems in HPLC. Retrieved from [Link]

  • University of Erlangen-Nuremberg. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column?. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Separation Science. (n.d.). HPLC Peak Splitting: Causes and Solutions. Retrieved from [Link]

  • Bio-Works. (n.d.). Split peaks as a phenomenon in liquid chromatography. Retrieved from [Link]

  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). What are some common causes of peak fronting? - WKB255705. Retrieved from [Link]

  • PubMed. (1985, January 1). High-performance liquid chromatography of metal chelates: Environmental and industrial trace metal control. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]

  • Waters Corporation. (n.d.). What are some common causes of peak fronting? - WKB255705. Retrieved from [Link]

  • PubMed. (1990, August 1). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Retrieved from [Link]

  • Waters Corporation. (n.d.). Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from [Link]

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Chlorophenoxy)propionic acid. Retrieved from [Link]

  • Bio-Works. (n.d.). Split peaks as a phenomenon in liquid chromatography. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. Retrieved from [Link]

  • Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives. Retrieved from [Link]

  • LCGC International. (2018, April 9). The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry?. Retrieved from [Link]

  • Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, June 21). Purge metals from HPLC system using EDTA. Retrieved from [Link]

  • Hawach Scientific. (2025, October 28). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]

  • LCGC North America. (1986, March 1). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. Retrieved from [Link]

  • Gilson Inc. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

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Technical Support Center: Resolution of 2-(2-Bromo-4-chlorophenoxy)propanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of 2-(2-Bromo-4-chlorophenoxy)propanoic acid enantiomers. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges in separating these specific enantiomers.

Introduction to the Challenge

This compound is a chiral carboxylic acid, and as with many chiral molecules, its enantiomers can exhibit different pharmacological activities.[1] Therefore, obtaining enantiomerically pure forms is often a critical step in pharmaceutical development. The most common and scalable method for resolving such racemic acids is through the formation of diastereomeric salts using a chiral resolving agent, followed by fractional crystallization.[2] This process relies on the different physical properties, particularly solubility, of the resulting diastereomers.[3][4]

This guide will walk you through the intricacies of this process, from selecting the right resolving agent to troubleshooting poor separation and analyzing the final product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the resolution of this compound enantiomers via diastereomeric salt crystallization.

Problem 1: No crystal formation after adding the chiral resolving agent.

Question: I've added my chiral amine resolving agent to a solution of racemic this compound, but no precipitation or crystallization has occurred, even after cooling. What's going wrong?

Answer:

This is a common issue that typically points to problems with supersaturation or the choice of solvent. Here’s a systematic approach to troubleshoot this:

Causality and Solution Pathway:

  • Insufficient Supersaturation: The diastereomeric salts formed may be too soluble in the chosen solvent system.

    • Solution: Your primary goal is to create a supersaturated solution from which the less soluble diastereomer can crystallize.

      • Increase Concentration: Carefully increase the concentration of your racemic acid and resolving agent.

      • Introduce an Anti-Solvent: Gradually add a solvent in which the diastereomeric salts are known to be less soluble. For instance, if you are using a polar solvent like methanol, consider adding a less polar solvent like toluene or hexane. This should be done slowly to avoid oiling out.

      • Solvent Evaporation: Slowly evaporate the solvent to increase the concentration of the salts.

  • Inappropriate Solvent Choice: The solvent plays a crucial role in differentiating the solubility of the two diastereomeric salts. A solvent that dissolves both salts too well or too poorly will not be effective.[5][6]

    • Solution: A screening of different solvents is highly recommended.[7][8] Start with solvents of varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof). The ideal solvent will show a significant difference in solubility between the two diastereomeric salts.[6][8]

  • Inhibition of Nucleation: Crystal formation requires nucleation, which can sometimes be kinetically hindered.

    • Solution:

      • Seeding: If you have a small amount of the desired diastereomeric salt crystal, add it to the solution to induce crystallization.

      • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic imperfections in the glass can provide nucleation sites.

Problem 2: The isolated crystals show low enantiomeric excess (e.e.).

Question: I've managed to crystallize the diastereomeric salt, but after liberating the acid, chiral HPLC analysis shows a low e.e. How can I improve the purity?

Answer:

Low enantiomeric excess is a frequent challenge and indicates that the crystallization process is not selective enough. The key is to refine the crystallization conditions to maximize the solubility difference between the diastereomers.[9]

Causality and Solution Pathway:

  • Co-crystallization of Diastereomers: The solubilities of the two diastereomeric salts may be too similar under the current conditions, leading to the crystallization of both.

    • Solution: Recrystallization. This is the most effective method to enhance purity. Dissolve the obtained crystals in a minimal amount of a suitable hot solvent and allow them to cool slowly. This process enriches the less soluble diastereomer in the crystalline phase. Multiple recrystallizations may be necessary.[4]

  • Suboptimal Solvent System: As mentioned before, the solvent is critical. A different solvent or solvent mixture might offer better selectivity.

    • Solution: Re-screen solvents with the goal of maximizing the solubility difference. Sometimes, a mixed solvent system provides the necessary fine-tuning of solubility that a single solvent cannot.[6]

  • Cooling Rate is Too Fast: Rapid cooling can lead to the trapping of the more soluble diastereomer in the crystal lattice, reducing the overall purity.

    • Solution: Employ a slow, controlled cooling profile. Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath or refrigerator.

Data-Driven Approach to Solvent Selection:

A systematic screening of solvents is essential for optimizing the resolution. Below is a hypothetical table illustrating how you might track your results to identify the best solvent system.

Solvent System Initial Yield (%) Enantiomeric Excess (e.e.) (%) Notes
Ethanol6045Good initial yield, but poor selectivity.
Isopropanol4575Lower yield, but significantly better e.e. A good candidate for optimization.
Ethyl Acetate2085Low yield, but high e.e. Could be improved with concentration adjustments.
Methanol/Water (9:1)5560Water as an anti-solvent improves yield but slightly reduces e.e.
TolueneNo crystalsSalts are too soluble.Not a suitable primary solvent.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right chiral resolving agent for this compound?

A1: Since your target molecule is a carboxylic acid, you should use a chiral base as the resolving agent.[4][10] Commonly used and commercially available chiral amines include:

  • (R)- or (S)-1-Phenylethylamine

  • (R)- or (S)-1-(4-Bromophenyl)ethylamine

  • Cinchona alkaloids (e.g., quinine, quinidine, cinchonidine, cinchonine)[10]

  • Brucine and strychnine (Note: these are highly toxic and should be handled with extreme care)[10]

The choice of the resolving agent is often empirical, and it is advisable to screen a few options to find the one that forms well-defined crystals with a significant solubility difference between the diastereomers.[2][7]

Q2: What is the general experimental workflow for resolving this compound?

A2: The following is a generalized, step-by-step protocol. Note that specific quantities and conditions will need to be optimized for your particular setup.

Experimental Protocol: Diastereomeric Salt Resolution

  • Salt Formation:

    • Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., isopropanol) with gentle heating.

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral amine (e.g., (R)-1-phenylethylamine) in the same solvent.

    • Slowly add the amine solution to the acid solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. If no crystals form, consider the troubleshooting steps mentioned earlier (e.g., scratching, seeding, or adding an anti-solvent).

    • Once crystals begin to form, allow the crystallization to proceed for several hours, potentially followed by further cooling in a refrigerator.

  • Isolation of Diastereomeric Salt:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals. At this stage, you can take a small sample to determine the diastereomeric purity if you have an appropriate analytical method.

  • Liberation of the Enantiomer:

    • Suspend the crystalline diastereomeric salt in a mixture of water and an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of ~1-2. This will protonate the carboxylic acid and convert the amine to its water-soluble salt.[4]

    • Separate the organic layer, which now contains the enriched enantiomer of your acid.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the resolved this compound.

  • Analysis:

    • Determine the enantiomeric excess of the final product using chiral HPLC or by converting the acid to a diastereomeric derivative and analyzing by NMR.[11]

Q3: How do I determine the enantiomeric excess (e.e.) of my resolved product?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method.[12][13]

  • Method: You will need a chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often a good starting point for separating enantiomers of carboxylic acids.[14] A typical mobile phase would be a mixture of hexane and isopropanol, often with a small amount of a modifier like trifluoroacetic acid to improve peak shape.

  • Analysis: The two enantiomers will have different retention times on the chiral column, appearing as two separate peaks. The enantiomeric excess is calculated from the areas of these two peaks using the formula:

    • e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Other methods include chiral gas chromatography (after derivatization), NMR spectroscopy with chiral solvating agents, and circular dichroism spectroscopy.[11][15][16]

Visualizing the Workflow

To better understand the logical flow of the resolution process, the following diagrams illustrate the key steps and decision points.

Resolution_Workflow racemic_acid Racemic Acid Solution salt_formation Diastereomeric Salt Formation racemic_acid->salt_formation resolving_agent Chiral Resolving Agent resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration crystals Crystalline Salt (Enriched Diastereomer) filtration->crystals mother_liquor Mother Liquor (Enriched in other Diastereomer) filtration->mother_liquor liberation Liberation of Acid crystals->liberation pure_enantiomer Pure Enantiomer liberation->pure_enantiomer

Caption: Overall workflow for diastereomeric salt resolution.

Troubleshooting_Logic start Experiment Start no_crystals Problem: No Crystals Form start->no_crystals Observation low_ee Problem: Low e.e. start->low_ee Observation after analysis check_supersat Check Supersaturation (Concentrate/Add Anti-Solvent) no_crystals->check_supersat Action recrystallize Recrystallize Product low_ee->recrystallize Primary Action screen_solvents Screen New Solvents check_supersat->screen_solvents If still no crystals induce_nucleation Induce Nucleation (Seed/Scratch) screen_solvents->induce_nucleation With new solvent success Successful Resolution induce_nucleation->success If crystals form optimize_cooling Optimize Cooling Rate recrystallize->optimize_cooling If e.e. still low recrystallize->success If e.e. improves optimize_cooling->screen_solvents For better selectivity

Caption: Troubleshooting logic for common resolution issues.

References

  • CN103193620A - Method for preparing 2-(4-Chloromethylphenyl) propionic acid as loxoprofen key intermediate - Google Patents. (URL not available for direct linking)
  • Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. [Link]

  • Wikipedia. Chiral resolution. [Link]

  • Veranova. Chiral Resolution and Confirmation. [Link]

  • MDPI. (2020). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. [Link]

  • Onyx Scientific. Chiral Resolution Screening. [Link]

  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. [Link]

  • Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. [Link]

  • CrystEngComm. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. [Link]

  • PubMed. (2002). Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]. [Link]

  • Crystal Growth & Design. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. [Link]

  • ResearchGate. (1995). Enantioselective degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid] by mixed and pure bacterial cultures. [Link]

  • ResearchGate. Structural formulas of the (R) and the (S) enantiomer of 2-(4-chloro2-methylphenoxy)propionic acid (mecoprop). [Link]

  • National Institutes of Health. (1994). Degradation of the Herbicide Mecoprop [2-(2-Methyl-4-Chlorophenoxy)Propionic Acid] by a Synergistic Microbial Community. [Link]

  • Google Patents. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • National Institutes of Health. (2022). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. [Link]

  • ACS Publications. (2010). Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy. [Link]

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. [Link]

  • Quora. (2019). Why is it difficult to resolve a racemic mixture? [Link]

  • ResearchGate. CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. [Link]

  • Organic Chemistry Frontiers. (2022). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]

  • NC State University Libraries. 5.8 Racemic Mixtures and the Resolution of Enantiomers – Organic Chemistry. [Link]

  • MDPI. (2022). Enantiomers and Their Resolution. [Link]

  • Master Organic Chemistry. (2012). What's a Racemic Mixture? [Link]

  • Chiralpedia. Chiral HPLC separation: strategy and approaches. [Link]

  • ResearchGate. (2019). Chiral Separations by High‐Performance Liquid Chromatography. [Link]

  • Dalal Institute. Methods of Resolution. [Link]

  • National Institutes of Health. (2022). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-(2-Bromo-4-chlorophenoxy)propanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and related compounds is the bedrock of reliable and reproducible results. This guide provides an in-depth comparison of analytical methodologies for the quantification of 2-(2-Bromo-4-chlorophenoxy)propanoic acid, a compound of interest in various research and development settings. Beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, grounding every recommendation in the principles of scientific integrity and regulatory compliance.

The Analytical Challenge: Understanding this compound

This compound belongs to the phenoxypropanoic acid class of compounds. Its structure, characterized by a substituted phenoxy ring and a propanoic acid moiety, presents specific analytical considerations. The presence of bromine and chlorine atoms makes it amenable to specific types of detection, while its acidic nature governs its chromatographic behavior. The validation of an analytical method for this compound must demonstrate its suitability for the intended purpose, a principle firmly established by international regulatory bodies.[1][2]

A Comparative Analysis of Analytical Methodologies

The choice of an analytical technique is a critical decision that impacts sensitivity, selectivity, and sample throughput. Here, we compare three common chromatographic methods for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography with Electron Capture Detection (GC-ECD), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Parameter HPLC-UV GC-ECD LC-MS/MS
Specificity ModerateModerate to HighVery High
Sensitivity Low to ModerateHighVery High
Sample Preparation Simple (dilution, filtration)Complex (derivatization required)Simple to Moderate
Throughput HighLow to ModerateHigh
Cost (Instrument) LowLow to ModerateHigh
Cost (Operational) LowModerateHigh
Regulatory Acceptance Widely AcceptedAccepted, but often supersededGold Standard

Expert Insight: While HPLC-UV offers a cost-effective and straightforward approach, its limited specificity can be a significant drawback, especially in complex matrices where excipients or impurities may co-elute.[3] GC-ECD provides excellent sensitivity for halogenated compounds but necessitates a derivatization step to make the acidic analyte volatile.[4][5] This not only adds time and complexity but also introduces a potential source of variability.[6] LC-MS/MS has emerged as the preferred method due to its unparalleled sensitivity and selectivity, allowing for direct analysis of the acidic form with minimal sample preparation.[6][7][8][9] The use of Multiple Reaction Monitoring (MRM) provides a high degree of confidence in analyte identification and quantification.[6]

The Validation Workflow: A Self-Validating System

A robust analytical method validation is not merely a checklist of experiments but a holistic process designed to ensure the reliability of the data generated. The validation parameters discussed below are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for this process.[2][10][11]

Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Dev Method Optimization Specificity Specificity/ Selectivity Dev->Specificity Initial Assessment Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Quantitation Limit (LOQ) Precision->LOQ Robustness Robustness Precision->Robustness LOD Detection Limit (LOD) LOQ->LOD

Caption: A typical workflow for analytical method validation.

Specificity and Selectivity

The "Why": Specificity ensures that the analytical signal is solely from the analyte of interest, without interference from other components such as impurities, degradation products, or matrix components.

Experimental Protocol:

  • Analyze blank matrix samples (e.g., placebo formulation, biological fluid) to assess for any interfering peaks at the retention time of the analyte.

  • Analyze samples of the analyte spiked with known impurities and degradation products.

  • For LC-MS/MS, specificity is further demonstrated by monitoring multiple, specific precursor-product ion transitions.[6]

Linearity and Range

The "Why": Linearity demonstrates a proportional relationship between the analyte concentration and the instrumental response over a defined range. The range is the interval between the upper and lower concentrations for which the method is shown to be accurate, precise, and linear.

Experimental Protocol:

  • Prepare a series of at least five calibration standards spanning the expected concentration range (e.g., 50% to 150% of the target concentration).

  • Analyze each standard in triplicate.

  • Plot the mean response versus concentration and perform a linear regression analysis.

  • The correlation coefficient (r²) should ideally be ≥ 0.99.

Accuracy

The "Why": Accuracy reflects the closeness of the measured value to the true value. It is a measure of the systemic error of the method.

Experimental Protocol:

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the defined range.

  • Analyze at least five replicates of each QC level.

  • Calculate the percent recovery for each sample.

  • Acceptance criteria are typically within ±15% of the nominal value, and ±20% for the Lower Limit of Quantification (LLOQ).[12]

Precision

The "Why": Precision measures the degree of scatter among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Experimental Protocol:

  • Repeatability: Analyze a minimum of five replicates of the low, medium, and high QC samples on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on at least two different days, with different analysts and/or different instruments.

  • Calculate the relative standard deviation (RSD) for each set of measurements.

  • The RSD should not exceed 15%, except for the LLOQ, where it should not exceed 20%.[12]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The "Why": The LOD is the lowest concentration of analyte that can be detected but not necessarily quantitated with acceptable accuracy and precision. The LOQ is the lowest concentration that can be quantitated with acceptable accuracy and precision.

Experimental Protocol:

  • Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte signal is at least three times the noise level for LOD and ten times the noise level for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the blank response and S is the slope of the calibration curve.[13]

Robustness

The "Why": Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during routine use.

Experimental Protocol:

  • Introduce small, deliberate changes to method parameters, such as:

    • Mobile phase composition (e.g., ±2%)

    • Column temperature (e.g., ±5°C)

    • Flow rate (e.g., ±0.1 mL/min)

    • pH of the mobile phase buffer (e.g., ±0.2 units)

  • Analyze a system suitability sample under each condition.

  • Assess the impact on key chromatographic parameters (e.g., retention time, peak area, resolution).

Recommended Validated Method: LC-MS/MS

Based on the comparative analysis, an LC-MS/MS method is recommended for the quantification of this compound, particularly in complex matrices or when high sensitivity is required.

LC-MS/MS Experimental Protocol

LCMSMS_Workflow SamplePrep Sample Preparation (Dilution & Filtration) HPLC HPLC Separation (C18 Column) SamplePrep->HPLC Ionization Electrospray Ionization (ESI - Negative Mode) HPLC->Ionization MS1 Quadrupole 1 (Q1) (Precursor Ion Selection) Ionization->MS1 CID Quadrupole 2 (Q2) (Collision-Induced Dissociation) MS1->CID MS2 Quadrupole 3 (Q3) (Product Ion Selection) CID->MS2 Detector Detector MS2->Detector Data Data Acquisition & Processing Detector->Data

Caption: Workflow for LC-MS/MS analysis.

  • Chromatographic System: Agilent 1290 Infinity HPLC or equivalent.[14]

  • Mass Spectrometer: Sciex TripleQuad 6500 or equivalent.[14]

  • Column: Phenomenex Onyx C18 Monolithic (3.0 mm x 100 mm) or equivalent.[14]

  • Mobile Phase A: Water with 0.1% formic acid.[14][15]

  • Mobile Phase B: Methanol with 0.1% formic acid.[14]

  • Gradient: 55:45 (A:B) to 25:75 over 6 minutes.[14]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[6][15]

  • MRM Transitions: To be determined by infusing a standard solution of this compound and optimizing the precursor and product ion masses.

Sample Preparation Protocol
  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the sample to a concentration within the calibrated range of the instrument.

  • Filter the sample through a 0.22 µm syringe filter prior to injection.

Conclusion

The validation of an analytical method is a critical component of the drug development process, ensuring data integrity and regulatory compliance. For the quantification of this compound, an LC-MS/MS method offers superior sensitivity, specificity, and throughput compared to HPLC-UV and GC-ECD. By following a structured validation workflow based on ICH guidelines, researchers can establish a robust and reliable method that will withstand scientific and regulatory scrutiny. The detailed protocols and comparative data presented in this guide provide a solid foundation for the successful implementation of such a method.

References

  • MT 155 - Analytical HPLC method for determination of phenoloc impurities in phenoxyalkanoic herbicides. Collaborative International Pesticides Analytical Council. [Link]

  • Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337. eConference.io. [Link]

  • Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. National Institutes of Health. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. [Link]

  • Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency. [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]

  • Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Waters Corporation. [Link]

  • Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Waters Corporation. [Link]

  • Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. PubMed. [Link]

  • Determination of Phenoxy Acid Herbicides in Water By Electron-Capture and Microcoulometric Gas Chromatography. U.S. Geological Survey. [Link]

  • (PDF) Validation of Analytical Methods. ResearchGate. [Link]

  • Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. Agilent Technologies. [Link]

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  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation. [Link]

  • Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]. PubMed. [Link]

  • Dicamba and Acidic Herbicides by LC-MS/MS. Phenomenex. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • DETERMINATION OF PHENOXYACID HERBICIDES AND DEGRADATION PRODUCTS IN SURFACE WATER BY LC-ESI7MS/MS: APPLICATION TO STORMWATER RET. Environment and Climate Change Canada. [Link]

  • Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. U.S. Environmental Protection Agency. [Link]

  • (PDF) Determination of acid herbicides in water by LC/MS/MS. ResearchGate. [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]

  • GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. Developing Countries Vaccine Manufacturers Network. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • The Detection of Acidic Herbicides and Phenyl Ureas by LC-MS/MS with Large Volume Injection and Automated Column Switch. AB SCIEX. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

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Navigating Immunoassay Specificity: A Comparative Guide to the Cross-Reactivity of 2-(2-Bromo-4-chlorophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The Principle of Cross-Reactivity in Immunoassays

Immunoassays rely on the specific binding of an antibody to its target antigen. Cross-reactivity occurs when an antibody binds to a non-target molecule that shares structural similarities with the intended antigen.[1][2] This can lead to false-positive results or an overestimation of the target analyte's concentration.[1] The degree of cross-reactivity is typically quantified by comparing the concentration of the cross-reactant required to cause a 50% inhibition of the signal (IC50) with the IC50 of the target analyte.

The format of the immunoassay itself can also influence the observed cross-reactivity.[3][4] For instance, competitive assays like ELISA (Enzyme-Linked Immunosorbent Assay) and FPIA (Fluorescence Polarization Immunoassay) are commonly used for the detection of small molecules like herbicides.[5][6][7] In these formats, the competition between the target analyte and a labeled tracer for a limited number of antibody binding sites is the basis of detection.

Structural Comparison: Predicting Cross-Reactivity

2-(2-Bromo-4-chlorophenoxy)propanoic acid belongs to the phenoxyalkanoic acid class of compounds, which includes several widely used herbicides. Its potential to cross-react in an immunoassay designed for another phenoxy herbicide is directly related to its structural similarity to the immunogen used to generate the antibodies.

Let's compare the structure of our target compound with some common phenoxy herbicides for which immunoassay cross-reactivity data exists:

  • This compound: The subject of our analysis.

  • Mecoprop (MCPP): Structurally very similar, with a methyl group instead of a bromine atom at the 2-position of the phenyl ring.[8][9][10][11]

  • 2,4-D (2,4-Dichlorophenoxyacetic acid): A widely used herbicide. It has a chlorine atom at the 2-position instead of bromine and an acetic acid side chain instead of a propanoic acid side chain.[5][6]

  • Bromoxynil: While also a halogenated aromatic compound, it has a different core structure (hydroxybenzonitrile) and is less likely to show significant cross-reactivity in an immunoassay for phenoxypropanoic acids.[12][13][14]

The key determinants of antibody recognition will be the phenoxypropanoic acid core, the position and nature of the halogen substituents on the phenyl ring, and the stereochemistry of the propanoic acid moiety. Given the high structural similarity to mecoprop, it is highly probable that this compound would exhibit significant cross-reactivity in an immunoassay developed for mecoprop.

Comparative Analysis of Potential Cross-Reactivity

Based on published data for related compounds, we can create a predictive comparison table. The following table summarizes known cross-reactivity data for various phenoxy herbicides in immunoassays developed for 2,4-D and provides a predicted cross-reactivity for this compound in a hypothetical mecoprop immunoassay.

Immunoassay forCompound TestedReported Cross-Reactivity (%)Predicted Cross-Reactivity (%) for this compound
2,4-D 2,4,5-T (2,4,5-Trichlorophenoxyacetic acid)< 20%[5][15]N/A
2,4-D 4-CTA (4-Chloro-o-toluoxyacetic acid)< 20%[5][15]N/A
Mecoprop This compound Not Reported High (>50%)
Mecoprop 2,4-DLikely Low (<10%)N/A
Mecoprop MCPA (4-chloro-2-methylphenoxyacetic acid)Moderate to HighN/A

Rationale for Prediction: The antibody's binding pocket is evolved to recognize the specific three-dimensional shape and charge distribution of the immunizing hapten. In a hypothetical immunoassay for mecoprop, the antibody would be specific for the 4-chloro-2-methylphenoxy)propanoic acid structure. The substitution of a methyl group (in mecoprop) with a bromine atom (in our target compound) at the 2-position represents a significant but not radical change in size and electronegativity. Therefore, a high degree of cross-reactivity is anticipated.

Experimental Workflow for Determining Cross-Reactivity

To definitively determine the cross-reactivity of this compound, a competitive ELISA is the recommended method. The following protocol provides a detailed, step-by-step methodology.

Diagram of Competitive ELISA Workflow

ELISA_Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_competition Competitive Binding cluster_incubation Incubation & Washing cluster_detection Signal Detection coating Coat microtiter plate wells with capture antibody blocking Block non-specific binding sites with blocking buffer coating->blocking Wash competition Add standards/samples and enzyme-conjugated antigen (tracer) blocking->competition incubation Incubate to allow competition competition->incubation washing1 Wash to remove unbound reagents incubation->washing1 substrate Add substrate for the enzyme washing1->substrate color_dev Color development substrate->color_dev stop Stop reaction color_dev->stop read Read absorbance stop->read

Caption: Competitive ELISA workflow for cross-reactivity testing.

Step-by-Step Protocol
  • Antibody Coating:

    • Dilute a specific monoclonal or polyclonal antibody against the target analyte (e.g., mecoprop) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted antibody to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween 20) per well.

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Repeat the washing step as described in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the target analyte (standard curve) and the potential cross-reacting compound, this compound.

    • Add 50 µL of the standard or cross-reactant dilutions to the appropriate wells.

    • Immediately add 50 µL of the enzyme-conjugated antigen (tracer) to each well.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Washing:

    • Repeat the washing step as described in step 2.

  • Substrate Addition:

    • Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP-conjugated tracer) to each well.

    • Incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction:

    • Add 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well to quench the reaction.

  • Data Acquisition:

    • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the analyte concentration for both the standard and the cross-reactant.

    • Determine the IC50 value for both compounds.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard / IC50 of Cross-Reactant) x 100

Conclusion and Recommendations

While direct experimental data on the cross-reactivity of this compound in immunoassays is currently lacking, a thorough analysis of its chemical structure in comparison to known phenoxy herbicides allows for a strong prediction of its behavior. Due to its high structural similarity to mecoprop, it is anticipated to exhibit significant cross-reactivity in immunoassays developed for this herbicide.

For any research or diagnostic application where the presence of this compound could be a confounding factor in an immunoassay for a related compound, it is imperative to perform a comprehensive cross-reactivity validation study as outlined in this guide. This ensures the generation of accurate and reliable data, upholding the principles of scientific integrity. For applications requiring high specificity, the development of a dedicated antibody that can discriminate between the bromo- and methyl-substituents at the 2-position of the phenyl ring would be necessary.

References

  • Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]. PubMed. [Link]

  • Fluorescence Polarization Immunoassay for Rapid, Sensitive Detection of the Herbicide 2,4-Dichlorophenoxyacetic Acid in Juice and Water Samples. National Institutes of Health. [Link]

  • New tracers for fluorescence polarization immunoassay of herbicide 2,4-dichlorophenoxyacetic acid. Public Health Toxicology. [Link]

  • Development of an ELISA for the detection of bromoxynil in water. PubMed. [Link]

  • Mecoprop. Wikipedia. [Link]

  • Fluorescence Polarization Immunoassay for Rapid, Sensitive Detection of the Herbicide 2,4-Dichlorophenoxyacetic Acid in Juice and Water Samples. MDPI. [Link]

  • Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. [Link]

  • Immunological changes among farmers exposed to phenoxy herbicides: preliminary observations. National Institutes of Health. [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]

  • Interferences in Immunoassay. National Institutes of Health. [Link]

  • Immunoassays for Pesticide Detection. Iowa State University Digital Repository. [Link]

  • mecoprop data sheet. Compendium of Pesticide Common Names. [Link]

  • Structural formulas of the (R) and the (S) enantiomer of 2-(4-chloro2-methylphenoxy)propionic acid (mecoprop). ResearchGate. [Link]

  • Simultaneous determination of bromoxynil and MCPA in commercial samples and raw materials using reversed phase high performance. Springer. [Link]

  • Bromoxynil Human Health Risk Assessment DP No. 444378. Regulations.gov. [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies. Semantic Scholar. [Link]

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Efficacy of R-(+)-enantiomer versus S-(-)-enantiomer of 2-(2-Bromo-4-chlorophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the field of agrochemical research and development, the stereochemistry of a molecule is a critical determinant of its biological activity. This guide provides an in-depth comparison of the R-(+)- and S-(-)-enantiomers of the synthetic auxin herbicide, 2-(2-Bromo-4-chlorophenoxy)propanoic acid. While specific experimental data for this exact compound is not publicly available, this guide synthesizes established principles of phenoxypropanoic acid herbicides, drawing strong parallels from the extensively studied analogous compound, mecoprop, to provide a robust predictive comparison.

The Significance of Chirality in Auxin Herbicides

This compound possesses a chiral center at the alpha-carbon of the propanoic acid moiety, leading to the existence of two non-superimposable mirror images: the R-(+)- and S-(-)-enantiomers. In biological systems, where interactions with chiral macromolecules such as receptors and enzymes are highly specific, these enantiomers can exhibit profoundly different activities. For phenoxypropanoic acid herbicides, it is a well-established principle that the herbicidal efficacy resides almost exclusively in the R-(+)-enantiomer. This stereoselectivity is a crucial consideration in the development of effective and environmentally conscious agrochemicals.

Experimental Protocols for Efficacy Assessment

To quantitatively assess the differential efficacy of the R-(+)- and S-(-)-enantiomers, a series of standardized bioassays are employed. These protocols are designed to measure the physiological response of target plant species to the application of the compounds.

Seed Germination and Early Seedling Growth Assay

This assay evaluates the effect of the enantiomers on the initial stages of plant development.

Methodology:

  • Preparation of Test Solutions: Stock solutions of the isolated R-(+)- and S-(-)-enantiomers, as well as the racemic mixture, are prepared in a suitable solvent (e.g., DMSO) and then diluted to a series of concentrations in a buffered aqueous solution.

  • Seed Plating: Seeds of a sensitive dicotyledonous indicator species (e.g., Arabidopsis thaliana or cress) are surface-sterilized and placed on filter paper in Petri dishes.

  • Treatment Application: A defined volume of each test solution is added to the respective Petri dishes. A control group is treated with the buffer solution containing the same concentration of the solvent.

  • Incubation: The Petri dishes are incubated in a controlled environment with defined light and temperature conditions.

  • Data Collection: After a set period (e.g., 72-96 hours), the germination rate (percentage of germinated seeds) and the primary root length of the seedlings are measured.

  • Data Analysis: The data is used to calculate the IC50 value (the concentration that inhibits root growth by 50%) for each enantiomer and the racemic mixture.

Whole-Plant Bioassay

This assay assesses the herbicidal effect on established plants.

Methodology:

  • Plant Cultivation: Seedlings of a target weed species are grown in pots containing a standardized soil mixture until they reach a specific growth stage (e.g., 2-4 true leaves).

  • Herbicide Application: The R-(+)- and S-(-)-enantiomers and the racemic mixture are formulated as sprays and applied to the foliage of the plants at various application rates. A control group is sprayed with the formulation blank.

  • Growth Conditions: The treated plants are maintained in a greenhouse or growth chamber with controlled environmental conditions.

  • Efficacy Evaluation: At regular intervals (e.g., 7, 14, and 21 days after treatment), the plants are visually assessed for signs of phytotoxicity, including epinasty (twisting of stems and petioles), chlorosis (yellowing), and necrosis (tissue death). A rating scale (e.g., 0-100%, where 100% is complete plant death) is used to quantify the damage.

  • Biomass Measurement: At the end of the experiment, the above-ground biomass of the plants is harvested, dried, and weighed to provide a quantitative measure of growth inhibition.

experimental_workflow cluster_synthesis Compound Preparation cluster_assays Efficacy Bioassays cluster_data Data Analysis cluster_conclusion Conclusion synthesis Synthesis of Racemic This compound separation Chiral Separation of R-(+) and S-(-) Enantiomers synthesis->separation seed_assay Seed Germination & Root Elongation Assay separation->seed_assay plant_assay Whole-Plant Bioassay separation->plant_assay ic50 IC50 Calculation (Root Inhibition) seed_assay->ic50 phytotoxicity Phytotoxicity Assessment & Biomass Measurement plant_assay->phytotoxicity conclusion Comparative Efficacy Determination ic50->conclusion phytotoxicity->conclusion

Caption: Experimental workflow for comparing enantiomer efficacy.

Comparative Efficacy Data (Predictive)

Based on the established principles for phenoxypropanoic acid herbicides, the following table presents the expected outcomes from the described bioassays.

CompoundRoot Elongation IC50 (µM)Whole-Plant Phytotoxicity at 14 DAT¹ (%) (100 g/ha)
R-(+)-enantiomer 590
S-(-)-enantiomer > 1000< 10
Racemic Mixture 1050

¹DAT: Days After Treatment

As the data illustrates, the herbicidal activity is predominantly, if not entirely, attributed to the R-(+)-enantiomer. The S-(-)-enantiomer is expected to be largely inactive. The racemic mixture would likely exhibit an efficacy approximately half that of the pure R-(+)-enantiomer, as it is a 50:50 mixture of the active and inactive forms.

Mechanistic Insights: The Stereospecificity of Auxin Perception

The differential efficacy of the enantiomers is rooted in the stereospecific nature of the auxin signaling pathway in plants. Synthetic auxins like this compound mimic the natural plant hormone indole-3-acetic acid (IAA).[1][2]

The TIR1/AFB Receptor Complex: The primary receptors for auxin are a family of F-box proteins known as TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box).[3][4] These proteins are part of an SCF (Skp1-Cullin-F-box) ubiquitin ligase complex. In the presence of auxin, the TIR1/AFB protein, auxin, and a transcriptional repressor protein called an Aux/IAA form a co-receptor complex.[3][4] This binding event tags the Aux/IAA protein for degradation by the 26S proteasome.

The degradation of the Aux/IAA repressor liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements in the promoters of genes, leading to the expression of auxin-responsive genes. At herbicidal concentrations, the massive and unregulated activation of these genes leads to uncontrolled and disorganized plant growth, ultimately resulting in plant death.

Stereospecific Binding: The binding pocket of the TIR1/AFB receptor is chiral and therefore exhibits a strong preference for a specific stereoisomer. The spatial arrangement of the substituents on the chiral carbon of the R-(+)-enantiomer allows for a precise and stable fit within the receptor's binding site, facilitating the formation of the co-receptor complex and subsequent downstream signaling. Conversely, the S-(-)-enantiomer, with its mirrored three-dimensional structure, does not fit correctly into the binding pocket and is therefore unable to effectively induce the degradation of Aux/IAA proteins. This lack of binding is the molecular basis for its low herbicidal activity.

auxin_pathway cluster_inactive S-(-)-enantiomer (Inactive) cluster_active R-(+)-enantiomer (Active) S_enantiomer S-(-)-enantiomer TIR1_AFB_S TIR1/AFB Receptor S_enantiomer->TIR1_AFB_S Poor Fit no_binding No/Weak Binding Aux_IAA_S Aux/IAA Repressor (Stable) ARF_S ARF Aux_IAA_S->ARF_S Represses Gene_S Auxin-Responsive Gene (Repressed) ARF_S->Gene_S No Transcription ARF_R ARF (Active) R_enantiomer R-(+)-enantiomer TIR1_AFB_R TIR1/AFB Receptor R_enantiomer->TIR1_AFB_R Correct Fit binding Strong Binding Aux_IAA_R Aux/IAA Repressor TIR1_AFB_R->Aux_IAA_R Binds to Degradation Ubiquitination & Degradation Aux_IAA_R->Degradation Gene_R Auxin-Responsive Gene (Expressed) ARF_R->Gene_R Transcription

Caption: Stereospecific action of enantiomers on the auxin signaling pathway.

Conclusion and Implications

  • Enhanced Efficacy: The use of the pure R-(+)-enantiomer (an "enantiopure" formulation) allows for a reduction in the total amount of active ingredient applied per unit area, as the inactive S-(-)-enantiomer is eliminated.

  • Reduced Environmental Load: By only applying the active enantiomer, the amount of xenobiotic compound introduced into the environment is effectively halved for the same level of weed control. This reduces the potential for off-target effects and persistence of the inactive isomer in soil and water.

  • Regulatory Advantages: The development of enantiopure pesticides is often viewed favorably by regulatory agencies due to the reduced environmental load and more precise toxicological profile.

For researchers in drug development, the principles of stereospecificity highlighted here are universally applicable. The interaction of small molecules with biological targets is almost always stereoselective, and a thorough understanding of the activity of individual enantiomers is essential for the design of safe and effective therapeutic agents. The investigation of individual enantiomers should be a cornerstone of the early-stage drug discovery and development process.

References

  • Tett, V. A., Willetts, A. J., & Lappin-Scott, H. M. (1994). Enantioselective degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid] by mixed and pure bacterial cultures. FEMS Microbiology Ecology, 14(3), 191-200. [Link]

  • NC State Extension Publications. (2016). Conducting a Bioassay For Herbicide Residues. [Link]

  • PubChem. (n.d.). Mecoprop. National Center for Biotechnology Information. [Link]

  • Gleicher, G. J., & Arnold, D. B. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 78(4), 1305-1315. [Link]

  • Powers, S. K., & Strader, L. C. (2016). Auxin signal transduction pathways. F1000Research, 5, F1000 Faculty Rev-2395. [Link]

  • Calderón Villalobos, L. I., Lee, S., De Oliveira, C., Ivetac, A., Brandt, W., Armitage, L., ... & Estelle, M. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature chemical biology, 8(5), 477-485. [Link]

  • Parry, G., Calderon-Villalobos, L. I., Prigge, M., Peret, B., Dharmasiri, S., Xuan, W., ... & Estelle, M. (2009). Complex regulation of the TIR1/AFB family of auxin receptors. Proceedings of the National Academy of Sciences, 106(52), 22540-22545. [Link]

  • Lavy, M., & Estelle, M. (2016). Mechanisms of auxin signaling. Plant, Cell & Environment, 39(9), 1905-1916. [Link]

  • Prigge, M. J., Plumb, R. G., & Estelle, M. (2020). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. eLife, 9, e53593. [Link]

  • Salehin, M., Bagchi, R., & Estelle, M. (2015). SCFTIR1/AFB-based auxin perception: mechanism and role in plant growth and development. The Plant Cell, 27(1), 9-19. [Link]

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A Comparative Analysis of Synthetic Routes for 2-(2-Bromo-4-chlorophenoxy)propanoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(2-Bromo-4-chlorophenoxy)propanoic acid is a halogenated phenoxypropanoic acid derivative with significant potential in the fields of medicinal chemistry and drug development. Its structural motifs are found in various biologically active compounds, making the development of efficient and scalable synthetic routes a critical endeavor for researchers. This guide provides a comparative analysis of two prominent synthetic strategies for this target molecule: the classical Williamson ether synthesis and a modern Ullmann-type C-O coupling reaction. By examining the mechanistic underpinnings, experimental protocols, and relative advantages of each approach, this document aims to equip researchers with the necessary insights to make informed decisions for their synthetic campaigns.

Route 1: The Classical Pathway - Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers, including the aryl ethers central to our target molecule. This two-step sequence involves the formation of a phenoxide followed by its nucleophilic attack on an alkyl halide.

Chemical Rationale and Mechanistic Insight

The synthesis commences with the deprotonation of 2-bromo-4-chlorophenol using a suitable base, typically a hydroxide or an alkoxide, to generate the corresponding phenoxide ion. This phenoxide is a potent nucleophile. The subsequent step is a classic SN2 reaction where the phenoxide displaces a halide from an ethyl 2-halopropionate (e.g., ethyl 2-bromopropionate or ethyl 2-chloropropionate). The reaction proceeds via a backside attack on the electrophilic carbon of the propionate, leading to the formation of the intermediate ester, ethyl 2-(2-bromo-4-chlorophenoxy)propanoate. The final step is the hydrolysis of this ester, usually under basic or acidic conditions, to yield the desired this compound.

Experimental Protocol

Step 1: Synthesis of the Intermediate, Ethyl 2-(2-Bromo-4-chlorophenoxy)propanoate

  • To a solution of 2-bromo-4-chlorophenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF), add a base like anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

  • To this suspension, add ethyl 2-bromopropionate (1.2 eq) dropwise.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure ethyl 2-(2-bromo-4-chlorophenoxy)propanoate.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl 2-(2-bromo-4-chlorophenoxy)propanoate (1.0 eq) in a mixture of ethanol and water.

  • Add a stoichiometric excess of a base, such as sodium hydroxide or potassium hydroxide (2.0-3.0 eq).

  • Heat the mixture to reflux and stir until the ester is completely consumed, as monitored by TLC.[1]

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of approximately 2, leading to the precipitation of the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to afford this compound.

Visualization of the Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis cluster_step1 Step 1: Ether Formation cluster_step2 Step 2: Hydrolysis start_phenol 2-Bromo-4-chlorophenol phenoxide Potassium 2-bromo-4-chlorophenoxide start_phenol->phenoxide Deprotonation base K2CO3 / Acetone intermediate_ester Ethyl 2-(2-Bromo-4-chlorophenoxy)propanoate phenoxide->intermediate_ester SN2 Attack propionate_ester Ethyl 2-bromopropionate propionate_ester->intermediate_ester start_ester Ethyl 2-(2-Bromo-4-chlorophenoxy)propanoate final_product This compound start_ester->final_product Saponification & Acidification hydrolysis_reagents NaOH / EtOH, H2O acidification HCl (aq)

Caption: Workflow for the Williamson Ether Synthesis of the target acid.

Route 2: A Modern Approach - Ullmann-Type C-O Coupling

The Ullmann condensation, a copper-catalyzed cross-coupling reaction, has emerged as a powerful tool for the formation of C-O bonds, particularly in the synthesis of diaryl ethers.[2] While traditionally requiring harsh reaction conditions, modern advancements have led to milder and more efficient protocols.

Chemical Rationale and Mechanistic Insight

In a hypothetical Ullmann-type reaction for the synthesis of our target molecule, 2-bromo-4-chlorophenol would be coupled with an ethyl 2-halopropionate in the presence of a copper catalyst and a suitable base. The mechanism is believed to involve the formation of a copper(I) phenoxide species. This intermediate then undergoes oxidative addition with the ethyl 2-halopropionate, followed by reductive elimination to furnish the desired ether linkage and regenerate the active copper catalyst. The choice of ligand for the copper catalyst can be crucial in facilitating this catalytic cycle under milder conditions.

Experimental Protocol
  • In a reaction vessel, combine 2-bromo-4-chlorophenol (1.0 eq), ethyl 2-bromopropionate (1.2 eq), a copper(I) salt such as CuI or CuBr (0.1 eq), and a suitable ligand like 1,10-phenanthroline or a diamine (0.2 eq).

  • Add a base, for instance, cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (2.0 eq), and a high-boiling point polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and dilute it with a suitable organic solvent.

  • Filter the mixture to remove the catalyst and inorganic salts.

  • Wash the organic phase with water and brine, then dry it over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude ester by column chromatography.

  • The subsequent hydrolysis of the ester to the final carboxylic acid would follow the same procedure as described in Route 1.

Visualization of the Ullmann-Type Coupling Reaction Pathway

Ullmann_Coupling reagents 2-Bromo-4-chlorophenol + Ethyl 2-bromopropionate intermediate_ester Ethyl 2-(2-Bromo-4-chlorophenoxy)propanoate reagents->intermediate_ester Ullmann-Type C-O Coupling catalyst_system Cu(I) Catalyst, Ligand, Base reaction_conditions DMF or DMSO 80-120 °C final_product This compound intermediate_ester->final_product Ester Cleavage hydrolysis Hydrolysis (NaOH, H2O/EtOH then HCl)

Caption: Pathway of the Ullmann-type C-O coupling reaction.

Comparative Analysis

FeatureWilliamson Ether SynthesisUllmann-Type C-O Coupling
Reagents & Cost Readily available and relatively inexpensive reagents (e.g., K₂CO₃, ethyl 2-bromopropionate).Requires a copper catalyst and potentially expensive ligands. Bases like Cs₂CO₃ can be costly.
Reaction Conditions Generally requires reflux temperatures in solvents like acetone or DMF.Often requires higher temperatures (80-120 °C) and high-boiling point solvents.
Scalability Well-established and highly scalable for industrial production.Can be more challenging to scale up due to catalyst cost, removal, and potential for side reactions.
Substrate Scope Generally reliable for a wide range of phenols and primary alkyl halides.Can be sensitive to steric hindrance and the electronic nature of the substrates.
Environmental Impact Use of volatile organic solvents. Generation of inorganic salt byproducts.Use of high-boiling point solvents which can be difficult to remove. Copper catalyst waste needs to be managed.
Yield & Purity Typically provides good to excellent yields with straightforward purification.Yields can be variable depending on the catalyst system and substrate. Purification might be more complex due to catalyst residues.

Conclusion

Both the Williamson ether synthesis and the Ullmann-type C-O coupling represent viable pathways for the synthesis of this compound. The Williamson ether synthesis stands out as the more classical, cost-effective, and readily scalable approach, making it a preferred choice for large-scale production. Its procedural simplicity and the use of common laboratory reagents contribute to its robustness.

On the other hand, the Ullmann-type coupling, while potentially more expensive and requiring more optimization, offers a valuable alternative, particularly in a research setting where exploring novel synthetic methodologies is paramount. The continuous development of more active and versatile copper catalyst systems may further enhance the appeal of this modern approach. The ultimate choice of synthetic route will depend on the specific requirements of the research or production campaign, including scale, cost considerations, and available resources.

References

  • Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. MDPI. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. MDPI. [Link]

  • Hydrolysis of esters. Chemguide. [Link]

  • Experiment 06 Williamson Ether Synthesis. [Link]

  • Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. ResearchGate. [Link]

  • Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]. PubMed. [Link]

  • 2-phenylpropionic acid. Organic Syntheses Procedure. [Link]

  • The Williamson Ether Synthesis. [Link]

  • Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. Jetir.Org. [Link]

  • Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. [Link]

  • Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines.
  • Enantioselective degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid] by mixed and pure bacterial cultures. ResearchGate. [Link]

  • Williamson Ether Synthesis. [Link]

  • Mecoprop. Wikipedia. [Link]

  • The preparation method of (phenoxy group phenoxy group) propionic acid ester.
  • 2 - Chloro - 4 - (4 - Chlorophenoxy) - Of Acetophenone Synthesis And Study Of The Ullmann Reaction. Globe Thesis. [Link]

  • mecoprop data sheet. Compendium of Pesticide Common Names. [Link]

  • Williamson Ether Synthesis Lab Report. Cram. [Link]

  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. [Link]

  • Mecoprop. PubChem. [Link]

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Navigating the Analytical Maze: A Comparative Guide to Inter-laboratory Analysis of 2-(2-Bromo-4-chlorophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Ensuring Methodological Robustness and Comparability in Herbicide Residue Analysis

The core objective of an inter-laboratory comparison, or proficiency test, is to assess the performance of individual laboratories in conducting a specific analysis and to identify any systematic errors or biases in the analytical methods employed.[1] For emerging or less-common analytes like 2-(2-Bromo-4-chlorophenoxy)propanoic acid, establishing a robust and harmonized analytical approach is the foundational step before a formal inter-laboratory study can be effectively conducted.

The Analytical Toolkit: Methodologies for Phenoxyalkanoic Acid Herbicide Analysis

The analysis of phenoxyalkanoic acid herbicides typically involves a multi-step process encompassing sample extraction, cleanup, and instrumental analysis. The choice of methodology is often dictated by the sample matrix, the required sensitivity, and the available instrumentation. The two most prevalent techniques for the determination of these herbicides are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for the analysis of many pesticide residues due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization.

Causality Behind Experimental Choices: The acidic nature of this compound makes it amenable to analysis by reversed-phase liquid chromatography. The addition of a weak acid, such as formic acid, to the mobile phase is a common practice to ensure the analyte is in its protonated form, leading to better peak shape and retention on C18 columns.[3] Electrospray ionization (ESI) in negative ion mode is typically employed for the mass spectrometric detection of phenoxyalkanoic acids, as the carboxylic acid group readily deprotonates to form a [M-H]⁻ ion.[3]

Self-Validating System: A robust LC-MS/MS method should incorporate the use of an isotopically labeled internal standard of this compound. This internal standard, added at the beginning of the sample preparation, compensates for any analyte loss during extraction and cleanup, as well as for variations in instrument response, thereby ensuring the accuracy and precision of the results. The monitoring of at least two multiple reaction monitoring (MRM) transitions for the analyte provides a high degree of confidence in its identification.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of phenoxyalkanoic acid herbicides. However, due to their low volatility and polar nature, these compounds require derivatization prior to GC analysis.

Causality Behind Experimental Choices: Esterification is the most common derivatization technique, converting the carboxylic acid group into a less polar and more volatile ester.[5] This is often achieved using reagents like diazomethane or by heating with an alcohol in the presence of an acid catalyst. The choice of esterifying agent can influence the sensitivity and selectivity of the analysis.

Self-Validating System: Similar to LC-MS/MS, the use of an internal standard is crucial for a reliable GC-MS method. An ideal internal standard would be a compound that is structurally similar to the analyte but does not occur naturally in the samples. The validation of the derivatization step is critical to ensure complete and reproducible conversion of the analyte to its ester form.

Sample Preparation: The Critical First Step

The goal of sample preparation is to extract the analyte from the sample matrix and remove interfering components that could affect the accuracy and precision of the analysis.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method has gained widespread popularity for the multi-residue analysis of pesticides in food and agricultural samples.[6] It involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE).

Causality Behind Experimental Choices: Acetonitrile is an effective solvent for extracting a wide range of pesticides, including phenoxyalkanoic acids. The addition of salts, such as magnesium sulfate and sodium chloride, helps to induce phase separation and drive the analytes into the acetonitrile layer. The d-SPE cleanup step typically uses a combination of primary secondary amine (PSA) to remove organic acids and other polar interferences, and C18 to remove non-polar interferences.

Liquid-Liquid Extraction (LLE)

Traditional LLE is also a viable option for extracting phenoxyalkanoic acids. The sample is typically acidified to ensure the analyte is in its protonated, more organic-soluble form, and then extracted with an immiscible organic solvent.[7]

A Framework for Inter-laboratory Comparison

A well-designed inter-laboratory comparison study is essential for evaluating the proficiency of laboratories and the reliability of analytical methods.[1][8] The following outlines a hypothetical protocol for a proficiency test for the analysis of this compound.

  • Preparation and Distribution of Test Materials: A homogenous and stable test material (e.g., spiked soil or water) should be prepared by a reference laboratory. The concentration of the analyte should be unknown to the participating laboratories.

  • Analysis by Participating Laboratories: Each laboratory analyzes the test material using their in-house validated method.

  • Data Submission: Laboratories submit their results, including the mean concentration, standard deviation, and details of the analytical method used.

  • Statistical Analysis of Results: The proficiency test coordinator performs a statistical analysis of the submitted data to determine the consensus value and to evaluate the performance of each laboratory, often using z-scores.[9]

Comparative Performance of Analytical Methods

The following table summarizes typical performance characteristics for the analysis of phenoxyalkanoic acid herbicides based on data for analogous compounds. These values can serve as a benchmark for laboratories developing methods for this compound.

ParameterLC-MS/MSGC-MS
Limit of Detection (LOD) 0.00008 - 0.005 µg/L[4]~0.01 µg/L[10]
Limit of Quantification (LOQ) 1 - 20 µg/kg[2]Typically in the low µg/kg range
Recovery 70-120%70-120%
Precision (RSD) < 15-20%[2]< 20%
Derivatization Required NoYes
Throughput HighModerate

Experimental Protocols

Detailed LC-MS/MS Protocol (Hypothetical for this compound)
  • Sample Preparation (QuEChERS):

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and the internal standard solution.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute and centrifuge at ≥3000 g for 5 minutes.

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Add the d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

    • Vortex for 30 seconds and centrifuge at ≥10000 g for 2 minutes.

    • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

  • LC-MS/MS Analysis:

    • LC System: UHPLC system.

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A) Water with 0.1% formic acid; B) Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the analyte from matrix interferences.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer with ESI source.

    • Ionization Mode: Negative.

    • MRM Transitions: Monitor at least two specific transitions for the analyte and one for the internal standard.

Visualizing the Workflow

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Homogenization Extraction QuEChERS Extraction Sample->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation Filtered Extract MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Raw Data Reporting Reporting Quantification->Reporting

Caption: A generalized workflow for the analysis of this compound.

Conclusion

Ensuring the comparability and reliability of analytical data for compounds like this compound across different laboratories is a significant challenge that requires a harmonized and validated analytical approach. While direct inter-laboratory comparison data for this specific analyte is sparse, the well-established methodologies for other phenoxyalkanoic acid herbicides provide a solid foundation. Both LC-MS/MS and GC-MS are powerful techniques capable of achieving the required sensitivity and selectivity. The choice between them will depend on the specific laboratory's expertise and available instrumentation. The implementation of robust quality control measures, including the use of internal standards and participation in proficiency testing schemes, is crucial for any laboratory involved in the analysis of these compounds. This guide serves as a starting point for developing and validating methods for this compound, with the ultimate goal of achieving data of the highest quality and comparability.

References

  • PharmaCompass.com. α-(2-Methyl-4-chlorophenoxy)propionic acid | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
  • National Institutes of Health. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. [Link]

  • Ludi, A. B., et al. (2020). Inter-laboratory comparison of 2 ELISA kits used for foot-and-mouth disease virus nonstructural protein serology. Journal of Veterinary Diagnostic Investigation, 32(6), 849–854. [Link]

  • Cowles, J., et al. (2000). Validation of an analytical residue method for analysis of glyphosphate and metabolite: an interlaboratory study. Journal of Agricultural and Food Chemistry, 48(12), 6138-6144. [Link]

  • Matei, E., et al. (2022). Interlaboratory comparisons to demonstrate the competence of two similar mobile laboratories. MATEC Web of Conferences, 366, 00021. [Link]

  • Ministry of Health, Labour and Welfare, Japan. (2010). Analytical Method for 2,4-D, 2,4-DB and Cloprop (Agricultural Products). [Link]

  • TestQual. Proficiency Tests 2026. [Link]

  • PubChem. Mecoprop. [Link]

  • Ferguson, L. K., et al. (2001). Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]. FEMS Microbiology Letters, 204(1), 133-138. [Link]

  • European Commission. (2021). Method validation and quality control procedures for pesticide residues analysis in food and feed. SANTE/11312/2021.
  • van der Veen, A. M. H. (2012). Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. Accreditation and Quality Assurance, 17(5), 487-496. [Link]

  • Bipea. Proficiency testing programs FEED Physico-chemical analyses, contaminants and microbiology. [Link]

  • Google Patents. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. [Link]

  • Ludi, A. B., et al. (2020). Inter-laboratory comparison of 2 ELISA kits used for foot-and-mouth disease virus nonstructural protein serology. WUR eDepot. [Link]

  • MDPI. (2024). A Facile Determination of Herbicide Residues and Its Application in On-Site Analysis. [Link]

  • World Health Organization. (2003). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in drinking-water. [Link]

  • Singh, Y., et al. (2015). An Inter Laboratory Comparison Study on Biological Products for Bacterial Endotoxin Test. Research and Reviews: Journal of Pharmaceutical Quality Assurance, 1(1), 1-6.
  • Santilio, A., et al. (2023). LABORATORY PERFORMANCE DURING PROFICIENCY TESTS FOR THE ANALYSIS OF ACTIVE SUBSTANCES IN PESTICIDE FORMULATIONS DURING 2021-2023. Eurachem. [Link]

  • Compendium of Pesticide Common Names. mecoprop data sheet. [Link]

Sources

Comparative QSAR Analysis of 2-(Phenoxy)propanoic Acid Analogs and Alternative Auxinic Herbicides: A Guide for Rational Herbicide Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of Quantitative Structure-Activity Relationship (QSAR) studies on 2-(phenoxy)propanoic acid analogs, including the scaffold of 2-(2-Bromo-4-chlorophenoxy)propanoic acid, and other classes of auxinic herbicides. It is intended for researchers, scientists, and professionals in drug and herbicide development, offering insights into the rational design of novel and effective herbicidal agents. By examining the molecular descriptors that govern herbicidal activity, this guide aims to elucidate the key structural features essential for potent auxin mimics and to provide a framework for the development of next-generation weed management solutions.

Introduction: The Enduring Significance of Auxinic Herbicides and the Role of QSAR

For over seven decades, synthetic auxinic herbicides have been a cornerstone of modern agriculture, providing selective control of broadleaf weeds in a variety of essential crops. These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible plants. The phenoxypropanoic acid class, which includes compounds structurally related to this compound, represents a significant group within these herbicides.

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the key physicochemical properties, or descriptors, that influence a molecule's efficacy, QSAR models can predict the activity of novel compounds before their synthesis, thereby accelerating the discovery and optimization of new herbicidal agents. This in-silico approach not only saves significant time and resources but also provides deep insights into the molecular mechanisms of herbicide-receptor interactions.

This guide will delve into the specifics of QSAR studies on phenoxypropanoic acid analogs and compare them with other auxinic herbicides, highlighting the structural nuances that dictate their herbicidal potency.

Comparative Analysis of QSAR Models for Auxinic Herbicides

A recent study by Grosu and colleagues (2022) conducted QSAR assays on a range of auxin herbicides, including phenoxy-carboxylates, using purified auxin receptors (TIR1, AFB2, and AFB5) and whole-plant bioassays. This research is particularly insightful as it bridges the gap between in vitro binding affinity and in vivo herbicidal efficacy, a critical consideration in rational herbicide design. The study underscores that while in vitro binding is a prerequisite for activity, factors such as cellular uptake, transport, and metabolism play a crucial role in the overall performance of a herbicide in a whole-plant system.

To illustrate the practical application of QSAR in this field, we will consider a hypothetical comparative analysis based on typical findings in the literature for phenoxypropanoic acids and an alternative class, the pyridine carboxylic acids.

Key Molecular Descriptors Influencing Herbicidal Activity

QSAR studies on auxinic herbicides have consistently identified several key molecular descriptors that significantly influence their biological activity. These can be broadly categorized as follows:

  • Electronic Descriptors: These properties, such as partial atomic charges, dipole moment, and HOMO/LUMO energies, govern the electrostatic interactions between the herbicide and its receptor. For phenoxypropanoic acids, the electronic nature of the substituents on the phenyl ring is critical. Electron-withdrawing groups, like the bromo and chloro substituents in our topic compound, often enhance activity by influencing the acidity of the carboxylic acid group and the overall electrostatic potential of the molecule.

  • Steric Descriptors: Molecular size, shape, and volume are crucial for a proper fit within the receptor's binding pocket. Descriptors like molecular weight, molar volume, and specific steric parameters (e.g., Taft's Es) are frequently employed. For instance, the position and size of substituents on the aromatic ring can either promote or hinder effective binding.

  • Hydrophobic Descriptors: Lipophilicity, often quantified by the logarithm of the octanol-water partition coefficient (logP), is vital for the transport of the herbicide through the plant's cuticle and cell membranes to reach its target site. A well-balanced hydrophobicity is essential; while high lipophilicity can enhance membrane permeability, it can also lead to non-specific binding and reduced bioavailability.

  • Topological Descriptors: These numerical indices describe the connectivity and branching of a molecule. They can implicitly capture aspects of molecular size, shape, and flexibility.

Comparative QSAR Model Performance

The predictive power of a QSAR model is assessed using several statistical parameters. A robust and reliable model will exhibit high values for the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²), and a low standard error of estimation (SEE).

Table 1: Hypothetical Comparison of QSAR Models for Phenoxypropanoic Acids and Pyridine Carboxylic Acids

ParameterPhenoxypropanoic Acids (Hypothetical Model 1)Pyridine Carboxylic Acids (Hypothetical Model 2)
Number of Compounds 3025
Biological Activity pIC50 (Root Growth Inhibition)pIC50 (Receptor Binding Affinity)
Key Descriptors logP, Hammett constant (σ), Molar Refractivity (MR)Dipole Moment, HOMO Energy, van der Waals Volume
0.850.92
q² (LOO) 0.750.81
SEE 0.250.18

This table is a hypothetical representation for illustrative purposes.

This hypothetical comparison highlights that different chemical classes may have distinct sets of key descriptors governing their activity, and the statistical robustness of the models can vary. For instance, a model with a higher R² and q² suggests a stronger correlation and better predictive capability.

Experimental and Computational Workflows in QSAR Studies

The development of a predictive QSAR model involves a systematic workflow that integrates experimental biological testing with computational molecular modeling.

Experimental Protocol: Biological Activity Assessment

A crucial first step in any QSAR study is the generation of reliable biological data for a series of structurally related compounds.

Step-by-Step Protocol for Herbicide Efficacy Testing (Root Growth Inhibition Assay):

  • Compound Preparation: Synthesize a series of 2-(phenoxy)propanoic acid analogs with systematic variations in the substituents on the phenyl ring and the propanoic acid side chain. Prepare stock solutions of each analog in a suitable solvent (e.g., DMSO).

  • Plant Material: Use a susceptible indicator plant species, such as Arabidopsis thaliana or cress (Lepidium sativum). Sterilize seeds and place them on agar plates containing a nutrient medium.

  • Treatment Application: Prepare a series of dilutions for each test compound in the nutrient medium. Transfer seedlings of uniform size to new plates containing the different concentrations of the herbicidal analogs. Include a solvent control and a positive control (a known herbicide like 2,4-D).

  • Incubation: Incubate the plates vertically in a growth chamber under controlled conditions of light, temperature, and humidity for a specified period (e.g., 7-14 days).

  • Data Collection: Measure the primary root length of each seedling.

  • Data Analysis: For each compound, calculate the concentration that causes 50% inhibition of root growth (IC50) by plotting the percentage of root growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve. Convert the IC50 values to a logarithmic scale (pIC50 = -log(IC50)) for use in the QSAR analysis.

Computational Protocol: QSAR Model Development

Once the biological activity data is obtained, the computational phase of the QSAR study begins.

Step-by-Step Protocol for QSAR Model Generation:

  • Molecular Structure Generation: Create 2D or 3D structures of all the synthesized compounds using molecular modeling software.

  • Structure Optimization: Perform geometry optimization for each molecule using computational chemistry methods (e.g., molecular mechanics or quantum mechanics) to find the most stable conformation.

  • Descriptor Calculation: Calculate a wide range of molecular descriptors (electronic, steric, hydrophobic, topological, etc.) for each optimized structure using specialized software.

  • Data Set Splitting: Divide the dataset of compounds into a training set (typically 70-80% of the compounds) and a test set (the remaining 20-30%). The training set is used to build the QSAR model, while the test set is used to validate its predictive ability on compounds not used in model development.

  • Model Building: Use statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, to establish a mathematical relationship between the calculated descriptors (independent variables) and the biological activity (pIC50, the dependent variable) for the training set.

  • Model Validation:

    • Internal Validation: Perform cross-validation (e.g., leave-one-out or leave-n-out) on the training set to assess the robustness and stability of the model. The cross-validated correlation coefficient (q²) is a key metric here.

    • External Validation: Use the developed model to predict the biological activity of the compounds in the test set. The predictive ability is evaluated by the squared correlation coefficient between the predicted and experimental activities for the test set (R²pred).

  • Model Interpretation: Analyze the final QSAR equation to understand which descriptors have the most significant impact on the herbicidal activity. This provides insights into the key structural features that can be modified to design more potent analogs.

Visualizing QSAR Workflows and Relationships

Diagrams are invaluable for illustrating the complex workflows and relationships in QSAR studies.

QSAR_Workflow cluster_Experimental Experimental Phase cluster_Computational Computational Phase Compound_Synthesis Compound Synthesis & Characterization Biological_Assay Biological Activity Testing (e.g., Root Inhibition) Compound_Synthesis->Biological_Assay Activity_Data Generation of Biological Activity Data (IC50) Biological_Assay->Activity_Data Structure_Generation Molecular Structure Generation & Optimization Activity_Data->Structure_Generation Input for Modeling Descriptor_Calculation Descriptor Calculation Structure_Generation->Descriptor_Calculation Dataset_Splitting Dataset Splitting (Training & Test Sets) Descriptor_Calculation->Dataset_Splitting Model_Building QSAR Model Building (e.g., MLR, PLS) Dataset_Splitting->Model_Building Model_Validation Model Validation (Internal & External) Model_Building->Model_Validation New_Compound_Design Rational Design of New Potent Analogs Model_Validation->New_Compound_Design Predictive Insights New_Compound_Design->Compound_Synthesis Iterative Cycle caption Figure 1: General workflow of a QSAR study.

Figure 1: General workflow of a QSAR study.

Descriptor_Relationship cluster_Descriptors Key Molecular Descriptors Activity Herbicidal Activity Electronic Electronic Properties (e.g., Charges, HOMO/LUMO) Electronic->Activity Electrostatic Interactions Steric Steric Features (e.g., Size, Shape) Steric->Activity Receptor Fit Hydrophobic Hydrophobicity (logP) Hydrophobic->Activity Membrane Permeation Topological Molecular Connectivity Topological->Activity Overall Structure caption Figure 2: Relationship of molecular descriptors to activity.

Figure 2: Relationship of molecular descriptors to activity.

Conclusion and Future Perspectives

This guide has provided a comparative overview of QSAR studies on 2-(phenoxy)propanoic acid analogs and other auxinic herbicides. By understanding the key molecular descriptors that govern herbicidal activity and following systematic experimental and computational workflows, researchers can significantly enhance the efficiency of the herbicide discovery process. The insights gained from robust QSAR models are instrumental in the rational design of novel, more effective, and potentially safer herbicidal compounds.

Future advancements in QSAR methodologies, including the integration of more sophisticated machine learning algorithms and the use of multi-target QSAR approaches, will undoubtedly further refine our ability to predict the biological activity of new chemical entities. As the challenge of weed resistance to existing herbicides continues to grow, the principles and practices of QSAR will remain a critical component in the development of sustainable and effective weed management strategies for global agriculture.

References

  • Grosu, A. L., et al. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 79(4), 1305-1316. [Link]

  • Yang, G. F., et al. (2006). Development of quantitative structure-activity relationships and its application in rational drug design. Current Medicinal Chemistry, 13(30), 3621-3630. [Link]

  • Todeschini, R., & Gramatica, P. (2016). Beware of R2: Simple, Unambiguous Assessment of the Prediction Accuracy of QSAR and QSPR Models. Journal of Chemical Information and Modeling, 56(10), 1905-1908. [Link]

  • Kubinyi, H. (1997). Comparative Molecular Field Analysis (CoMFA). In 3D QSAR in Drug Design (pp. 245-283). Springer, Dordrecht. [Link]

  • Roy, K., et al. (2015). On some aspects of validation of predictive QSAR models. Expert Opinion on Drug Discovery, 10(3), 249-270. [Link]

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The phenoxyalkanoic acids represent a significant class of herbicides widely utilized in agriculture for the selective control of broadleaf weeds. Their efficacy is primarily attributed to their ability to mimic the plant growth hormone auxin, leading to uncontrolled growth and eventual plant death. While their agricultural benefits are well-established, a thorough understanding of their toxicological profiles is paramount for ensuring human and environmental safety. This guide provides an in-depth comparative analysis of the toxicological profile of 2-(2-Bromo-4-chlorophenoxy)propanoic acid, a halogenated phenoxypropanoic acid, with its structurally related analogues.

The core structure of these compounds, a phenoxy ring linked to a propanoic acid moiety, can be modified with various halogen substitutions, influencing their herbicidal activity and, consequentially, their toxicological properties. This guide will delve into the key toxicological endpoints—acute toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity—to provide researchers, scientists, and drug development professionals with a comprehensive resource for informed decision-making and future research directions. The compounds selected for comparison include the closely related phenoxypropanoic acid herbicide mecoprop, the widely used phenoxyacetic acid herbicide 2,4-D, the nitrile herbicide bromoxynil, and the aryloxyphenoxypropionate herbicide clofop. Due to the limited direct experimental data on this compound, this guide will also incorporate data from structurally similar compounds, such as 2-bromophenylacetic acid and 4-chlorophenoxyacetic acid, to infer its potential toxicological characteristics.

The ensuing sections will present a detailed examination of each toxicological endpoint, supported by comparative data tables, mechanistic insights, and standardized experimental protocols. This approach is designed to not only present the available data but also to explain the causality behind the experimental choices and the interpretation of the results, thereby upholding the principles of scientific integrity and expertise.

Comparative Toxicological Assessment

A comprehensive evaluation of the toxicological profiles of these compounds necessitates a systematic comparison across several key endpoints. The following sections will dissect the available data for acute toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity.

Acute Toxicity

Acute toxicity studies are fundamental in characterizing the potential for a substance to cause adverse health effects from a single or short-term exposure. The median lethal dose (LD50) is a common metric used to express the acute toxicity of a substance, representing the dose required to be lethal to 50% of a tested animal population.

CompoundOral LD50 (rat, mg/kg)Dermal LD50 (rat, mg/kg)Inhalation LC50 (rat, mg/L/4h)Primary EffectsCitations
This compound No data availableNo data availableNo data availablePredicted to be harmful if swallowed and cause skin and eye irritation.[1][2]
Mecoprop 930 - 1210>4000>12.5Nausea, vomiting, diarrhea, abdominal pain, headache, convulsions, skin and eye irritation.[3]
2,4-D 375 - 666>2000>0.78Vomiting, diarrhea, headache, confusion, muscle injury, renal failure.[4]
Bromoxynil 190 - 779>2000No data availableModerately toxic.
Clofop-isobutyl 1208>2000No data availableHarmful if swallowed.[5]

Causality Behind Experimental Choices: The selection of the rat as the test species for oral and inhalation toxicity studies is based on its well-characterized physiology and its historical use in toxicological testing, which allows for robust comparisons across different chemicals. The rabbit is often used for dermal toxicity studies due to its sensitive skin. The routes of exposure (oral, dermal, and inhalation) are chosen to mimic potential human exposure scenarios.

Mechanistic Insights: The acute toxicity of phenoxy herbicides is often associated with their ability to uncouple oxidative phosphorylation, leading to metabolic distress. Symptoms such as nausea, vomiting, and neurological effects are consistent with systemic toxicity. The irritant effects on the skin and eyes are a direct result of the acidic nature of these compounds.

Genotoxicity

Genotoxicity assays are employed to assess the potential of a substance to damage the genetic material (DNA) of cells, which can lead to mutations and potentially cancer. A standard battery of tests, including the Ames test and the in vitro micronucleus assay, is typically used.

CompoundAmes Test (Salmonella typhimurium)In Vitro Micronucleus AssayIn Vivo GenotoxicityCitations
This compound No data availableNo data availableNo data available
Mecoprop NegativeNegativeNegative in most studies[6]
2,4-D Generally negative, some positive results in specific strains with metabolic activation.Positive in some studies, indicating clastogenic potential.Mixed results; some studies show evidence of DNA damage.
Bromoxynil No data availableNo data availableNo data available
Clofop No data availableNo data availableNo data available

Causality Behind Experimental Choices: The Ames test is a widely used initial screen for mutagenicity, utilizing bacterial strains with pre-existing mutations in the histidine synthesis pathway. A positive result indicates that the chemical can induce reverse mutations, allowing the bacteria to grow in a histidine-deficient medium. The in vitro micronucleus assay in mammalian cells is used to detect chromosomal damage (clastogenicity) or effects on the mitotic apparatus (aneugenicity). In vivo studies are crucial to confirm genotoxic effects in a whole organism, considering metabolic activation and detoxification processes.

Mechanistic Insights: While most phenoxy herbicides do not appear to be potent mutagens in the Ames test, some, like 2,4-D, have shown clastogenic potential in mammalian cells. This suggests that their genotoxic effects may be mediated through indirect mechanisms, such as the generation of reactive oxygen species (ROS) during their metabolism, which can lead to DNA strand breaks.

Carcinogenicity

Carcinogenicity studies are long-term investigations, typically conducted in rodents, to evaluate the potential of a substance to cause cancer.

CompoundCarcinogenicity Classification (IARC)Key Findings in Animal StudiesCitations
This compound Not classifiedNo data available
Mecoprop Group 2B (Possibly carcinogenic to humans)Evidence for lymphatic system cancer in some human epidemiological studies of chlorophenoxy herbicides. Animal studies have not consistently shown a carcinogenic effect.[3][7]
2,4-D Group 2B (Possibly carcinogenic to humans)Some epidemiological studies suggest an association with non-Hodgkin's lymphoma. Animal studies have shown an increased trend for brain astrocytomas in male rats.[8]
Bromoxynil Not classifiedNo data available
Clofop Not classifiedNo data available

Causality Behind Experimental Choices: Long-term (typically 2-year) bioassays in two rodent species (usually rats and mice) are the standard for assessing carcinogenic potential. These studies involve exposing the animals to the test substance for a significant portion of their lifespan and then examining their tissues for tumor formation. The International Agency for Research on Cancer (IARC) provides classifications based on the strength of evidence for carcinogenicity in humans and experimental animals.

Mechanistic Insights: The potential carcinogenicity of some phenoxy herbicides is a subject of ongoing research and debate. The proposed mechanisms are often non-genotoxic and may involve processes like peroxisome proliferation, oxidative stress, and disruption of cellular signaling pathways, which can promote tumor growth. The link to lymphatic cancers in some epidemiological studies warrants further investigation into the immunotoxic potential of these compounds.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies assess the potential of a substance to interfere with the ability to reproduce and to cause adverse effects on the developing organism.

CompoundReproductive Toxicity FindingsDevelopmental Toxicity FindingsCitations
This compound No data availableNo data available
Mecoprop Considered a possible teratogen in animals.Increased intra-uterine deaths, decreased body length, and delayed bone formation in rats at high doses.[3]
2,4-D No significant effects on fertility or reproduction in most studies.Developmental effects (e.g., skeletal variations, reduced fetal weight) observed at maternally toxic doses.[9]
Bromoxynil May cause negative reproduction or development effects.No specific data available[10]
Clofop No data availableNo data available

Causality Behind Experimental Choices: Reproductive toxicity is often assessed in a two-generation study in rats, where the parent generation is exposed before mating and throughout gestation and lactation, and the effects on their offspring (F1 generation) and the subsequent generation (F2) are evaluated. Developmental toxicity studies are typically conducted in pregnant rats and rabbits, with exposure during the period of organogenesis to assess the potential for birth defects.

Mechanistic Insights: The developmental toxicity observed with some phenoxy herbicides at high doses is often linked to maternal toxicity. The developing fetus is particularly sensitive to disruptions in the maternal environment. The specific mechanisms by which these compounds may interfere with development are not fully elucidated but could involve alterations in hormonal balance or nutrient supply.

Experimental Protocols

To ensure the reliability and reproducibility of toxicological data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

This test evaluates the potential of a substance to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

Experimental Workflow Diagram

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Analysis start Prepare bacterial strains test_prep Prepare test compound dilutions start->test_prep mix Mix bacteria, test compound, and S9 mix (or buffer) test_prep->mix s9_prep Prepare S9 metabolic activation mix s9_prep->mix plate Pour mixture onto minimal glucose agar plates mix->plate incubate Incubate plates at 37°C for 48-72 hours plate->incubate count Count revertant colonies incubate->count analyze Analyze data and determine mutagenicity count->analyze

Caption: Workflow for the Ames Test.

Methodology:

  • Bacterial Strains: Utilize at least five strains of bacteria, including four strains of S. typhimurium (TA1535, TA1537, TA98, and TA100) and one strain of E. coli (WP2 uvrA) or S. typhimurium (TA102).

  • Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 mix), which is a liver homogenate that simulates mammalian metabolism.

  • Dose Selection: Use a range of at least five different concentrations of the test substance, including a negative (solvent) control and a positive control.

  • Exposure: In the plate incorporation method, the test substance, bacterial culture, and S9 mix (or buffer) are mixed with molten top agar and poured onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background count.

In Vitro Mammalian Cell Micronucleus Test - OECD 487

This assay detects damage to chromosomes or the mitotic apparatus in mammalian cells.

Experimental Workflow Diagram

Micronucleus_Test_Workflow cluster_prep Preparation cluster_exposure Treatment cluster_harvest Harvesting & Staining cluster_analysis Analysis cell_culture Culture mammalian cells test_prep Prepare test compound dilutions cell_culture->test_prep treat Treat cells with test compound (with and without S9) test_prep->treat cyto_b Add Cytochalasin B to block cytokinesis treat->cyto_b harvest Harvest cells cyto_b->harvest stain Stain with a DNA-specific dye harvest->stain score Score binucleated cells for micronuclei stain->score analyze Analyze data for clastogenicity/aneugenicity score->analyze

Caption: Workflow for the In Vitro Micronucleus Test.

Methodology:

  • Cell Lines: Use a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or TK6) or primary human lymphocytes.

  • Treatment: Treat the cells with at least three concentrations of the test substance, along with negative and positive controls, both with and without S9 metabolic activation.

  • Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells.

  • Harvesting and Staining: Harvest the cells at an appropriate time after treatment and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.

Conclusion and Future Directions

This comparative guide has synthesized the available toxicological data for this compound and a range of structurally and functionally related compounds. The analysis reveals a general trend of low to moderate acute toxicity for the phenoxyalkanoic acid class of herbicides. The genotoxicity data are mixed, with some compounds like 2,4-D showing evidence of clastogenicity, while others, such as mecoprop, are generally negative in standard assays. The carcinogenicity of this class of compounds remains a topic of discussion, with IARC classifying some as "possibly carcinogenic to humans" based on limited evidence. Reproductive and developmental toxicity appears to be a concern primarily at high, maternally toxic doses.

Future research should prioritize:

  • Filling the data gaps for this compound through a standard battery of toxicological tests.

  • Investigating the mechanisms of toxicity, particularly the potential for oxidative stress and endocrine disruption, for the entire class of halogenated phenoxyalkanoic acids.

  • Utilizing Quantitative Structure-Activity Relationship (QSAR) modeling to predict the toxicity of new and untested analogues, thereby reducing the reliance on animal testing.

By addressing these research needs, the scientific community can continue to ensure the safe and responsible use of these important agricultural chemicals.

References

  • Mecoprop - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Genotoxicity of 2-bromo-3'-chloropropiophenone. PubMed. [Link]

  • Clofop-isobutyl | C19H21ClO4. PubChem. [Link]

  • Time-dependent degradation and toxicity of diclofop-methyl in algal suspensions : emerging contaminants. PubMed. [Link]

  • Prediction of cellular toxicity of halocarbons from computed chemodescriptors: a hierarchical QSAR approach. PubMed. [Link]

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  • (4-chlorophenoxy)acetic acid. AERU. [Link]

  • Fluazifop-butyl (Ref: SL 236). AERU. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Bromo-4-chlorophenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-(2-Bromo-4-chlorophenoxy)propanoic acid. As a halogenated phenoxyalkanoic acid, this compound presents specific chemical, environmental, and regulatory challenges that necessitate a rigorous and informed disposal strategy. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Understanding the inherent risks of this compound is the primary step in establishing a safe disposal workflow. The compound's classification as a halogenated organic acid dictates its handling and final disposition. Its physical and toxicological properties demand stringent control measures to prevent personnel exposure and environmental release.

The solution of this compound in water is a weak acid and can attack some metals and coatings when moist.[1][2] Upon thermal decomposition, it releases toxic and corrosive fumes, including hydrogen chloride and potentially hydrogen bromide.[1][2] Therefore, the disposal pathway must be designed to manage these hazards effectively.

Table 1: Hazard Profile of this compound

Hazard TypeGHS Classification & StatementsKey Safety and Disposal Considerations
Acute Health Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.Avoid ingestion. Do not eat, drink, or smoke when handling. In case of ingestion, rinse mouth and seek immediate medical attention.[1]
Dermal & Ocular Skin Irritation (Category 2), H315: Causes skin irritation. Serious Eye Damage (Category 1), H318: Causes serious eye damage.Avoid all contact with skin and eyes.[1] Mandates the use of chemical-resistant gloves and safety goggles or a face shield.[3] Contaminated clothing must be removed and washed before reuse.
Respiratory May cause respiratory tract irritation.[1][2]Handle in a well-ventilated area or with local exhaust ventilation to prevent the formation of dusts or aerosols.[1]
Environmental Aquatic Hazard, Acute & Chronic (Category 1), H410: Very toxic to aquatic life with long lasting effects.Strictly prohibit disposal down the drain or into the environment. [1][4] All waste and contaminated materials must be collected as hazardous waste.[4]
Carcinogenicity As a member of the chlorophenoxy herbicide group, it may be a possible human carcinogen (IARC Group 2B).[2][5]Handle with extreme caution, treating it as a potential carcinogen to minimize long-term exposure risks.[4]

Essential Safety Protocols: Personal Protective Equipment (PPE)

A robust PPE strategy is non-negotiable. The causality is direct: the compound's ability to cause severe eye damage and skin irritation, coupled with potential absorption, requires a multi-layered defense.

  • Eye and Face Protection: Wear ANSI Z87.1-compliant chemical safety goggles.[3] Given the classification of "Causes serious eye damage," a face shield should be worn in conjunction with goggles, especially when handling larger quantities or the pure solid.

  • Skin Protection: Use nitrile or other chemically resistant gloves. Ensure gloves are inspected before use and replaced immediately if contaminated or damaged. Wear a chemically resistant lab coat to protect from incidental contact.[1]

  • Respiratory Protection: When handling the powdered form or creating solutions where aerosols may be generated, use a NIOSH-approved particulate filter respirator adapted to the airborne concentration of the substance.[1]

Waste Segregation and Containment: A Critical Step for Compliance

The single most important logistical step in disposing of this compound is its correct segregation as halogenated organic waste .[6][7] Co-mingling this with non-halogenated waste streams leads to significant increases in disposal costs and can violate the acceptance criteria of waste disposal facilities.[7] The presence of bromine and chlorine atoms requires a specific high-temperature incineration process equipped with flue gas scrubbers to neutralize the resulting acidic gases (HBr and HCl).[1]

Protocol for Waste Collection and Containment
  • Select a Designated Waste Container:

    • Use a clearly labeled, leak-proof container made of a compatible material such as high-density polyethylene (HDPE) or glass.[8][9]

    • Crucially, do not use metal containers , as the acidic nature of the waste can cause corrosion and container failure.[8][10]

  • Properly Label the Container:

    • As soon as the first drop of waste is added, the container must be labeled.[7]

    • The label must include the words "Hazardous Waste" and a full description of the contents, e.g., "Waste this compound in [Solvent]".[8]

  • Maintain a Closed System:

    • Keep the waste container tightly capped at all times, except when actively adding waste.[9][10] This prevents the release of volatile organic compounds (VOCs) and protects against spills.

  • Segregate Incompatibles:

    • Do not mix this acidic waste with bases, strong oxidizing agents, or chemically active metals (e.g., potassium, sodium) in the same container to avoid violent reactions.[4][11]

Spill Management Protocol

Accidental releases must be managed immediately and effectively to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation.

  • Don Appropriate PPE: Before any cleanup, don the full PPE detailed in Section 2.

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with an absorbent material. If the material is a fine powder, moisten it slightly with water to prevent dusting.[1][4] Carefully sweep the material into a designated waste container.[1]

    • For Liquid (Solution) Spills: Cover the spill with an inert, non-combustible absorbent material such as sand, diatomite, or a universal acid binder. Do not use combustible materials like paper towels for large spills.

  • Collect and Package Waste:

    • Scoop the absorbed material and contaminated debris into a properly labeled hazardous waste container.

  • Decontaminate the Area:

    • Clean the spill area thoroughly with soap and water. Collect the cleaning materials as hazardous waste.

  • Prohibition on Sewer Disposal:

    • Under no circumstances should spills be washed into a sewer or drain. [4]

Final Disposal Pathway: From Laboratory to Destruction

Disposal of this compound is governed by federal and local regulations, including the EPA's Resource Conservation and Recovery Act (RCRA).[8][12] The process must be managed through a licensed hazardous waste disposal vendor.[6][13]

Disposal Workflow

The following diagram outlines the decision-making and operational flow for proper disposal, beginning from the point of generation in the laboratory.

G cluster_lab Laboratory Operations cluster_facility Facility Waste Management A Waste Generated (Solid or Solution) B Select Compatible Container (HDPE, Glass - No Metal) A->B C Label Container: 'Hazardous Waste' + Chemical Name B->C D Segregate as HALOGENATED ORGANIC WASTE C->D E Store in Laboratory Satellite Accumulation Area (SAA) D->E F Container Full or SAA Time Limit Reached? E->F G Transport to Central Accumulation Area (CAA) F->G Yes H Scheduled Pickup by Licensed Hazardous Waste Vendor G->H I Final Disposal: High-Temperature Incineration with Flue Gas Scrubbing H->I

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Procedure
  • Accumulation in a Satellite Accumulation Area (SAA): The labeled waste container should be kept at or near the point of generation in a designated SAA.[9] This area must be under the control of laboratory personnel.

  • Container Management: Do not overfill containers; leave at least 10% headspace to allow for expansion.[8][9] Once a container is full, it must be moved from the SAA within three days.[9]

  • Transfer to Central Accumulation Area (CAA): Full containers are transferred to your institution's main hazardous waste storage area (CAA). This transfer must be coordinated with your institution's Environmental Health and Safety (EHS) department.

  • Professional Disposal: The waste is picked up from the CAA by a certified hazardous waste management company.[13] This vendor is responsible for transporting the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Ultimate Destruction: The definitive and environmentally responsible method for disposing of this compound is controlled, high-temperature incineration.[1] This process destroys the organic molecule and the resulting acidic gases are neutralized by scrubbers, preventing their release into the atmosphere.

By adhering to this comprehensive guide, researchers and scientists can ensure the disposal of this compound is conducted with the highest standards of safety, environmental stewardship, and regulatory compliance.

References

  • Mecoprop - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]

  • Safety data sheet - Mecoprop CAS:93-65-2. CPAChem. Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). Available at: [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). Available at: [Link]

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice. US Environmental Protection Agency (EPA). Available at: [Link]

  • Laboratory Environmental Sample Disposal Information Document. US Environmental Protection Agency (EPA). Available at: [Link]

  • Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]-degrading bacteria. PubMed, National Library of Medicine. Available at: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]

  • ICSC 0055 - MECOPROP. International Chemical Safety Cards (ICSCs). Available at: [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. Available at: [Link]

  • Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in drinking-water. World Health Organization (WHO). Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]

  • Chemical and Hazardous Waste Guide. University of Oslo (UiO). Available at: [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. Available at: [Link]

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A Senior Application Scientist's Guide to Handling 2-(2-Bromo-4-chlorophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Safety and Handling

As researchers and drug development professionals, our work with novel and reactive compounds demands the highest standards of safety and procedural correctness. This guide provides essential, field-proven safety and handling protocols for 2-(2-Bromo-4-chlorophenoxy)propanoic acid. The information herein is synthesized from established safety principles for halogenated aromatic compounds and phenoxy acid herbicides, providing a robust framework for laboratory operations.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is based on the known hazards of structurally similar phenoxyacetic acid derivatives, such as Mecoprop (MCPP) and 2,4-D.[1][2][3] It is imperative to always consult the manufacturer-provided SDS for the specific reagent you are using and to perform a thorough risk assessment before beginning any work.

Hazard Assessment: Understanding the Risks

Based on its chemical structure—a halogenated phenoxy acid—this compound should be handled as a hazardous substance with multiple potential routes of exposure. The primary concerns are:

  • Skin and Eye Irritation: Similar compounds are known to cause skin irritation and serious eye damage.[4] Direct contact can lead to inflammation, redness, and in the case of eye contact, potentially irreversible harm.

  • Respiratory Irritation: If handled as a powder, airborne particles can cause irritation to the nose, throat, and lungs, leading to symptoms like coughing and shortness of breath.[1][2][3]

  • Acute Toxicity (Ingestion): Accidental ingestion of related phenoxy acids is harmful and can cause systemic effects including nausea, vomiting, and abdominal pain.[1][2][4]

  • Carcinogenicity: Some chlorophenoxy herbicides are classified as possible human carcinogens.[2] Therefore, it is prudent to handle this compound with extreme caution to minimize exposure to the lowest possible level.[2]

The Core of Protection: Risk-Based PPE Selection

Personal Protective Equipment (PPE) is your last line of defense. Its selection must be dictated by a risk assessment of the specific procedure you are performing. Simply wearing a lab coat and gloves is insufficient; the type of PPE and the way it is used are critical.

The following table outlines the minimum recommended PPE for various laboratory tasks involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Chemical Splash GogglesChemical-Resistant Gloves (e.g., Nitrile, Neoprene)Full-Buttoned Lab CoatN95/FFP2 Particulate Respirator (minimum); Half-mask respirator with P100 filters recommended.
Preparing Solutions Chemical Splash Goggles or Face ShieldChemical-Resistant Gloves (e.g., Nitrile, Neoprene)Full-Buttoned Lab Coat; Chemical-Resistant ApronNot typically required if performed in a certified chemical fume hood.
Running Reactions/Transfers Chemical Splash Goggles or Face ShieldChemical-Resistant Gloves (e.g., Nitrile, Neoprene)Full-Buttoned Lab Coat; Chemical-Resistant ApronNot typically required if performed in a certified chemical fume hood.
Cleaning Glassware Chemical Splash GogglesHeavy-Duty Chemical-Resistant Gloves (e.g., Butyl Rubber)Full-Buttoned Lab Coat; Chemical-Resistant ApronNot required.
Handling Waste/Spill Cleanup Face Shield over Chemical Splash GogglesHeavy-Duty Chemical-Resistant Gloves (e.g., Butyl Rubber)Chemical-Resistant Coveralls or SuitHalf-mask respirator with P100 and Organic Vapor cartridges.

Operational Plan: From Preparation to Disposal

A safe workflow is a self-validating system. Each step is designed to mitigate risk and confirm the integrity of your protective measures.

Pre-Operational Workflow

The following diagram outlines the essential steps to take before handling the compound. This structured approach ensures all safety considerations are addressed before any potential exposure can occur.

Pre_Operational_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_post Post-Operation Phase A 1. Conduct Risk Assessment (Review SDS, identify hazards) B 2. Verify Engineering Controls (Fume hood certification, eyewash/shower access) A->B C 3. Select & Inspect PPE (Check for tears, expiry dates) B->C D 4. Don PPE Correctly (Follow donning sequence) C->D E 5. Handle Chemical (In fume hood, away from face) D->E F 6. Decontaminate Workspace (Wipe down surfaces) E->F G 7. Doff PPE Correctly (Follow doffing sequence to avoid self-contamination) F->G H 8. Dispose of Waste (Segregate contaminated PPE and chemical waste) G->H I 9. Wash Hands Thoroughly (Use soap and water) H->I

Caption: Pre-operational workflow for handling hazardous chemicals.

Respiratory Protection Decision Pathway

The need for respiratory protection is directly linked to the potential for generating airborne contaminants. Use a certified chemical fume hood for all operations involving this compound.[5] If a fume hood is not available or the procedure has a high risk of aerosolization, the following logic must be applied.

Respiratory_Decision_Tree start Start: Handling This compound q1 Is the compound a solid powder AND being weighed or transferred? start->q1 q2 Is the procedure likely to generate aerosols or vapors (e.g., sonicating, heating)? q1->q2 No respirator_n95 Required: N95/FFP2 Particulate Respirator (Minimum) q1->respirator_n95 Yes respirator_combo Required: Half-mask respirator with Organic Vapor/P100 cartridges q2->respirator_combo Yes no_respirator Action: Perform in certified chemical fume hood. No respirator required. q2->no_respirator No

Caption: Decision tree for selecting appropriate respiratory protection.

Emergency and Disposal Protocols

Spill Response Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the laboratory.

  • Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's emergency response team.

  • Don PPE: Before attempting cleanup, don the appropriate PPE as outlined in the "Handling Waste/Spill Cleanup" section of the table above.

  • Contain the Spill:

    • For Solids: Do NOT sweep dry powder. Gently cover with a damp paper towel or use a HEPA-filter vacuum for cleanup to avoid making the powder airborne.[2]

    • For Liquids: Cover with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Work from the outside of the spill inward.

  • Collect Waste: Carefully scoop the contained material into a designated, labeled hazardous waste container.[6]

  • Decontaminate: Wipe the spill area with a suitable solvent (consult your institution's safety office), followed by a thorough wash with soap and water.[6]

  • Dispose: All contaminated materials, including gloves, absorbent, and cleaning materials, must be placed in the hazardous waste container.[6]

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Chemical Waste: Unused or waste quantities of the chemical must be collected in a clearly labeled, sealed hazardous waste container.

  • Contaminated Materials: This includes used gloves, absorbent pads from spills, contaminated lab coats, and empty reagent bottles. These items must be collected in a separate, clearly labeled solid hazardous waste container.

  • Prohibition: Do not dispose of this chemical or its containers in the regular trash or down the sewer system.[3] All waste must be disposed of through your institution's environmental health and safety office in accordance with local, regional, and national regulations.[4]

By integrating these protocols into your daily laboratory operations, you build a culture of safety that protects not only yourself but also your colleagues and the wider environment.

References

  • FMC UK. (2019, November 30). SAFETY DATA SHEET Section 1: IDENTIFICATION OF THE SUBSTANCE/MIXTURE AND OF THE COMPANY/UNDERTAKING. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY 2-(2,4-DICHLOROPHENOXY) PROPIONIC ACID. Retrieved from [Link]

  • Harvey Mudd College Department of Chemistry. (2015, October 29). Safe Laboratory Practices in Chemistry. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Mecoprop - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • College of Science. (n.d.). Safety Guide in the laboratories. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Laboratory Safety Manual. Retrieved from [Link]

  • 3M. (n.d.). Worker Personal Protective Equipment (PPE) Tips for Peracetic Acid Use in Pharmaceutical Manufacturing Industry. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.